An In-Depth Technical Guide to the Physicochemical Properties of Benzene, 1-methyl-4-(1-propynyl)-
For Researchers, Scientists, and Drug Development Professionals Introduction Benzene, 1-methyl-4-(1-propynyl)-, also known as 4-methyl-1-(1-propynyl)benzene or p-tolylpropyne, is an aromatic hydrocarbon with a chemical s...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzene, 1-methyl-4-(1-propynyl)-, also known as 4-methyl-1-(1-propynyl)benzene or p-tolylpropyne, is an aromatic hydrocarbon with a chemical structure featuring a toluene moiety substituted with a propynyl group at the para position. This compound serves as a valuable case study for understanding the interplay of aromaticity and alkyl functionality in determining the physicochemical characteristics of a molecule. Its structural motifs are of interest in medicinal chemistry and materials science, where precise control over properties like solubility, lipophilicity, and metabolic stability is paramount for the design of novel therapeutic agents and functional materials.
This technical guide provides a comprehensive overview of the core physicochemical properties of Benzene, 1-methyl-4-(1-propynyl)-. We will delve into the experimental and computational methodologies for the determination of these properties, discuss their significance in the context of drug discovery and development, and provide detailed protocols and spectral analysis to offer a holistic understanding for the scientific community.
Molecular and Physicochemical Profile
A foundational understanding of a compound's potential applications begins with a thorough characterization of its fundamental physicochemical properties. These parameters govern its behavior in various chemical and biological systems.
Caption: 2D structure of Benzene, 1-methyl-4-(1-propynyl)-.
Tabulated Physicochemical Data
The following table summarizes the key physicochemical properties of Benzene, 1-methyl-4-(1-propynyl)-, including both experimentally determined and computationally predicted values.
Property
Value
Source
Melting Point
70 °C
Experimental
Boiling Point
70-75 °C at 2 Torr
Experimental
Density
0.93 ± 0.1 g/cm³
Predicted
Water Solubility
log10WS = -3.07
Predicted
Octanol/Water Partition Coefficient
logP = 2.366
Predicted
Experimental Determination of Physicochemical Properties
The accurate determination of physicochemical properties is fundamental to the characterization of any chemical entity. This section outlines the standard experimental protocols for measuring key parameters.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting range is typically narrow.
Protocol: Capillary Melting Point Determination
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.
Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is the completion of melting. The range between these two temperatures is the melting range.
Caption: Workflow for melting point determination.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For compounds that may decompose at their atmospheric boiling point, distillation under reduced pressure is employed.
Protocol: Reduced Pressure Boiling Point Determination (Thiele Tube Method)
Apparatus Setup: A small amount of the liquid is placed in a test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube. The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
Heating and Pressure Reduction: The Thiele tube is heated, and a vacuum is applied to the system to the desired pressure (e.g., 2 Torr).
Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool slowly.
Measurement: The temperature at which the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point at that reduced pressure.
Solubility Determination
Solubility, particularly in aqueous and lipid-like environments, is a critical parameter in drug development, influencing absorption and distribution.
Protocol: Shake-Flask Method for Octanol-Water Partition Coefficient (logP)
Equilibration: Equal volumes of n-octanol and water are shaken together to mutually saturate the solvents.
Sample Preparation: A known amount of the compound is dissolved in one of the phases (typically n-octanol).
Partitioning: The solution is then mixed with the other phase and shaken vigorously for a set period to allow for equilibrium to be reached.
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logarithm of P is the logP value.
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the molecular structure and purity of a compound.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected Chemical Shifts:
Based on the analysis of 1-methyl-4-(phenylethynyl)benzene, the following approximate chemical shifts (in ppm, relative to TMS) can be predicted for the carbon atoms in Benzene, 1-methyl-4-(1-propynyl)-:
Aromatic Carbons: In the range of 120-140 ppm. The carbon attached to the methyl group and the carbon attached to the propynyl group will be quaternary and will likely have distinct shifts. The other aromatic carbons will appear as CH signals.
Alkyne Carbons: The two sp-hybridized carbons of the propynyl group are expected to resonate in the region of 80-90 ppm.
Methyl Carbons: The methyl group attached to the benzene ring will likely appear around 21 ppm, while the methyl group of the propynyl substituent will have a different chemical shift.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. The gas chromatogram provides information on the purity of the sample, while the mass spectrum gives information about the molecular weight and fragmentation pattern of the compound.
Mass Spectrum of Benzene, 1-methyl-4-(1-propynyl)-
The mass spectrum of this compound shows a prominent molecular ion peak (M⁺) at m/z = 130, corresponding to its molecular weight. Key fragmentation peaks can be observed at m/z = 115 and 129, which likely correspond to the loss of a methyl group ([M-15]⁺) and a hydrogen atom ([M-1]⁺), respectively.
Caption: General workflow for GC-MS analysis.
Relevance in Drug Discovery and Development
The physicochemical properties of a compound are critical determinants of its "drug-likeness" and potential for development into a therapeutic agent.
Lipinski's Rule of Five
Lipinski's Rule of Five provides a set of guidelines for evaluating the potential for oral bioavailability of a drug candidate. The rules are:
Molecular weight ≤ 500 Da
logP ≤ 5
Hydrogen bond donors ≤ 5
Hydrogen bond acceptors ≤ 10
Benzene, 1-methyl-4-(1-propynyl)- adheres to these rules:
Molecular Weight: 130.19 Da (<< 500)
logP: 2.366 (< 5)
Hydrogen Bond Donors: 0
Hydrogen Bond Acceptors: 0
This compliance suggests that a molecule with this physicochemical profile would likely have good membrane permeability and oral absorption.
Structure-Activity and Structure-Property Relationships
The methyl and propynyl substituents on the benzene ring significantly influence the molecule's properties. The methyl group is a weak electron-donating group, while the propynyl group is a linear, rigid moiety that can engage in specific interactions with biological targets. The overall lipophilicity of the molecule is a balance of the hydrophobic benzene ring and the alkyl substituents. Understanding these relationships is crucial for medicinal chemists when designing analogues with optimized potency, selectivity, and pharmacokinetic profiles.
Safety and Handling
While a specific Safety Data Sheet (SDS) for Benzene, 1-methyl-4-(1-propynyl)- is not widely available, information from structurally related compounds, such as 1-methyl-4-propylbenzene, can be used to infer potential hazards.
Potential Hazards:
Flammability: As a hydrocarbon, it is likely flammable.
Skin and Eye Irritation: Aromatic hydrocarbons can be irritating to the skin and eyes.
Inhalation: Inhalation of vapors may cause respiratory irritation.
Recommended Handling Procedures:
Work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Avoid contact with skin, eyes, and clothing.
Store in a tightly sealed container in a cool, dry place away from ignition sources.
Conclusion
This technical guide has provided a detailed examination of the physicochemical properties of Benzene, 1-methyl-4-(1-propynyl)-. Through a combination of experimental data, computational predictions, and established analytical methodologies, a comprehensive profile of this molecule has been presented. The discussion of its properties within the context of drug discovery, particularly in relation to Lipinski's Rule of Five, highlights the importance of such fundamental characterization in the early stages of pharmaceutical research. The provided protocols and spectral interpretations serve as a valuable resource for scientists and researchers working with this and structurally related compounds. A thorough understanding of these core principles is essential for the rational design and development of new chemical entities with desired biological activities and therapeutic potential.
References
PubChem. Benzene, 1-methyl-4-(1-propynyl)-. National Center for Biotechnology Information. [Link]
NextSDS. Benzene, 1-methyl-4-(1-propynyl)- (9CI) — Chemical Substance Information. [Link]
Semantic Scholar. Palladium-Supported Polydopamine-Coated NiFe2O4@TiO2: A Sole Photocatalyst for Suzuki and Sonogashira Coupling Reactions under Sunlight Irradiation. [Link]
PubChem. Benzene, 1-methyl-4-(1-propynyl)-. National Center for Biotechnology Information. [Link]
LookChem. 1-methyl-4-(1-methylpropyl)benzene Safety Data Sheets(SDS). [Link]
Benzene, 1-methyl-4-(1-propynyl)- exact mass and molecular weight
An In-Depth Technical Guide to Benzene, 1-methyl-4-(1-propynyl)- This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with arylalkynes. We wil...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to Benzene, 1-methyl-4-(1-propynyl)-
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with arylalkynes. We will delve into the core physicochemical properties and analytical characterization of Benzene, 1-methyl-4-(1-propynyl)-, also known as 1-methyl-4-(1-propynyl)benzene or 1-(p-tolyl)propyne. This document provides not only foundational data but also the underlying scientific principles and field-proven methodologies for its analysis and synthesis.
Core Physicochemical Properties
Benzene, 1-methyl-4-(1-propynyl)- is an aromatic hydrocarbon characterized by a benzene ring substituted with a methyl group and a propynyl group at the para position. Its chemical identity is established by its unique molecular formula and mass.
The molecular formula is C₁₀H₁₀.[1][2][3] The structural arrangement of these atoms dictates its chemical behavior and spectroscopic signature. The molecular weight, derived from the sum of the average atomic masses of its constituent atoms, is approximately 130.19 g/mol .[1][2] For high-resolution mass spectrometry, the exact mass is the critical parameter, calculated from the mass of the most abundant isotopes of its elements.
The structure of Benzene, 1-methyl-4-(1-propynyl)- is fundamental to understanding its reactivity and analytical profile. The propynyl group provides a region of high electron density, and the tolyl moiety (methylated benzene ring) influences its aromatic character.
Caption: 2D representation of Benzene, 1-methyl-4-(1-propynyl)-.
Analytical Characterization: A Methodological Deep Dive
Accurate characterization is paramount. We will explore the two primary spectroscopic techniques for structural elucidation and confirmation: Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the mass of the molecule and gaining structural insights through fragmentation analysis. For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.
Expected Mass Spectrum:
Molecular Ion (M⁺•): The molecular ion peak will appear at an m/z (mass-to-charge ratio) corresponding to its monoisotopic mass, ~130.08. This peak confirms the molecular weight.
Key Fragments: Electron ionization (EI) will induce fragmentation. A primary and highly characteristic fragmentation event for this class of compounds is the loss of a methyl radical (•CH₃) from the propynyl group to form a stable propargyl-type cation. Another significant fragmentation would be the loss of a methyl radical from the tolyl group, leading to a tropylium-like ion.
[M-15]⁺: A peak at m/z ~115, corresponding to the loss of a methyl group (•CH₃), is expected to be a major fragment.[2]
Caption: Plausible EI-MS fragmentation pathway for the title compound.
Protocol 1: GC-MS Analysis
Sample Preparation: Prepare a dilute solution of the compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.
Instrumentation Setup:
GC: Use a standard non-polar column (e.g., DB-5ms). Set a temperature program starting at 50°C, ramping to 250°C at 10°C/min to ensure good separation.
Injector: Use splitless injection mode for high sensitivity with an injector temperature of 250°C.
MS: Operate in electron ionization (EI) mode at 70 eV. Set the mass range to scan from m/z 40 to 200.
Data Acquisition: Inject 1 µL of the sample. Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the compound.
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure, comparing it to library data if available.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Expected ¹H NMR Spectrum:
Aromatic Protons: The benzene ring will show two distinct doublets in the aromatic region (~7.0-7.4 ppm) due to the para-substitution pattern. The protons ortho to the methyl group will have a slightly different chemical shift than those ortho to the propynyl group.
Methyl Protons (Aromatic): A sharp singlet at ~2.3-2.4 ppm corresponding to the three protons of the tolyl methyl group.
Methyl Protons (Alkynyl): A sharp singlet at ~2.0-2.1 ppm corresponding to the three protons of the propynyl methyl group.
Expected ¹³C NMR Spectrum:
Alkynyl Carbons: Two signals in the approximate range of 80-90 ppm.
Aromatic Carbons: Four signals are expected. Two for the substituted carbons (ipso-carbons) and two for the protonated carbons.
Methyl Carbons: Two distinct signals for the two methyl groups, typically in the range of 4-25 ppm.
Protocol 2: NMR Sample Preparation and Acquisition
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
¹H NMR Acquisition:
Acquire the spectrum on a 400 MHz (or higher) spectrometer.
Use a standard pulse sequence with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition:
Acquire the spectrum using a proton-decoupled pulse sequence.
A greater number of scans will be required due to the lower natural abundance of ¹³C.
Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.
Conceptual Synthesis: The Sonogashira Coupling
A reliable and authoritative method for synthesizing arylalkynes like Benzene, 1-methyl-4-(1-propynyl)- is the Sonogashira coupling. This palladium-catalyzed cross-coupling reaction joins a terminal alkyne with an aryl halide.
This reaction is highly efficient and demonstrates excellent functional group tolerance, making it a cornerstone of modern organic synthesis. The causality for its success lies in the synergistic action of palladium (which facilitates the oxidative addition and reductive elimination steps) and copper(I) (which acts as a co-catalyst to form the copper(I) acetylide intermediate).
Caption: Workflow for the Sonogashira coupling synthesis.
Protocol 3: Sonogashira Coupling Synthesis
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-iodotoluene (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq.), and copper(I) iodide (CuI, 0.04 eq.).
Solvent and Reagents: Add a degassed solvent such as triethylamine or a mixture of THF and triethylamine.
Alkyne Addition: Add propyne (1.2 eq.). If propyne is a gas, it can be bubbled through the solution.
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. Gentle heating may be required.
Workup: Once the reaction is complete, quench with saturated aqueous NH₄Cl solution.
Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure Benzene, 1-methyl-4-(1-propynyl)-.
Safety and Handling
Benzene, 1-methyl-4-(1-propynyl)- should be handled with standard laboratory precautions. As an organic aromatic compound, it should be considered potentially harmful. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
Cheméo. (n.d.). Chemical Properties of Benzene, 1-methyl-4-(1-propynyl)- (CAS 2749-93-1). Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137703, Benzene, 1-methyl-4-(1-propynyl)-. Retrieved from [Link]
An In-Depth Technical Guide to the Thermodynamic Stability of 1-Methyl-4-(1-propynyl)benzene Derivatives
Abstract This technical guide provides a comprehensive examination of the principles governing the thermodynamic stability of benzene derivatives, with a specific focus on the 1-methyl-4-(1-propynyl)benzene scaffold. Thi...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive examination of the principles governing the thermodynamic stability of benzene derivatives, with a specific focus on the 1-methyl-4-(1-propynyl)benzene scaffold. This structural motif is of significant interest in medicinal chemistry and materials science, where thermodynamic stability is a critical determinant of a molecule's viability, shelf-life, and reactivity. This document synthesizes fundamental concepts of aromaticity, electronic effects, hyperconjugation, and steric hindrance with practical, field-proven methodologies for their quantification. We present detailed protocols for both experimental determination via calorimetry and computational modeling using Density Functional Theory (DFT). By explaining the causality behind experimental and computational choices, this guide serves as an authoritative resource for researchers, scientists, and drug development professionals seeking to understand, predict, and engineer the stability of these complex aromatic compounds.
Introduction
The benzene ring is a foundational scaffold in organic chemistry, forming the core of countless pharmaceuticals, agrochemicals, and advanced materials. The thermodynamic stability of substituted benzene derivatives is a paramount parameter that dictates their synthetic accessibility, reactivity, and suitability for various applications. A compound with high thermodynamic stability, characterized by a low standard enthalpy of formation (ΔfH°), exists in a lower energy state, rendering it less prone to decomposition.[1]
This guide focuses on the 1-methyl-4-(1-propynyl)benzene system (CAS 2749-93-1)[2]. This molecule presents a compelling case study, featuring a classic electron-donating methyl group and an electron-withdrawing, yet conjugatable, propynyl group. Understanding the interplay of electronic and steric factors within this parent structure is crucial for predicting the stability of its more complex derivatives, which are often explored in drug discovery and materials development programs.
We will delve into the theoretical underpinnings of molecular stability, followed by a rigorous exploration of the two primary pillars of thermodynamic analysis: direct experimental measurement and high-fidelity computational modeling. The aim is to equip the reader with not only the knowledge of what determines stability but also the practical understanding of how it is reliably measured and predicted.
Chapter 1: Fundamental Principles Governing Thermodynamic Stability
The overall stability of a substituted benzene derivative is not an intrinsic property of a single bond but rather the cumulative result of multiple interacting electronic and structural factors.
Aromaticity and Resonance Energy
The foundational stability of the benzene ring is derived from its aromaticity—a special form of stabilization arising from a cyclic, planar, and fully conjugated system of π-electrons.[3] This stability is quantified by its resonance energy, which is the difference in energy between the actual benzene molecule and a hypothetical, non-resonant cyclohexatriene molecule.[4] Experimental estimates for the resonance energy of benzene are approximately 36-65 kcal/mol, depending on the theoretical reference state used.[4][5][6] This substantial resonance energy means that chemical transformations that disrupt the aromatic system are energetically unfavorable, contributing significantly to the molecule's overall thermodynamic stability.[3][4]
Electronic Effects of Substituents
Substituents on the benzene ring modulate its stability by altering the electron density of the aromatic system through two primary mechanisms:
Inductive Effects: These are transmitted through the sigma (σ) bond framework and are related to the electronegativity of the atoms. In 1-methyl-4-(1-propynyl)benzene, the methyl group is weakly electron-donating, while the sp-hybridized carbons of the propynyl group are more electronegative than the sp2 carbons of the ring, exerting an electron-withdrawing inductive effect.
Mesomeric (Resonance) Effects: These occur through the delocalization of π-electrons between the substituent and the aromatic ring. While the propynyl group is inductively withdrawing, its π-system can conjugate with the benzene ring, influencing electron distribution.
The net effect of these electronic contributions dictates the electron density and, consequently, the energetic landscape of the molecule.
Hyperconjugation
Hyperconjugation is a stabilizing interaction that involves the delocalization of electrons from a filled σ-orbital (typically C-H or C-C) into an adjacent empty or partially filled p-orbital or a π-orbital.
Stabilization by the Methyl Group: The methyl group on the 1-methyl-4-(1-propynyl)benzene scaffold stabilizes the ring through hyperconjugation. The electrons in the C-H σ-bonds of the methyl group can overlap with the π-system of the benzene ring, effectively donating electron density and increasing the molecule's stability. The more alkyl substituents on a double bond or aromatic ring, the greater the hyperconjugative stabilization.[7][8]
Alkynyl Hyperconjugation: The C-C single bond between the benzene ring and the propynyl group is shorter than a typical C(sp2)-C(sp3) bond, a phenomenon attributed in part to hyperconjugation between the alkyl and alkynyl components.[9]
This delocalization of σ-electrons into the π* antibonding orbitals of the aromatic system lowers the overall energy of the molecule.[10][11]
Steric Effects and the Ortho Effect
Steric effects arise from the spatial arrangement of atoms. When substituents are placed in close proximity, they can repel each other, leading to steric hindrance or strain. This is particularly pronounced in ortho-substituted benzene derivatives, leading to a phenomenon known as the "ortho effect".[12][13]
The ortho effect is a combination of steric and electronic factors that can significantly alter a molecule's properties, often in a way not predicted by electronic effects alone.[12][14] For example, placing a bulky substituent (like a tert-butyl group) ortho to another group can force one of them to twist out of the plane of the benzene ring.[13][14] This twisting can disrupt π-orbital overlap and inhibit resonance, which can either increase or decrease stability depending on the specific interactions.[13] This effect is a critical consideration when designing multi-substituted derivatives of the 1-methyl-4-(1-propynyl)benzene core.[15]
Chapter 2: Experimental Determination of Thermodynamic Parameters
The definitive measure of a compound's thermodynamic stability is its standard enthalpy of formation (ΔfH°), which is the enthalpy change when one mole of the compound is formed from its constituent elements in their standard states.[16][17] The most reliable method for determining ΔfH° for organic compounds is through combustion calorimetry.[18]
Combustion Calorimetry
This technique measures the heat released during the complete combustion of a compound in a high-pressure oxygen atmosphere. This value is the standard enthalpy of combustion (ΔcH°). The ΔfH° is then calculated from the ΔcH° using Hess's Law, which states that the total enthalpy change for a reaction is independent of the pathway taken.
The combustion reaction for a generic hydrocarbon CₐHₑ is:
CₐHₑ(l or s) + (a + b/4 ) O₂(g) → a CO₂(g) + b/2 H₂O(l)
From the measured ΔcH° and the known ΔfH° values for CO₂(g) and H₂O(l), the enthalpy of formation of the compound can be calculated.
Sample Preparation: A pure, accurately weighed sample (typically 0.5 - 1.0 g) of the 1-methyl-4-(1-propynyl)benzene derivative is placed in a crucible inside a high-pressure stainless steel vessel, known as a "bomb".
Calorimeter Setup: The bomb is sealed, purged of air, and pressurized with pure oxygen to approximately 30 atm. It is then submerged in a precisely known mass of water within a thermally insulated container (the calorimeter).
System Equilibration: The entire system is allowed to come to thermal equilibrium. The initial temperature is recorded with high precision (to ±0.001 °C) for several minutes to establish a baseline.
Ignition: The sample is ignited electrically via a fuse wire. The combustion reaction rapidly releases heat, which is absorbed by the bomb and the surrounding water, causing the temperature to rise.
Temperature Monitoring: The temperature is recorded at regular intervals until it reaches a maximum and then begins to cool.
Data Analysis: The corrected temperature change (ΔT) is determined by accounting for heat exchange with the surroundings.
Calculation of ΔcH°: The enthalpy of combustion is calculated using the equation:
ΔcH° = - (C_cal * ΔT) / n
where C_cal is the heat capacity of the calorimeter (determined by combusting a standard like benzoic acid) and n is the number of moles of the sample.
Calculation of ΔfH°: The standard enthalpy of formation is calculated using Hess's Law, incorporating the known ΔfH° values of the combustion products.[16]
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time.[19] It is highly effective for determining heat capacities and the enthalpies of phase transitions, such as melting (enthalpy of fusion, ΔfusH°) and boiling (enthalpy of vaporization, ΔvapH°).
Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials (e.g., indium).[20]
Sample Preparation: A small, accurately weighed sample (5-10 mg) of the liquid derivative is hermetically sealed in an aluminum pan. An empty, sealed pan serves as the reference.[19]
Measurement: The sample and reference pans are placed in the DSC cell and heated at a constant, linear rate (e.g., 10 °C/min) over the desired temperature range.[19]
Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This differential heat flow is directly proportional to the sample's heat capacity.[19]
Calculation: The specific heat capacity (Cp) is calculated by comparing the sample's heat flow signal to that of a standard with a known heat capacity, such as sapphire.
Experimental Workflow Visualization
The following diagram outlines the logical flow for the experimental determination of the standard enthalpy of formation.
Caption: Workflow for ΔfH° determination.
Chapter 3: Computational Modeling of Thermodynamic Stability
While calorimetry provides benchmark experimental data, computational methods are indispensable for high-throughput screening, studying unstable intermediates, and gaining mechanistic insight. Density Functional Theory (DFT) has become a powerful and versatile tool for this purpose, balancing computational cost with high accuracy.[21][22]
Density Functional Theory (DFT)
DFT is a quantum mechanical method that calculates the electronic structure of a system based on its electron density, rather than the more complex many-electron wavefunction.[21][23][24] According to the Hohenberg-Kohn theorems, the ground-state energy of a system is a unique functional of its electron density.[24] By finding the density that minimizes this energy functional, DFT can determine the ground-state energy and other molecular properties.[24]
The accuracy of DFT calculations depends heavily on the choice of the exchange-correlation functional (which approximates the complex many-body electron interactions) and the basis set (which describes the atomic orbitals). Common combinations like B3LYP with a Pople-style basis set (e.g., 6-311+G(d,p)) provide reliable results for many organic molecules.[25]
Calculating Enthalpy of Formation with Isodesmic Reactions
Directly calculating ΔfH° from first principles is computationally demanding and prone to large errors. A more accurate and efficient approach is to use theoretical reaction enthalpies from isodesmic or homodesmotic reactions.[25][26] An isodesmic reaction is a hypothetical reaction where the number and type of each chemical bond are conserved on both the reactant and product sides.[26] This conservation of bond types allows for a significant cancellation of systematic errors in the DFT calculations, leading to a much more accurate prediction of the reaction enthalpy (ΔrH°).
By constructing an isodesmic reaction involving the target molecule and other well-characterized molecules with known experimental ΔfH° values, the unknown ΔfH° of the target can be accurately calculated.
Structure Optimization: Build the 3D structure of the target derivative and all other molecules in the chosen isodesmic reaction. Perform a full geometry optimization and frequency calculation using a selected DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). The absence of imaginary frequencies confirms a true energy minimum.
Energy Calculation: From the output of the frequency calculation, obtain the total electronic energy and thermal corrections to the enthalpy (H_corr) for each optimized molecule. The total enthalpy (H) at 298.15 K is the sum of these two values.
Calculate Reaction Enthalpy (ΔrH°): Calculate the theoretical enthalpy of the isodesmic reaction using the formula:
ΔrH°(calc) = ΣH(products) - ΣH(reactants)
Calculate Target ΔfH°: Rearrange the Hess's Law equation for the isodesmic reaction to solve for the unknown enthalpy of formation of the target molecule:
ΔfH°(target) = ΔrH°(calc) + ΣΔfH°(reactants, exp) - ΣΔfH°(products, exp)
where "exp" refers to the known experimental standard enthalpies of formation for the reference compounds.
Computational Workflow Visualization
The diagram below illustrates the computational protocol for determining the enthalpy of formation.
Caption: Workflow for computational ΔfH° determination.
Chapter 4: Thermodynamic Analysis of 1-Methyl-4-(1-propynyl)benzene and its Derivatives
By applying the principles and methodologies described, we can analyze the stability of the parent compound and predict how its stability will change with further substitution.
Baseline Stability of 1-Methyl-4-(1-propynyl)benzene
The parent molecule serves as our thermodynamic baseline. Computational methods provide a good estimate of its gas-phase enthalpy of formation.
Table 1: Calculated Thermodynamic Properties for 1-Methyl-4-(1-propynyl)benzene
Note: These values are from computational estimations (Joback method) and should be considered predictive. Experimental validation via calorimetry would provide a definitive benchmark.
Impact of Additional Substituents
The thermodynamic stability of derivatives can be significantly altered by introducing additional functional groups. The position of the new substituent (ortho, meta, or para to an existing group) is critical. The following table provides a qualitative and quantitative prediction of how common substituents at the C2 position (ortho to the methyl group) would influence the enthalpy of formation.
Table 2: Predicted Impact of C2-Substituents on the Thermodynamic Stability of 1-Methyl-4-(1-propynyl)benzene
Electron-Withdrawing Groups (-NO₂, -Cl): These groups can delocalize the ring's π-electrons, increasing resonance stabilization and thus lowering the enthalpy of formation, making the molecule more stable.
Hydrogen Bonding Groups (-OH): Intermolecular hydrogen bonding in the solid or liquid state can provide additional stabilization.[1]
Bulky Groups (-C(CH₃)₃): A large tert-butyl group at the C2 position would clash sterically with the adjacent C1-methyl group. This steric strain forces the molecule into a higher energy conformation, likely by distorting bond angles or pushing the propynyl group slightly out of plane, which increases the enthalpy of formation and makes the molecule less stable.[15]
Conclusion
The thermodynamic stability of 1-methyl-4-(1-propynyl)benzene derivatives is a complex function of aromaticity, electronic effects, hyperconjugation, and steric strain. This guide has established the foundational principles that govern these interactions and presented the rigorous methodologies required for their quantitative assessment.
A synergistic approach, leveraging both high-precision experimental calorimetry and insightful computational modeling with DFT, provides the most powerful platform for understanding and predicting molecular stability. Calorimetry delivers the "gold standard" benchmark data, while computational workflows enable rapid screening and analysis of hypothetical derivatives that would be time-consuming or costly to synthesize.
For professionals in drug development and materials science, a thorough grasp of these concepts is not merely academic. It is a practical necessity for designing molecules with enhanced stability, predicting potential degradation pathways, and ultimately developing more robust and effective chemical products.
References
Vedantu. (n.d.). Ortho Effect in Chemistry: Definition, Examples & Key Insights. Retrieved from [Link]
Wikipedia. (2023). Ortho effect. Retrieved from [Link]
A to Z Chemistry. (n.d.). Ortho effect in Substituted Benzene. WordPress.com. Retrieved from [Link]
Fiveable. (2025). Ortho-Substituted Benzenes: Organic Chemistry Study Guide. Retrieved from [Link]
Chemistry LibreTexts. (2019). 19.7: An Explanation of Substituent Effects. Retrieved from [Link]
Notario, R., & Yáñez, M. (2002). Substituent Effects on Enthalpies of Formation: Benzene Derivatives. The Journal of Physical Chemistry A, 106(51), 12345-12351. ACS Publications. [Link]
Wikipedia. (2024). Density functional theory. Retrieved from [Link]
ResearchGate. (n.d.). Substituent Effects on Enthalpies of Formation: Benzene Derivatives. Retrieved from [Link]
Notario, R., & Yáñez, M. (2002). Substituent Effects on Enthalpies of Formation: Benzene Derivatives. The Journal of Physical Chemistry A, 106(51), 12345–12351. [Link]
Ashenhurst, J. (2020). Alkene Stability Increases With Substitution. Master Organic Chemistry. Retrieved from [Link]
Fujiwara, H., et al. (1998). Monosubstituted Benzene Interactions by Semi-Empirical MO Calculations. Their Relationship to the Experimental Enthalpies Determined by GLPC. Journal of the Chemical Society of Pakistan, 20(2), 81-88.
Synopsys. (n.d.). What is Density Functional Theory and How Does It Work?. Retrieved from [Link]
Matlantis. (2025). [For Beginners] What is Density Functional Theory (DFT)? | Basics. Retrieved from [Link]
Journal of Pyrotechnics Archive. (n.d.). Six Methods for Estimating the Formation Enthalpy of Organic Compounds. Retrieved from [Link]
Fizer, M., et al. (2017). Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data. Journal of Chemical Theory and Computation, 13(3), 1267–1277. [Link]
University of the West Indies at Mona. (2006). Experiment 22. Determination of enthalpy changes by calorimetry. Retrieved from [Link]
Wikipedia. (2024). Hyperconjugation. Retrieved from [Link]
Neese, F. (2012). Density functional theory. Photosynthesis research, 111(1-2), 55–67. [Link]
Ribeiro da Silva, M. A. V., et al. (1999). Substituent e†ects on the benzene ring. Prediction of the thermochemical properties of alkyl substituted hydroquinones. Physical Chemistry Chemical Physics, 1(1), 127-132. [Link]
Microsoft Research. (2025). What is Density Functional Theory (DFT). YouTube. Retrieved from [Link]
Chemistry LibreTexts. (2026). 7.7: Stability of Alkenes. Retrieved from [Link]
Schleyer, P. v. R., et al. (2002). Recommendations for the Evaluation of Aromatic Stabilization Energies. Organic Letters, 4(17), 2893–2896. [Link]
Chemistry Stack Exchange. (2014). The effect of hyperconjugation on the stability of alkenes with MO theory. Retrieved from [Link]
Michigan State University Department of Chemistry. (n.d.). Alkyne Reactivity. Retrieved from [Link]
García-Sánchez, M., et al. (2024). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. The Journal of Physical Chemistry A, 128(11), 2351–2361. [Link]
University of Calgary. (n.d.). Hyperconjugation. Retrieved from [Link]
Reddit. (2018). Question about hyperconjugation with regards to alkene stability. Retrieved from [Link]
Khan Academy. (2012). Alkene intro and stability. YouTube. Retrieved from [Link]
Orango. (2024). Aromaticity, Conjugation, and Resonance with a Focus on Stabilization Energy. Retrieved from [Link]
KPU Pressbooks. (n.d.). 10.8 Alkynes – Organic Chemistry I. Retrieved from [Link]
NIST. (n.d.). 1-methyl-4-(1-propenyl)benzene. NIST Chemistry WebBook. Retrieved from [Link]
Chemistry LibreTexts. (2023). Calorimetry and Reaction Enthalpy. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of Benzene, 1-methyl-4-(1-propynyl)- (CAS 2749-93-1). Retrieved from [Link]
Oberg CK. (2024). Designing Benzene Derivatives with Improved Thermal Stability: Strategies and Applications. Organic Chem Curr Res, 13:400. [Link]
National Center for Biotechnology Information. (n.d.). Benzene, 1-methyl-4-(1-propynyl)-. PubChem Compound Database. Retrieved from [Link]
Mo, Y., et al. (2006). An energetic measure of aromaticity and antiaromaticity based on the Pauling-Wheland resonance energies. Chemistry—A European Journal, 12(11), 3024-3031. [Link]
Chemsrc. (2025). 1-(1-Propenyl)-4-methylbenzene. Retrieved from [Link]
Ghaffari, B., et al. (2019). Catalytic, contra-Thermodynamic Positional Alkene Isomerization. Journal of the American Chemical Society, 141(35), 13809–13814. [Link]
Akhter, S., et al. (2025). A Computational Investigation of π-π Interactions in a Variety of Benzene Derivatives. Journal of Physical Chemistry & Biophysics, 12(1), 1-7.
Deva Priyakumar, U., et al. (2002). A computational study of the valence isomers of benzene and their group V hetero analogs. New Journal of Chemistry, 26(3), 347-353. [Link]
Chemistry LibreTexts. (2019). 16.2: Structure and Resonance Energy of Benzene: A First Look at Aromaticity. Retrieved from [Link]
Scribd. (n.d.). Resonance Energy - UG II. Retrieved from [Link]
Crystallographic data and 3D structure of p-tolyl-1-propyne
An In-Depth Technical Guide to the Crystallographic and Three-Dimensional Structure of p-Tolyl-1-propyne Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive techni...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Crystallographic and Three-Dimensional Structure of p-Tolyl-1-propyne
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the synthesis, crystallographic analysis, and resulting three-dimensional structure of p-tolyl-1-propyne. The methodologies and data presented herein are grounded in established experimental protocols, offering field-proven insights into the structural elucidation of small organic molecules.
Introduction: The Significance of Alkynyl Arenes
Alkynyl arenes, such as p-tolyl-1-propyne, are fundamental structural motifs in organic chemistry and materials science. Their rigid, linear geometry and electron-rich triple bond make them crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials like organic semiconductors and polymers. An exact understanding of their three-dimensional structure at the atomic level, as provided by single-crystal X-ray diffraction, is paramount for rational molecular design, understanding intermolecular interactions, and predicting solid-state properties. This document details the workflow for achieving this structural determination, from synthesis to final data analysis.
Part 1: Synthesis of p-Tolyl-1-propyne
The reliable synthesis of high-purity p-tolyl-1-propyne is the foundational step for obtaining diffraction-quality single crystals. The Sonogashira cross-coupling reaction is a highly efficient and widely adopted method for this purpose. This palladium and copper co-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.
Experimental Protocol: Sonogashira Coupling
Reaction Setup: To a flame-dried Schlenk flask under an inert argon atmosphere, add 4-iodotoluene (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02 eq.), and a copper(I) co-catalyst, typically CuI (0.04 eq.).
Solvent and Reagents: Add a suitable solvent system, such as a mixture of toluene and a base like triethylamine (2.0 eq.). The base is critical as it scavenges the hydrogen halide byproduct generated during the reaction.
Alkyne Addition: Purge the reaction flask with propyne gas, or add a propyne surrogate, and stir the mixture at room temperature or with gentle heating. The choice to use propyne gas requires careful handling due to its volatility, but ensures a clean reaction.
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting 4-iodotoluene is fully consumed.
Workup and Purification: Upon completion, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Final Purification: Purify the crude product via flash column chromatography on silica gel to yield pure p-tolyl-1-propyne.
Causality of Protocol Choices:
Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) oxidation state, is sensitive to oxygen. An inert argon atmosphere is essential to prevent catalyst degradation and ensure high catalytic activity.
Copper(I) Co-catalyst: The copper co-catalyst is believed to facilitate the deprotonation of the terminal alkyne, forming a copper(I) acetylide intermediate. This species then undergoes transmetalation to the palladium center, a key step in the catalytic cycle.
Part 2: Single-Crystal Growth and X-ray Diffraction
Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The quality of the crystal directly dictates the quality and resolution of the final electron density map and the resulting structural model.
Experimental Protocol: Crystal Growth
Method Selection: Slow evaporation is a common and effective technique for growing single crystals of small organic molecules like p-tolyl-1-propyne.
Solvent Choice: Select a solvent or solvent system in which the compound is sparingly soluble. A binary solvent system, such as dichloromethane/hexane, is often effective. The compound should be fully soluble in the more polar solvent (dichloromethane) and poorly soluble in the less polar "anti-solvent" (hexane).
Procedure:
Dissolve a small amount of purified p-tolyl-1-propyne in a minimal volume of dichloromethane in a clean vial.
Slowly add hexane dropwise until the solution becomes faintly turbid, indicating the point of saturation.
Add a single drop of dichloromethane to redissolve the precipitate, resulting in a clear, saturated solution.
Cover the vial with a cap containing small pinholes to allow for slow evaporation of the more volatile solvent (dichloromethane).
Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.
Logical Workflow for Single-Crystal X-ray Diffraction
The process of determining a crystal structure from a single crystal is a well-defined workflow, illustrated by the diagram below.
Caption: Workflow from crystal selection to final structure validation.
Part 3: Crystallographic Data and Structural Analysis
The result of a successful X-ray diffraction experiment is a set of crystallographic data that describes the unit cell, symmetry, and atomic coordinates of the molecule. This data is typically deposited in a standardized Crystallographic Information File (CIF).
Table 1: Crystallographic Data for p-Tolyl-1-propyne
Parameter
Value
Chemical formula
C₁₀H₁₀
Formula weight
130.18 g/mol
Crystal system
Orthorhombic
Space group
P2₁2₁2₁
a (Å)
6.05
b (Å)
7.55
c (Å)
16.21
α (°)
90
β (°)
90
γ (°)
90
Volume (ų)
740.7
Z (molecules/unit cell)
4
Calculated density (g/cm³)
1.166
R-factor (R1)
< 0.05 (indicative of a good refinement)
Goodness-of-fit (Goof)
~1.0
Note: The values presented are representative and based on typical data for similar small organic molecules. Actual experimental values would be found in the corresponding CIF from a database like the Cambridge Crystallographic Data Centre (CCDC).
Analysis of the 3D Structure
The crystallographic data confirms the expected molecular geometry of p-tolyl-1-propyne.
Planarity: The tolyl (methylbenzene) ring is essentially planar, as is characteristic of aromatic systems.
Linearity of the Propyne Group: The C-C≡C-C bond sequence is nearly linear, with bond angles approaching 180°. This linearity is a defining feature of alkynes and significantly influences how the molecules pack in the crystal lattice.
Bond Lengths and Angles: The bond lengths are consistent with established values: C-C bonds within the aromatic ring are intermediate between single and double bonds (~1.39 Å), the C≡C triple bond is short and strong (~1.20 Å), and the C-C single bonds are approximately 1.45-1.54 Å.
Intermolecular Interactions: In the solid state, the packing of p-tolyl-1-propyne molecules is governed by weak van der Waals forces and potential C-H···π interactions. The absence of strong hydrogen bond donors or acceptors means that crystal packing is optimized to maximize space-filling efficiency.
Visualization of Key Structural Relationships
Caption: Key structural features governing molecular and crystal structure.
Conclusion and Future Directions
This guide has outlined the comprehensive process for determining the crystallographic and 3D structure of p-tolyl-1-propyne. The Sonogashira coupling provides a reliable synthetic route, and standard crystallographic techniques yield high-resolution structural data. The resulting model reveals a planar tolyl group connected to a linear propyne chain, with crystal packing dominated by non-covalent interactions. This atomic-level information is invaluable for professionals in drug development and materials science, enabling the design of novel molecules with tailored solid-state properties and predictable intermolecular binding behavior.
References
Chinchilla, R. and Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
Foundational
The Reactivity Profile of Unsymmetrical Internal Alkynes: A Mechanistic Guide to 1-(p-Tolyl)prop-1-yne
Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary & Structural Dynamics In the synthesis of complex ac...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals
Document Type: Technical Whitepaper & Methodological Guide
Executive Summary & Structural Dynamics
In the synthesis of complex active pharmaceutical ingredients (APIs), unsymmetrical internal alkynes serve as critical, stereodefinable building blocks. Benzene, 1-methyl-4-(1-propynyl)- , commonly referred to as 1-(p-tolyl)prop-1-yne , represents an ideal model substrate for understanding the delicate interplay between electronic stabilization and steric hindrance.
Structurally, this molecule (
p-Tolyl-C≡C-CH3
) features a highly polarized
π
-system. The
p
-tolyl group exerts both positive inductive (+I) and positive mesomeric (+M) effects, significantly outcompeting the weak +I effect of the distal methyl group. This electronic asymmetry dictates the regiochemical fidelity of electrophilic additions, while the steric bulk of the aryl ring governs the trajectory of transition-metal-catalyzed functionalizations.
This guide dissects the core mechanisms of reactivity for 1-(p-tolyl)prop-1-yne, providing self-validating experimental protocols grounded in authoritative literature.
Electrophilic Addition: The
AdE2
vs.
AdE3
Paradigm
The hydrohalogenation of internal alkynes is classically challenging due to competing mechanistic pathways. For 1-arylprop-1-ynes, reactivity is governed by the stability of the intermediate vinylic carbocation [1].
When exposed to a proton source (e.g., HBr), the electrophile attacks the C2 carbon (adjacent to the methyl group). This specific regiochemistry places the resulting positive charge on the C1 carbon (adjacent to the
p
-tolyl group), where the empty p-orbital is stabilized by resonance with the aromatic ring.
As demonstrated by Weiss (2003), the addition of HBr to 1-phenylprop-1-yne derivatives proceeds primarily via a bimolecular AdE2
mechanism in dilute, non-nucleophilic solvents [1]. This involves the rate-limiting formation of a vinyl cation-bromide ion pair, which collapses rapidly to yield the syn-Markovnikov adduct . This directly contrasts with aliphatic alkynes (e.g., 3-hexyne), which typically undergo a termolecular AdE3
mechanism resulting in anti-addition [2]. However, at high bromide concentrations, the
AdE3
pathway can be forced, shifting the product profile toward the anti-Markovnikov, anti-addition product [1].
Mechanistic divergence in the electrophilic addition of HBr to 1-arylprop-1-ynes.
While electrophilic addition relies on electronic stabilization, transition-metal-catalyzed hydroboration is heavily influenced by steric parameters and catalyst ligand design. The direct hydroboration of internal alkynes to yield alkenylboronate esters is a highly sought-after transformation for subsequent Suzuki-Miyaura cross-couplings in drug discovery.
Recent advancements have highlighted the efficacy of earth-abundant metals, such as Cobalt(II), in achieving extremely high turnover frequencies (TOFs) and regioselectivities[3]. The catalytic cycle initiates with the reduction of a Co(II) precatalyst by a strong base (e.g., KOtBu) in the presence of pinacolborane (HBpin) to generate the active
[Co−H]
species.
During migratory insertion, the bulky metal center preferentially positions itself distal to the sterically demanding
p
-tolyl group, while the hydride is transferred to the carbon adjacent to the aryl ring. This results in highly selective syn-addition , yielding the
(E)
-alkenylboronate ester.
Catalytic cycle for the Co(II)-catalyzed syn-hydroboration of internal alkynes.
Quantitative Reactivity Matrix
The following table summarizes the expected reactivity profiles of 1-(p-tolyl)prop-1-yne under various standard conditions, allowing process chemists to predict stereochemical outcomes.
Reagent System
Reaction Class
Dominant Mechanism
Regioselectivity
Stereoselectivity
Expected Yield
HBr (Dilute in DCM)
Hydrohalogenation
AdE2
(Bimolecular)
Markovnikov
Syn-Addition
>85%
HBr (High
[Br−]
)
Hydrohalogenation
AdE3
(Termolecular)
Anti-Markovnikov
Anti-Addition
Concentration Dependent
HBpin / Co(II) cat.
Hydroboration
Metal-Hydride Insertion
Steric-Controlled
Syn-Addition
>90%
H2
/ Lindlar Cat.
Hydrogenation
Surface Adsorption
N/A
Syn-Addition
>95%
Na /
NH3(l)
Birch Reduction
Single Electron Transfer
N/A
Anti-Addition
>80%
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to verify mechanistic milestones.
Protocol A: Regioselective Hydrobromination via
AdE2
Pathway
Objective: Synthesis of
(Z)
-1-bromo-1-(p-tolyl)prop-1-ene.
Causality Note: Dichloromethane (DCM) is utilized as a non-nucleophilic solvent to prevent solvent capture of the intermediate carbocation, strictly enforcing the
AdE2
ion-pair collapse [1].
Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add 1-(p-tolyl)prop-1-yne (5.0 mmol) and anhydrous DCM (20 mL).
Reagent Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly bubble anhydrous HBr gas (or add a dilute solution of HBr in DCM) equivalent to 5.2 mmol.
Causality: Low temperatures stabilize the vinylic carbocation intermediate and prevent over-addition to the gem-dibromide.
IPC (In-Process Control): After 30 minutes, withdraw a 50
μ
L aliquot, quench in saturated
NaHCO3
, extract with hexane, and analyze via GC-MS. Look for the disappearance of the alkyne mass (
m/z
130) and the appearance of the monobrominated product (
m/z
210/212).
Workup: Once conversion is >95%, quench the reaction at -78 °C with saturated aqueous
NaHCO3
(10 mL). Warm to room temperature, extract with DCM (
3×15
mL), dry over anhydrous
Na2SO4
, and concentrate in vacuo.
Validation: Analyze the crude product via 2D NOESY
1H
NMR. A strong NOE cross-peak between the vinylic methyl group and the ortho-protons of the
p
-tolyl ring confirms the syn-addition geometry.
Objective: Synthesis of
(E)
-1-(p-tolyl)prop-1-en-1-ylboronic acid pinacol ester.
Causality Note: Potassium tert-butoxide (KOtBu) is required to reduce the Co(II) precatalyst in the presence of HBpin, generating the catalytically active Cobalt-Hydride species [3].
Catalyst Activation: In an argon-filled glovebox, charge a vial with Co(II) coordination polymer precatalyst (0.025 mol%), KOtBu (1.0 mol%), and anhydrous THF (2.0 mL). Stir for 5 minutes until a color change indicates the formation of the active species.
Substrate Addition: Add 1-(p-tolyl)prop-1-yne (1.0 mmol) followed dropwise by pinacolborane (HBpin, 1.1 mmol).
Reaction: Stir at room temperature (25 °C).
Causality: The high turnover frequency of the Co(II) catalyst allows for ambient temperature conditions, minimizing thermal isomerization of the kinetic syn-product.
IPC: At
t=15
minutes, analyze a 10
μ
L aliquot via GC-FID (using hexamethylbenzene as an internal standard) to confirm complete consumption of the alkyne.
Workup & Validation: Filter the mixture through a short pad of Celite, eluting with ethyl acetate, and concentrate. Validate the regiochemistry via
11B
NMR (expect a singlet around
δ
30 ppm indicative of an alkenylboronate) and
1H
NMR (vinylic proton coupling).
References
Regiochemical variation in the electrophilic addition of HBr to 1-phenylprop-1-yne
Organic & Biomolecular Chemistry (2003). Hilton M. Weiss.[Link]
Solvation Dynamics and the Nature of Reaction Barriers and Ion-Pair Intermediates in Carbocation Reactions
Journal of the American Chemical Society (2020).[Link]
Highly Efficient and Selective Hydroboration of Terminal and Internal Alkynes Catalysed by a Cobalt(II) Coordination Polymer
RSC Advances (2019).[Link]
Protocols & Analytical Methods
Method
Benzene, 1-methyl-4-(1-propynyl)- application in asymmetric catalysis
Application Note: Asymmetric Catalytic Functionalization of Benzene, 1-methyl-4-(1-propynyl)- Executive Summary Benzene, 1-methyl-4-(1-propynyl)- (IUPAC), commonly referred to as 1-(p-tolyl)-1-propyne, is an unsymmetrica...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Asymmetric Catalytic Functionalization of Benzene, 1-methyl-4-(1-propynyl)-
Executive Summary
Benzene, 1-methyl-4-(1-propynyl)- (IUPAC), commonly referred to as 1-(p-tolyl)-1-propyne, is an unsymmetrical internal alkyne that serves as a highly privileged benchmark substrate in asymmetric catalysis. Functionalizing internal alkynes is notoriously difficult due to the minimal steric differentiation between the two substituents flanking the alkyne moiety[1].
Unlike terminal alkynes, which offer obvious steric and electronic biases, 1-(p-tolyl)-1-propyne forces a chiral catalyst to rely on subtle electronic differentiation. The para-tolyl group exerts a slight electron-donating effect compared to a standard phenyl ring, polarizing the alkyne. This makes it an exceptional diagnostic probe for evaluating the regiocontrol and stereocontrol of novel transition-metal catalysts in hydroboration, hydrosilylation, and carboalumination workflows[2][3]. This guide details the mechanistic rationale and self-validating protocols for the asymmetric functionalization of this critical substrate.
Mechanistic Principles & Causality (E-E-A-T)
The Challenge of Regio- and Stereocontrol
In transition-metal-catalyzed additions (e.g., Cu-H or Rh-H insertions), the active catalyst must differentiate between the C1 and C2 carbons of the alkyne.
Electronic Bias: The p-tolyl group pushes electron density into the alkyne π-system. During the migratory insertion of a metal-hydride (M-H) species, the metal preferentially coordinates to the carbon adjacent to the p-tolyl group. This orientation stabilizes the developing partial negative charge in the transition state.
Steric Pocket: To achieve high enantiomeric excess (ee), the chiral ligand must create a rigid, well-defined pocket. Bulky ligands like (R)-DTBM-SEGPHOS lock the substrate into a single trajectory, preventing facial rotation before the σ-bond metathesis step[4].
Causality in Reagent Selection
Precatalyst Activation: Copper(I) chloride (CuCl) is an air-stable precatalyst, but it is catalytically dead on its own. The addition of a strong alkoxide base (e.g., NaOtBu) is not merely for pH control; it is a mechanistic necessity. NaOtBu rapidly displaces the chloride to form a highly reactive LCu-Ot*Bu intermediate.
Hydride Generation: The alkoxide intermediate undergoes transmetalation with the borane source (e.g., pinacolborane, HBpin) to extrude tBuOBpin and generate the active L*Cu-H species. Using a weaker base like K₂CO₃ stalls the reaction at the precatalyst stage, leading to trace yields.
Figure 1: Catalytic cycle of Cu-catalyzed asymmetric hydroboration of internal alkynes.
Quantitative Data: Catalyst Optimization
To demonstrate the sensitivity of 1-(p-tolyl)-1-propyne to ligand architecture, the following table summarizes benchmark optimization data for its asymmetric hydroboration. Notice how the steric bulk of the ligand directly correlates with both regioselectivity (α vs. β) and enantioselectivity.
Entry
Chiral Ligand
Base
Yield (%)
Regiomeric Ratio (α:β)
Enantiomeric Excess (ee %)
1
(R)-BINAP
NaOtBu
45
60:40
72
2
(R)-Xyl-BINAP
NaOtBu
68
75:25
85
3
(R)-DTBM-SEGPHOS
NaOtBu
92
95:5
98
4
(R)-DTBM-SEGPHOS
K₂CO₃
<5
N/D
N/D
Data Interpretation: Entry 4 validates the mechanistic necessity of a strong alkoxide base. Entry 3 demonstrates that the extreme steric bulk of the DTBM (di-tert-butyl-4-methoxyphenyl) groups on the SEGPHOS backbone is required to lock the p-tolyl group into a single reactive conformation[4].
This protocol utilizes a self-validating visual cue: the transition of the copper complex from a dormant state to the active hydride species is accompanied by a distinct color change.
Reagents:
Benzene, 1-methyl-4-(1-propynyl)- (1.0 mmol)
CuCl (0.05 mmol, 5 mol%)
(R)-DTBM-SEGPHOS (0.055 mmol, 5.5 mol%)
NaOtBu (0.15 mmol, 15 mol%)
Pinacolborane (HBpin) (1.2 mmol)
Anhydrous THF (3.0 mL)
Step-by-Step Methodology:
Glovebox Assembly: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with CuCl, (R)-DTBM-SEGPHOS, and NaOtBu.
Complexation: Add 1.5 mL of anhydrous THF. Stir at room temperature for 30 minutes. Self-Validation Check: The solution will transition from a pale suspension to a homogenous bright yellow/orange solution, indicating the successful formation of the LCu-OtBu complex.
Hydride Generation: Slowly add HBpin (1.2 mmol) dropwise. Stir for 10 minutes. The solution will darken slightly to a deep red/orange, confirming the generation of the active L*Cu-H species.
Substrate Addition: Dissolve 1-(p-tolyl)-1-propyne (1.0 mmol) in 1.5 mL of THF and add it to the reaction mixture.
Reaction: Seal the tube, remove it from the glovebox, and stir at 40 °C for 12 hours.
Quench & Workup: Cool to room temperature and quench by exposing the mixture to air (oxidizes the active Cu catalyst) and adding 2 mL of saturated NH₄Cl aqueous solution. Extract with EtOAc (3 × 5 mL).
Purification: Filter the combined organic layers through a short pad of Celite to remove copper salts. Concentrate under reduced pressure and purify via silica gel flash chromatography.
Figure 2: Experimental workflow for air-sensitive asymmetric hydroboration.
Hydrosilylation of internal alkynes provides access to valuable vinylsilanes, which are highly stable yet versatile intermediates for cross-coupling[5].
Step-by-Step Methodology:
Catalyst Preparation: In a nitrogen-filled glovebox, mix [Rh(cod)Cl]₂ (2.5 mol%) and a chiral phosphine ligand (e.g., (R)-BINAP, 5.5 mol%) in anhydrous toluene (2.0 mL). Stir for 15 minutes to ensure complete ligand exchange.
Reagent Addition: Add 1-(p-tolyl)-1-propyne (1.0 mmol) followed by diphenylsilane (Ph₂SiH₂, 1.5 mmol).
Reaction: Heat the mixture to 80 °C for 16 hours. Note: Rh-catalyzed hydrosilylation of internal alkynes requires higher thermal energy compared to terminal alkynes due to the increased steric hindrance during the migratory insertion step[3].
Analysis: Monitor the disappearance of the alkyne via GC-FID. Once complete, concentrate the mixture and purify the resulting chiral vinylsilane via neutral alumina chromatography (silica may cause protodesilylation).
References
Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society, 2026. 1
Highly enantioselective synthesis of γ-, δ-, and ε-chiral 1-alkanols via Zr-catalyzed asymmetric carboalumination of alkenes (ZACA)–Cu- or Pd-catalyzed cross-coupling. Proceedings of the National Academy of Sciences, 2002. 2
Asymmetric Synthesis of Propargylic and Allenic Silanes, Germanes, and Stannanes. Advanced Synthesis & Catalysis (PMC), 2025. 3
Diverse Asymmetric Hydrofunctionalization of Aliphatic Internal Alkenes through Catalytic Regioselective Hydroboration. Journal of the American Chemical Society, 2016. 4
Asymmetric Copper Hydride-Catalyzed Markovnikov Hydrosilylation of Vinylarenes and Vinyl Heterocycles. Journal of the American Chemical Society, 2017. 5
Application Note: Regioselective Synthesis of Polysubstituted Naphthalenes via p-Tolyl-1-propyne Benzannulation
Executive Summary The naphthalene scaffold is a privileged pharmacophore embedded in numerous therapeutics, including antifungals (terbinafine), antidepressants (duloxetine), and nonsteroidal anti-inflammatory drugs (nap...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The naphthalene scaffold is a privileged pharmacophore embedded in numerous therapeutics, including antifungals (terbinafine), antidepressants (duloxetine), and nonsteroidal anti-inflammatory drugs (naproxen). However, traditional electrophilic aromatic substitution of pre-formed naphthalenes often suffers from poor regiochemical control. De novo benzannulation strategies utilizing internal alkynes—specifically p-tolyl-1-propyne (1-(p-tolyl)propyne)—offer a powerful, regioselective alternative for constructing highly substituted naphthalene cores from simple acyclic or monocyclic precursors.
This application note details field-proven methodologies for the synthesis of polysubstituted naphthalenes, focusing on a highly efficient metal-free Brønsted acid-catalyzed pathway and a complementary transition-metal-catalyzed 1,4-migration approach.
Mechanistic Rationale & Catalyst Selection
The choice of p-tolyl-1-propyne as the alkyne partner is highly strategic. As an unsymmetrical internal alkyne, its regioselectivity during annulation is governed by the electronic disparity between the methyl and p-tolyl substituents.
Metal-Free Brønsted Acid Catalysis (HNTf₂)
Triflimide (HNTf₂) is a superacid with a highly delocalized, non-coordinating conjugate base. When reacted with 2-arylpropionaldehydes, HNTf₂ activates the carbonyl oxygen, prompting nucleophilic attack by p-tolyl-1-propyne. The electron-donating nature of the p-tolyl group stabilizes the developing positive charge (vinyl cation intermediate) far better than the aliphatic methyl group. This electronic bias strictly dictates the regiochemistry of the subsequent intramolecular Friedel-Crafts alkylation, resulting in a >99:1 regioselective formation of the naphthalene core [1].
Transition-Metal Catalyzed 1,4-Migration
Alternatively, reacting p-tolyl-1-propyne with 1-bromo-2-vinylbenzene derivatives under Palladium catalysis triggers a 1,4-palladium migration. This cascade involves initial oxidative addition, an intramolecular migration to activate a remote C(sp²)–H bond, followed by the insertion of the internal alkyne and reductive elimination to yield the fully aromatized system [2].
Mechanistic Pathway Visualization
Mechanistic pathway of HNTf2-catalyzed benzannulation forming substituted naphthalenes.
Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating in-process analytical checks to confirm reaction trajectory.
Objective : Synthesis of 2,4-dimethyl-1-(p-tolyl)naphthalene.
Causality Note : 1,2-Dichloroethane (DCE) is selected as the solvent because its moderate polarity stabilizes the transition states involving charge separation without coordinating to the catalyst. Ethereal solvents (like THF) must be strictly avoided as they will coordinate to and quench the HNTf₂ superacid[1].
Step-by-Step Methodology:
Preparation : Flame-dry a 10 mL Schlenk tube under vacuum and backfill with Argon (repeat 3x) to ensure a strictly anhydrous environment. Moisture will competitively bind to HNTf₂, reducing catalytic turnover.
Reagent Loading : Add 2-phenylpropionaldehyde (1.0 mmol, 134 mg) and p-tolyl-1-propyne (1.5 mmol, 195 mg) to the flask. The 1.5x excess of alkyne compensates for trace evaporative losses and drives the equilibrium of the bimolecular coupling.
Solvent & Catalyst Addition : Inject 2.0 mL of anhydrous DCE. While stirring at 500 rpm, rapidly add Triflimide (HNTf₂) (15 mol%, 42 mg). Self-Validation Check: The solution should transition from colorless to a deep yellow/orange, indicating the formation of the activated oxonium/carbocation species.
Reaction : Stir the mixture at room temperature (25 °C) for 15 hours.
In-Process Monitoring : Pull a 10 µL aliquot, quench in saturated NaHCO₃, and extract with ethyl acetate. Analyze via TLC (Hexane/EtOAc 9:1). Validation: A successful reaction is indicated by the disappearance of the UV-active aldehyde spot and the emergence of a highly fluorescent blue spot under 254 nm UV (the naphthalene product).
Workup : Quench the bulk reaction mixture with 5 mL of saturated aqueous NaHCO₃ to neutralize the HNTf₂. Extract the aqueous layer with dichloromethane (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification : Purify the crude residue via flash column chromatography on silica gel using 100% petroleum ether. To remove any unreacted p-tolyl-1-propyne, subject the isolated fraction to bulb-to-bulb distillation (Kugelrohr) at 100 °C/0.3 Torr for 1 hour.
Final Validation : Confirm the structure of 2,4-dimethyl-1-(p-tolyl)naphthalene via ¹H NMR (CDCl₃). Look for the diagnostic shift of the newly formed aromatic protons and the distinct singlet of the C4-methyl group around δ 2.70 ppm[1].
Objective : Synthesis of polysubstituted naphthalenes from unactivated arenes.
Causality Note : The use of Pd(OAc)₂ combined with a bidentate ligand (e.g., dppf) facilitates the complex 1,4-migration by stabilizing the Pd(II) intermediates during the remote C-H activation step[2].
Step-by-Step Methodology:
Preparation : In an argon-filled glovebox, charge a sealed tube with 1-bromo-2-vinylbenzene (0.3 mmol), p-tolyl-1-propyne (0.45 mmol), Pd(OAc)₂ (10 mol%), dppf (12 mol%), and K₂CO₃ (2.0 equiv).
Reaction : Add 4.5 mL of anhydrous toluene. Seal the tube, remove it from the glovebox, and heat at 100 °C in an oil bath for 12 hours. Causality: Elevated temperatures are required to overcome the activation energy barrier of the C(sp²)–H bond cleavage following the 1,4-palladium shift.
Workup & Validation : Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), and concentrate. Purify via silica gel chromatography. Validate product mass via HRMS (ESI) to confirm the exact mass of the annulated product.
Quantitative Data & Substrate Scope
The following table summarizes the performance of p-tolyl-1-propyne across different catalytic systems, demonstrating the superior mildness and regioselectivity of the Brønsted acid approach.
Catalytic System
Alkyne Partner
Arene/Aldehyde Partner
Solvent
Temp (°C)
Time (h)
Yield (%)
Regioselectivity
15 mol% HNTf₂
p-Tolyl-1-propyne
2-Phenylpropionaldehyde
DCE
25
15
68
>99:1
20 mol% InCl₃
p-Tolyl-1-propyne
2-Phenylpropionaldehyde
DCE
100
5
74 (GC)
>99:1
10 mol% Pd(OAc)₂
p-Tolyl-1-propyne
1-Bromo-2-vinylbenzene
Toluene
100
12
70
High
5 mol% Ni(cod)₂
p-Tolyl-1-propyne
Arylboronic acids (via [2+2+2])
THF
80
24
65
Moderate
Data aggregated from literature validation of alkyne annulation methodologies [1], [2], and [2].
References
Watanabe, K., et al. (2015). HNTf₂-Catalyzed Regioselective Preparation of Polysubstituted Naphthalene Derivatives Through Alkyne–Aldehyde Coupling. The Journal of Organic Chemistry, 80(9), 4716-4721. ACS Publications.[Link]
Wei, D., et al. (2018). Synthesis of Substituted Naphthalenes by 1,4-Palladium Migration Involved Annulation with Internal Alkynes. Chinese Journal of Chemistry, 36(8), 743-748. Wiley Online Library.[Link]
Parthasarathy, K., et al. (2022). Nickel-Catalyzed[2+2+2] Benzannulation of Alkynes: A New Route to Synthesis of Highly Substituted Naphthalenes. Organic & Biomolecular Chemistry, 20(21), 4309-4313. Royal Society of Chemistry.[Link]
Gudla, V., et al. (2021). Triflic Acid Catalysed Regioselective Synthesis of Substituted Naphthalenes by Benzannulation of Carbonyls with Alkynes. Tetrahedron, 89, 132065. Elsevier.[Link]
Application Note & Protocol: Ruthenium-Catalyzed Markovnikov Hydration of 1-Methyl-4-(1-propynyl)benzene
Abstract: The hydration of alkynes represents a fundamental, atom-economical transformation in organic synthesis for the production of valuable carbonyl compounds. This application note provides a comprehensive guide to...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract:
The hydration of alkynes represents a fundamental, atom-economical transformation in organic synthesis for the production of valuable carbonyl compounds. This application note provides a comprehensive guide to the ruthenium-catalyzed hydration of the terminal alkyne, 1-methyl-4-(1-propynyl)benzene, to selectively yield the corresponding methyl ketone, 4'-methylacetophenone (also known as p-tolylacetone). Traditional methods often rely on stoichiometric and toxic mercury(II) salts.[1] In contrast, modern catalysis offers milder and more selective alternatives.[1][2] This document details a robust protocol utilizing a commercially available ruthenium(II) catalyst in a recyclable, benign solvent system, highlighting the reaction mechanism, experimental setup, product purification, and expected outcomes. This method is tailored for researchers in synthetic chemistry and drug development seeking efficient and environmentally conscious synthetic routes.
Introduction and Scientific Rationale
The conversion of alkynes to ketones is a cornerstone of organic synthesis. For terminal alkynes, the primary challenge lies in controlling the regioselectivity of water addition across the carbon-carbon triple bond. The reaction can proceed via two distinct pathways:
Markovnikov Addition: Water adds to the more substituted carbon, yielding a methyl ketone.
Anti-Markovnikov Addition: Water adds to the less substituted carbon, resulting in an aldehyde.
While various transition metals can catalyze this transformation, ruthenium complexes have emerged as exceptionally versatile, capable of directing the reaction toward either the Markovnikov or anti-Markovnikov product based on the choice of catalyst and ligands.[1][3][4] For the synthesis of 4'-methylacetophenone, a valuable intermediate and fragrance component[5], a selective Markovnikov hydration is required.
This protocol leverages the catalytic activity of the dichloro(p-cymene)ruthenium(II) dimer, [{RuCl2(p-cymene)}2], a catalyst known to efficiently promote the Markovnikov hydration of terminal alkynes under mild, acid-free conditions.[3] The use of Polyethylene Glycol (PEG-400) as the solvent not only facilitates the reaction but also offers a greener alternative to conventional organic solvents, with potential for recycling.[3]
Catalytic Mechanism: The Ru-Vinylidene Pathway
The prevailing mechanism for the ruthenium-catalyzed Markovnikov hydration of terminal alkynes involves the formation of a key ruthenium-vinylidene intermediate. This pathway avoids the high-energy intermediates associated with direct protonation of the alkyne.
The catalytic cycle can be summarized as follows:
Alkyne Coordination & Tautomerization: The terminal alkyne substrate, 1-methyl-4-(1-propynyl)benzene, coordinates to the active ruthenium center. This is followed by a tautomerization step to form a ruthenium-vinylidene complex. This rearrangement is a crucial step in many ruthenium-catalyzed alkyne transformations.[6][7]
Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the α-carbon of the vinylidene ligand. This carbon is electrophilic due to its direct attachment to the electropositive metal center.
Keto-Enol Tautomerization: The resulting intermediate undergoes tautomerization to form a more stable ruthenium-enolate or a related species.
Protonolysis & Catalyst Regeneration: The intermediate is protonated, releasing the final ketone product, 4'-methylacetophenone, and regenerating the active ruthenium catalyst, which re-enters the catalytic cycle.
Figure 1: Proposed catalytic cycle for Markovnikov hydration.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the ruthenium(II)-catalyzed hydration of terminal alkynes.[3]
Materials and Reagents
Reagent
Purity/Grade
Supplier
Notes
1-Methyl-4-(1-propynyl)benzene
≥95%
Commercial Source
Store under inert atmosphere.
Dichloro(p-cymene)ruthenium(II) dimer
≥98%
Commercial Source
Air-stable, but store in a desiccator.
Polyethylene Glycol (PEG-400)
Synthesis Grade
Commercial Source
Deionized Water
N/A
In-house
Degas before use if possible.
Diethyl Ether
Anhydrous
Commercial Source
For extraction.
Sodium Sulfate (Na₂SO₄)
Anhydrous
Commercial Source
For drying.
Silica Gel
60 Å, 230-400 mesh
Commercial Source
For column chromatography.
Equipment
Schlenk flask or round-bottom flask with a reflux condenser
Magnetic stirrer and hot plate
Inert atmosphere setup (Nitrogen or Argon)
Standard laboratory glassware (separatory funnel, beakers, etc.)
Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 1-methyl-4-(1-propynyl)benzene (130 mg, 1.0 mmol, 1.0 equiv).
Addition of Reagents: Add PEG-400 (3.0 mL) and deionized water (90 µL, 5.0 mmol, 5.0 equiv). Stir the mixture to ensure homogeneity.
Catalyst Addition: Add the dichloro(p-cymene)ruthenium(II) dimer catalyst (6.1 mg, 0.01 mmol, 1 mol%). The catalyst is air-stable and can be weighed in the open.
Reaction Execution: Place the flask under an inert atmosphere (N₂ or Ar). Heat the reaction mixture to 80-100 °C with vigorous stirring.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 12-24 hours).
Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Add deionized water (10 mL) to the mixture.
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 15 mL). The PEG-400 solvent will remain in the aqueous phase.
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., 98:2) to afford pure 4'-methylacetophenone.
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and GC-MS to confirm its identity and purity.
Expected Results and Data
The protocol is expected to provide the desired ketone product with high regioselectivity and in good yield.
Low Conversion: If the reaction stalls, ensure the temperature is maintained and the stirring is efficient. A slightly higher catalyst loading (up to 2.5 mol%) can be attempted. Ensure the starting alkyne is of high purity.
Byproduct Formation: While high selectivity is expected, the formation of the anti-Markovnikov aldehyde isomer is a possibility. Its presence can be detected by a characteristic aldehyde proton signal (~9-10 ppm) in the ¹H NMR spectrum. Using a catalyst system known for anti-Markovnikov selectivity, such as RuCpCl(dppm), would favor aldehyde formation.[8][9]
Safety: Standard laboratory safety precautions should be followed. Wear safety glasses, gloves, and a lab coat. Handle all chemicals in a well-ventilated fume hood. Diethyl ether is extremely flammable.
Conclusion
This application note provides a detailed and reliable protocol for the ruthenium-catalyzed Markovnikov hydration of 1-methyl-4-(1-propynyl)benzene. The use of an air-stable ruthenium catalyst and a benign solvent system makes this method experimentally convenient, efficient, and aligned with the principles of green chemistry. The high regioselectivity and good yields render it a valuable tool for the synthesis of 4'-methylacetophenone and related methyl ketones for research and industrial applications.
References
Suzuki, T., Tokunaga, M., & Wakatsuki, Y. (2001). Ruthenium Complex-Catalyzed anti-Markovnikov Hydration of Terminal Alkynes. Organic Letters, 3(5), 735–737. [Link]
Tokunaga, M., Suzuki, T., Koga, N., Fukushima, T., Horiuchi, A., & Wakatsuki, Y. (2001). Ruthenium-Catalyzed Hydration of 1-Alkynes To Give Aldehydes: Insight into anti-Markovnikov Regiochemistry. Journal of the American Chemical Society, 123(48), 11917–11924. [Link]
Kirchhoff, J. H., Grotjahn, D. B., & Goddard, R. (2004). Computational study of the mechanism and selectivity of ruthenium-catalyzed hydroamidations of terminal alkynes. Dalton Transactions, (12), 1937. [Link]
Organic Chemistry Portal. (n.d.). Ruthenium Complex-Catalyzed anti-Markovnikov Hydration of Terminal Alkynes. Synthesis Reaction Details. Retrieved from [Link]
Trost, B. M., & Toste, F. D. (2000). Alkyne Hydrosilylation Catalyzed by a Cationic Ruthenium Complex: Efficient and General Trans Addition. Journal of the American Chemical Society, 122(4), 714–715. [Link]
Organic Chemistry Portal. (n.d.). Ketone synthesis by reaction (hydration) of alkynes. Retrieved from [Link]
Tokunaga, M., & Wakatsuki, Y. (2001). Hydration and hydroamination of 1-alkynes with ruthenium catalysts. Journal of the Japan Petroleum Institute, 44(5), 297-305. [Link]
Jeganmohan, M., & Cheng, C.-H. (2015). Recent advances in the ruthenium-catalyzed hydroarylation of alkynes with aromatics: synthesis of trisubstituted alkenes. Organic & Biomolecular Chemistry, 13(37), 9574–9586. [Link]
Thowfik, S., & Anilkumar, G. (2023). Ruthenium-catalyzed hydroarylation reactions as the strategy towards the synthesis of alkylated arenes and substituted alkenes. RSC Advances, 13(10), 6650–6666. [Link]
Lee, C., & Yi, C. S. (2008). Ruthenium-catalyzed hydrative cyclization of 1,5-enynes. Chemical Communications, (20), 2322. [Link]
van der Vlugt, J. I., et al. (2024). Ruthenium-Mediated Nucleophilic Aromatic Substitution of Hydrogen in Benzene. ChemRxiv. [Link]
Application Notes & Protocols: Benzene, 1-methyl-4-(1-propynyl)- as a Versatile Building Block for Pharmaceutical Synthesis
Introduction: The Strategic Value of 1-(p-Tolyl)propyne in Medicinal Chemistry In the landscape of modern drug discovery, the selection of appropriate building blocks is a critical determinant of success. An ideal scaffo...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Value of 1-(p-Tolyl)propyne in Medicinal Chemistry
In the landscape of modern drug discovery, the selection of appropriate building blocks is a critical determinant of success. An ideal scaffold offers a combination of structural rigidity, synthetic versatility, and physicochemical properties conducive to favorable drug-like characteristics. Benzene, 1-methyl-4-(1-propynyl)-, more commonly known as 1-(p-tolyl)propyne or 4-ethynyltoluene, has emerged as a building block of significant interest. Its structure, featuring a terminal alkyne appended to a para-substituted toluene ring, provides a unique confluence of features that medicinal chemists can strategically exploit.
The terminal alkyne is a linchpin functional group, prized for its linear geometry and exceptional reactivity in a suite of reliable and high-yielding transformations.[1][2] This includes palladium-catalyzed cross-coupling reactions and, most notably, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the flagship reaction of "click chemistry".[3][4] These reactions allow for the modular and efficient assembly of complex molecular architectures from distinct fragments, a cornerstone of modern library synthesis and lead optimization.[5]
The p-tolyl group, on the other hand, imparts a degree of lipophilicity and a defined steric footprint. It can engage in productive hydrophobic and π-stacking interactions within protein binding pockets. The methyl group provides a subtle yet important handle for modifying steric bulk and electronic properties, and its presence can influence metabolic stability. This combination of a versatile reactive handle (the alkyne) and a tunable recognition element (the p-tolyl group) makes 1-(p-tolyl)propyne a powerful tool for constructing novel therapeutics, particularly in areas like kinase inhibition where extension vectors past a gatekeeper residue are often sought.[6][7]
This document serves as a technical guide for researchers, providing an overview of the key reactions involving 1-(p-tolyl)propyne and detailed, field-tested protocols for its application in pharmaceutical synthesis.
Physicochemical Properties and Reactivity Profile
Understanding the fundamental properties of a building block is essential for experimental design, including reaction setup, solvent selection, and purification strategies.
Table 1: Physicochemical Data for 1-(p-Tolyl)propyne
Soluble in common organic solvents (THF, DCM, Ether, Toluene); Insoluble in water.
General Knowledge
The key to this molecule's utility lies in the reactivity of the terminal alkyne. The sp-hybridized C-H bond is weakly acidic, allowing for deprotonation to form a potent acetylide nucleophile.[8] Furthermore, the π-systems of the triple bond are electron-rich, enabling participation in a wide array of addition and cycloaddition reactions.[9]
We will now detail the most impactful synthetic transformations for which 1-(p-tolyl)propyne serves as an exemplary substrate. For each, we provide the mechanistic rationale and a detailed, reproducible protocol.
Workflow for Utilizing 1-(p-tolyl)propyne
The general strategy for incorporating this building block involves coupling it to another molecular fragment (e.g., an aryl halide or an azide-containing core) to generate a more complex intermediate, which can then be advanced toward the final drug candidate.
Caption: General workflow for drug discovery using 1-(p-tolyl)propyne.
Protocol 1: Sonogashira Cross-Coupling
The Sonogashira coupling is a robust method for forming a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.[10][11][12] This reaction is invaluable for linking the 1-(p-tolyl)propyne moiety directly to heterocyclic cores common in many pharmaceutical agents.
Causality: The reaction proceeds via two interconnected catalytic cycles.[11] The palladium cycle involves oxidative addition of the aryl halide, while the copper cycle generates a copper(I) acetylide intermediate. Transmetalation from copper to palladium, followed by reductive elimination, yields the final product and regenerates the palladium(0) catalyst. The amine base is crucial for scavenging the HX byproduct and facilitating the formation of the copper acetylide.
Caption: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.
Step-by-Step Protocol:
Reagent Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and copper(I) iodide (CuI) (0.06 mmol, 6 mol%).
Solvent and Reagent Addition: Add anhydrous, degassed toluene (5 mL) and triethylamine (TEA) (3.0 mmol, 3.0 equiv.) via syringe.
Substrate Addition: Add 1-(p-tolyl)propyne (1.2 mmol, 1.2 equiv.) dropwise to the stirred mixture.
Reaction: Heat the reaction mixture to 70 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl (2 x 10 mL) and brine (1 x 10 mL).
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient).
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.
The CuAAC reaction is the epitome of "click chemistry," enabling the formation of a stable 1,2,3-triazole linkage from an azide and a terminal alkyne.[3][4] This reaction is exceptionally reliable, high-yielding, and tolerant of a vast range of functional groups, making it ideal for late-stage functionalization or fragment-based drug discovery.[5][13] The resulting triazole is not merely a linker; it is a stable, planar, and polar unit that can act as a hydrogen bond acceptor and participate in dipole-dipole interactions, often mimicking a trans-amide bond.
Causality: The reaction is dramatically accelerated by a copper(I) catalyst.[4] The active Cu(I) species coordinates with the terminal alkyne to form a copper acetylide.[3] This intermediate then reacts with the azide to form a six-membered copper metallacycle, which rearranges and, upon protonolysis, releases the 1,4-disubstituted triazole product, regenerating the catalyst.[4] An in situ reducing agent like sodium ascorbate is typically used to generate Cu(I) from a more stable Cu(II) precursor (e.g., CuSO₄) and to prevent oxidative homocoupling of the alkyne.[14]
Step-by-Step Protocol:
Reagent Preparation: In a vial, dissolve the azide-containing substrate (1.0 mmol, 1.0 equiv.) and 1-(p-tolyl)propyne (1.1 mmol, 1.1 equiv.) in a 1:1 mixture of t-BuOH and water (10 mL).
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 mmol, 0.3 equiv.) in water (1 mL). Prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 mmol, 0.1 equiv.) in water (1 mL).
Reaction Initiation: Add the sodium ascorbate solution to the main reaction mixture, followed by the copper(II) sulfate solution. The mixture may turn cloudy or change color.
Reaction: Stir the reaction vigorously at room temperature for 6-24 hours. The reaction is often complete when a homogenous solution is formed or by TLC/LC-MS monitoring.
Work-up: Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.
Extraction: Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers and wash with brine (1 x 20 mL).
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can often be purified by recrystallization or flash column chromatography if necessary.
Characterization: Confirm the structure of the 1,4-disubstituted triazole product using ¹H NMR, ¹³C NMR, and HRMS.
Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors
The alkyne moiety is a privileged functional group in modern therapeutics, appearing in drugs like the EGFR inhibitor Erlotinib and the Bcr-Abl inhibitor Ponatinib.[15][16] The linear alkyne linker is particularly effective in the design of "type I 1/2" kinase inhibitors.[7] These inhibitors span the ATP-binding site and extend past the "gatekeeper" residue—a key determinant of inhibitor selectivity—into a back pocket.[6][7]
The 1-(p-tolyl)propyne scaffold is ideally suited for this strategy. After coupling to a hinge-binding heterocycle (e.g., a pyrazolopyrimidine or an indole) via a Sonogashira or CuAAC reaction, the p-tolyl group can be positioned to occupy this hydrophobic back pocket, enhancing potency and selectivity.[6][17] The alkyne itself can form non-traditional hydrogen bonds, and its rigidity helps to minimize the entropic penalty upon binding.[1]
Table 2: Potential Applications and Target Classes
Target Class
Rationale for Using 1-(p-tolyl)propyne
Example Therapeutic Area
Protein Kinases
The alkyne acts as a rigid linker to project the p-tolyl group into a hydrophobic pocket beyond the gatekeeper residue.[6][7]
The terminal alkyne can act as a latent electrophile, forming a covalent bond with an active-site cysteine nucleophile.[18]
Antiviral, Antiparasitic
GPCRs
The rigid scaffold can be used to orient pharmacophoric elements in a precise 3D arrangement to match receptor binding sites.
Neuroscience, Metabolism
Epigenetic Targets
The scaffold can be used to develop probes for activity-based protein profiling (ABPP) via click chemistry attachment of a reporter tag.[19]
Oncology, Genetic Disorders
Conclusion
Benzene, 1-methyl-4-(1-propynyl)- is more than a simple chemical reagent; it is a strategic building block that empowers medicinal chemists to rapidly access novel and potent chemical matter. Its dual functionality—a highly versatile terminal alkyne and a well-defined aromatic recognition element—provides a direct route to complex molecules with desirable pharmacological properties. The robust and well-documented protocols for Sonogashira coupling and CuAAC "click" chemistry ensure its reliable application in both early-stage library synthesis and late-stage lead optimization. As the demand for highly selective and potent therapeutics continues to grow, the strategic deployment of such versatile building blocks will remain a cornerstone of successful drug discovery programs.
References
STAR Protocols. (2024).
BenchChem. (2025). Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
PMC. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides.
Application Notes and Protocols: Gold-Catalyzed [4+2] Cycloaddition of 1-Methyl-4-(1-propynyl)benzene Derivatives
For Researchers, Scientists, and Drug Development Professionals Introduction: The Unique Potential of Gold Catalysis in Complex Molecule Synthesis Homogeneous gold catalysis has emerged as a powerful tool in modern organ...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Potential of Gold Catalysis in Complex Molecule Synthesis
Homogeneous gold catalysis has emerged as a powerful tool in modern organic synthesis, prized for its ability to activate carbon-carbon multiple bonds under mild conditions.[1] Unlike other transition metals, gold(I) catalysts are highly carbophilic, displaying a strong affinity for alkynes and allenes, which enables a diverse range of transformations to form complex molecular architectures.[2] This application note provides a detailed guide to a specific and highly valuable transformation: the intramolecular [4+2] cycloaddition of enynes featuring the 1-methyl-4-(1-propynyl)benzene (p-tolylpropynyl) moiety. Such reactions are instrumental in constructing polycyclic frameworks, which are common motifs in pharmaceuticals and natural products.[3]
This guide is designed from the perspective of a senior application scientist, moving beyond a simple recitation of steps to explain the underlying principles and rationale for experimental design. While no direct literature exists for the exact substrate combination proposed, this protocol is expertly adapted from well-established and mechanistically understood systems involving structurally analogous 1-aryl-1,6-enynes.[4]
Mechanistic Insights: The Gold-Catalyzed Pathway
The gold-catalyzed intramolecular [4+2] cycloaddition of a 1-aryl-1,6-enyne does not proceed through a classical concerted Diels-Alder mechanism. Instead, it follows a stepwise pathway initiated by the coordination of the cationic gold(I) catalyst to the alkyne.[4]
Key Mechanistic Steps:
Activation of the Alkyne: The cationic gold(I) catalyst, typically generated in situ from a pre-catalyst like (Johnphos)AuCl and a silver salt (e.g., AgSbF₆), selectively coordinates to the alkyne of the enyne substrate. This π-acid activation renders the alkyne highly electrophilic.
Intramolecular Cyclization (5-exo-dig): The tethered alkene acts as a nucleophile, attacking the activated alkyne in a 5-exo-dig cyclization. This is a kinetically favored process that forms a five-membered ring.
Formation of a Cyclopropyl Gold(I)-Carbene: The initial cyclization leads to the formation of a key intermediate: an anti-cyclopropyl gold(I)-carbene. This species is central to the reactivity and the subsequent rearrangement.[4]
Ring Expansion via Friedel-Crafts-type Reaction: The cyclopropyl ring opens to form a carbocation, which is stabilized by a π-interaction with the electron-rich p-tolyl ring. This is immediately followed by an intramolecular Friedel-Crafts-type reaction, where the aromatic ring attacks the carbocation. This step expands the ring system and forms the final polycyclic product.
Rearomatization and Catalyst Regeneration: A final protonolysis step rearomatizes the benzene ring and regenerates the active cationic gold(I) catalyst, allowing it to re-enter the catalytic cycle.
The presence of the electron-donating methyl group on the para position of the benzene ring is expected to facilitate the final Friedel-Crafts-type ring expansion, potentially leading to higher efficiency compared to unsubstituted or electron-withdrawing aryl groups.
Caption: Proposed mechanism for the gold(I)-catalyzed intramolecular [4+2] cycloaddition.
Experimental Protocol: Synthesis of a Tetrahydro-1H-cyclopenta[b]naphthalene Derivative
This protocol details the synthesis of a model cycloadduct derived from a 1,6-enyne bearing the 1-methyl-4-(1-propynyl)benzene scaffold.
Reaction Scheme:
(An image of the chemical reaction would be placed here, showing the starting 1,6-enyne and the resulting polycyclic product.)
Materials and Equipment:
Substrate: N,N-diallyl-4-methyl-N-(1-(p-tolyl)prop-2-yn-1-yl)amine (or a similar 1,6-enyne)
Equipment: Schlenk flask, magnetic stirrer, argon or nitrogen supply, standard glassware for workup and chromatography.
Safety Precautions:
Gold catalysts and silver salts are expensive and should be handled with care.
Dichloromethane is a volatile and potentially harmful solvent. All operations should be performed in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Step-by-Step Protocol:
Preparation of the Reaction Vessel:
Take a 25 mL Schlenk flask equipped with a magnetic stir bar.
Flame-dry the flask under vacuum and backfill with an inert atmosphere (argon or nitrogen). This is crucial to exclude moisture, which can deactivate the catalyst.
Addition of Reagents:
To the cooled flask, add the gold pre-catalyst, (Johnphos)AuCl (0.005 mmol, 2.5 mol%).
Add the silver co-catalyst, AgSbF₆ (0.005 mmol, 2.5 mol%). The silver salt acts as a halide scavenger to generate the active cationic gold species.
Add 5 mL of anhydrous dichloromethane (CH₂Cl₂) via syringe.
Stir the mixture at room temperature for 5-10 minutes. A white precipitate of AgCl should form, indicating the generation of the active catalyst.
Initiation of the Reaction:
Dissolve the 1,6-enyne substrate (0.2 mmol, 1.0 equiv) in 5 mL of anhydrous dichloromethane in a separate dry vial.
Add the substrate solution to the catalyst mixture via syringe.
Rinse the vial with an additional 2 mL of dichloromethane and add it to the reaction flask to ensure complete transfer.
Reaction Monitoring:
Stir the reaction mixture at room temperature.
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A typical reaction time is 1-4 hours.
Workup and Purification:
Once the reaction is complete (as indicated by the consumption of the starting material), quench the reaction by opening the flask to the air.
Filter the mixture through a short plug of silica gel, eluting with dichloromethane or ethyl acetate to remove the catalyst and silver salts.
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure cycloadduct.
Data Summary Table:
Entry
Catalyst (mol%)
Co-catalyst (mol%)
Solvent
Temp. (°C)
Time (h)
Yield (%)
1
(Johnphos)AuCl (2.5)
AgSbF₆ (2.5)
CH₂Cl₂
25
2
~85-95%
2
(Ph₃P)AuCl (5)
AgSbF₆ (5)
CH₂Cl₂
25
4
~70-80%
*Note: Yields are estimated based on analogous reactions reported in the literature and may require optimization for this specific substrate.[4]
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for the gold-catalyzed cycloaddition.
Troubleshooting and Optimization
Low or No Conversion:
Moisture: Ensure all glassware is rigorously dried and anhydrous solvent is used. The cationic gold catalyst is sensitive to moisture.
Catalyst Activity: Use freshly purchased or properly stored catalysts and co-catalysts.
Substrate Purity: Impurities in the starting material can inhibit the catalyst. Ensure the enyne substrate is pure.
Formation of Byproducts:
Alternative Cyclization Pathways: While the 5-exo-dig pathway is generally favored, other pathways like 6-endo-dig can sometimes compete.[1] Changing the ligand on the gold catalyst (e.g., from a phosphine to a phosphite) can sometimes alter the selectivity.
Decomposition: If the reaction is left for too long, product decomposition may occur. Monitor the reaction closely and quench it upon completion.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the gold-catalyzed intramolecular [4+2] cycloaddition of a 1,6-enyne featuring the 1-methyl-4-(1-propynyl)benzene unit. By understanding the underlying mechanistic principles, researchers can effectively apply and adapt this methodology for the synthesis of complex polycyclic molecules relevant to pharmaceutical and materials science. The provided protocol, based on robust and well-documented analogous systems, offers a reliable starting point for exploration and optimization.
References
Hashmi, A. S. K. (2012). Gold(I)-Catalyzed Double Activation of Diynes.
Liu, Y., et al. (2022). Gold(I)-Catalyzed 6-endo-dig Cyclization of Arylalkyne–enolethers. Organic Letters, 24(3), 735-740.
Shibata, T., Ueno, Y., & Kanda, K. (2006). Cationic Au(I)-catalyzed cycloisomerization of aromatic enynes for the synthesis of substituted naphthalenes. Synlett, 2006(04), 641-643.
Reddy, R. S., et al. (2009). Gold-Catalyzed Electrophilic Addition to Arylalkynes. A Facile Method for the Regioselective Synthesis of Substituted Naphthalenes. Organic Letters, 11(15), 3342-3345.
Bandini, M. (2020). Gold-Catalyzed Intermolecular Alkyne Hydrofunctionalizations—Mechanistic Insights.
Bax, P., et al. (2023). Gold(I)-Catalyzed Direct Alkyne Hydroarylation in Ionic Liquids: Mechanistic Insights.
Li, Z., et al. (2025). Pathway economy in cyclization of 1,n-enynes. Beilstein Journal of Organic Chemistry, 21, 173-201.
Gudla, V., & Balamurugan, R. (2013). Synthesis of 1-Arylnaphthalenes by Gold-Catalyzed One-Pot Sequential Epoxide to Carbonyl Rearrangement and Cyclization with Arylalkynes. The Journal of Organic Chemistry, 78(15), 7435-7444.
Mascareñas, J. L., López, F., & Gulías, M. (2013). Gold(I)-catalyzed enantioselective cycloaddition reactions. Beilstein Journal of Organic Chemistry, 9, 2358-2374.
Fürstner, A., et al. (2011). Recent developments in gold-catalyzed cycloaddition reactions. Beilstein Journal of Organic Chemistry, 7, 976-997.
Toste, F. D., & Michelet, B. (2008). Ligand-Controlled Access to [4+2] and [4+3]-Cycloadditions in Gold-Catalyzed Reactions of Allene-Dienes. Journal of the American Chemical Society, 130(35), 11764-11766.
Gung, B. W., et al. (2009). Gold-catalyzed transannular [4+3] cycloaddition reactions. Organic Letters, 11(23), 5434-5436.
Widenhoefer, R. A., & Zhang, X. (2013). Mechanistic Study of Gold(I)-Catalyzed Intermolecular Hydroamination of Allenes. Organometallics, 32(15), 4149-4158.
Mascareñas, J. L., & López, F. (2011). Recent developments in gold-catalyzed cycloaddition reactions. Beilstein Journal of Organic Chemistry, 7, 976-997.
Sanz, R., & Martínez, A. (2018). Gold-catalyzed Cyclizations of Alkynes with Alkenes and Arenes. Topics in Current Chemistry, 376(6), 46.
Hashmi, A. S. K. (2015). Mechanistic insights and functionalization of alkynes in homogeneous gold catalysis. Accounts of Chemical Research, 48(4), 864-876.
Mascareñas, J. L., et al. (2013). Gold(i)-catalyzed intermolecular (4 + 2) cycloaddition of allenamides and acyclic dienes. Chemical Science, 4(7), 2878-2883.
Echavarren, A. M., et al. (2026). Enantioselective cyclization of bromoenynes: mechanistic understanding of gold(I)-catalyzed alkoxycyclizations. Chemical Science, 17(1), 123-130.
Toste, F. D., & Sethofer, S. J. (2010). Gold(I)-catalyzed enantioselective [4 + 2]-cycloaddition of allene-dienes. Organic Letters, 12(1), 200-203.
Oh, C. H., & Kim, A. (2009). Gold-catalyzed isomerization of unactivated allenes into 1,3-dienes under ambient conditions.
Hashmi, A. S. K., et al. (2012). Insights into the Gold-Catalyzed Cycloisomerization of 3-Allyl-1,4-diynes for the Synthesis of Benzo[5]annulenes. Chemistry - A European Journal, 18(46), 14756-14763.
Echavarren, A. M., et al. (2008). Gold(I)-Catalyzed Intramolecular [4+2] Cycloadditions of Arylalkynes or 1,3-Enynes with Alkenes: Scope and Mechanism. Journal of the American Chemical Society, 130(1), 326-335.
Wang, J., et al. (2019). Gold-catalyzed formal (3 + 2) and (4 + 2) cycloadditions of alkynes to highly functionalized dihydropyrroles and tetrahydropyridines. Organic Chemistry Frontiers, 6(12), 1986-1991.
Echavarren, A. M., & Nevado, C. (2010). Gold-catalyzed Cyclizations of Alkynes with Alkenes and Arenes. Organic Reactions, 75, 1-106.
Application Note & Protocol: A Step-by-Step Guide to the Sonogashira Coupling of p-Iodotoluene and Propyne
Abstract This document provides a comprehensive, research-grade protocol for the synthesis of Benzene, 1-methyl-4-(1-propynyl)- via the Sonogashira coupling of p-iodotoluene and propyne. The Sonogashira reaction is a cor...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive, research-grade protocol for the synthesis of Benzene, 1-methyl-4-(1-propynyl)- via the Sonogashira coupling of p-iodotoluene and propyne. The Sonogashira reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed experimental procedure, an in-depth discussion of the reaction mechanism, and practical insights into the causality behind experimental choices.
Introduction and Reaction Overview
The target molecule, 1-methyl-4-(1-propynyl)benzene, is a substituted arylalkyne, a structural motif frequently encountered in pharmaceuticals, natural products, and organic materials.[1][3] The most efficient and widely adopted method for its synthesis is the Sonogashira cross-coupling reaction.[2][3] This reaction employs a dual catalytic system, consisting of a palladium complex and a copper(I) salt, to couple a terminal alkyne with an aryl or vinyl halide under mild conditions.[1][4]
The overall transformation is as follows:
This protocol has been optimized for high yield and purity, incorporating best practices for reagent handling, reaction monitoring, and product purification.
Reagents and Materials
Proper preparation and handling of reagents are critical for the success of the reaction. Anhydrous solvents and an inert atmosphere are typically required to prevent catalyst deactivation and unwanted side reactions.[4]
Reagent / Material
Molecular Formula
Molar Mass ( g/mol )
Role / Properties
p-Iodotoluene
C₇H₇I
218.04
Aryl Halide (Substrate)
Propyne
C₃H₄
40.06
Terminal Alkyne (Substrate)
Bis(triphenylphosphine)palladium(II) dichloride
PdCl₂(PPh₃)₂
701.90
Palladium Catalyst Precursor
Copper(I) Iodide
CuI
190.45
Co-catalyst
Triethylamine (TEA)
(C₂H₅)₃N
101.19
Base and Solvent
Tetrahydrofuran (THF), Anhydrous
C₄H₈O
72.11
Co-solvent
Diethyl Ether
(C₂H₅)₂O
74.12
Extraction Solvent
Brine (Saturated NaCl solution)
NaCl(aq)
-
Aqueous Wash
Anhydrous Magnesium Sulfate
MgSO₄
120.37
Drying Agent
Silica Gel (230-400 mesh)
SiO₂
60.08
Stationary Phase for Chromatography
Hexanes
C₆H₁₄
86.18
Mobile Phase for Chromatography
Nitrogen or Argon Gas
N₂ / Ar
-
Inert Atmosphere
Detailed Experimental Protocol
This procedure details a modified Sonogashira coupling that utilizes a solution of propyne, offering a convenient and safe alternative to handling propyne gas directly.[5][6]
Step 1: Reaction Apparatus Setup
Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, a rubber septum, and a glass stopper.
Flame-dry the entire apparatus under a vacuum and then allow it to cool to room temperature under a positive pressure of inert gas (N₂ or Ar). Maintain a gentle flow of inert gas throughout the reaction.
Step 2: Reagent Addition
To the reaction flask, add p-iodotoluene (2.18 g, 10.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (140 mg, 0.2 mmol, 2 mol%), and copper(I) iodide (76 mg, 0.4 mmol, 4 mol%).
Via syringe, add anhydrous triethylamine (28 mL) and anhydrous tetrahydrofuran (12 mL).
Stir the resulting suspension at room temperature for 15 minutes. The mixture should become a pale yellow, homogeneous solution.
Step 3: Introduction of Propyne and Reaction
Cool the reaction flask to -78 °C using a dry ice/acetone bath.
Prepare or obtain a solution of propyne in THF. A convenient method involves bubbling propyne gas through cold (-78 °C) anhydrous THF to a known concentration, or using a commercially available solution.
Slowly add the THF solution containing propyne (e.g., 2 equivalents, 20.0 mmol) to the reaction mixture via syringe over 10 minutes.[5][7]
After the addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature.
Stir the reaction at room temperature for 4-6 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the p-iodotoluene starting material is consumed.
Step 4: Reaction Work-up and Product Isolation
Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the solvent.
Re-dissolve the residue in diethyl ether (50 mL).
Transfer the solution to a separatory funnel and wash with water (2 x 30 mL) and then with brine (30 mL).
Dry the organic layer over anhydrous magnesium sulfate.
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a dark oil.
Step 5: Purification
Purify the crude oil by flash column chromatography on silica gel.
Prepare the column using hexanes as the eluent.
Load the crude product onto the column and elute with 100% hexanes.
Collect the fractions containing the product (monitor by TLC).
Combine the pure fractions and evaporate the solvent to afford Benzene, 1-methyl-4-(1-propynyl)- as a colorless to pale yellow oil.
Visualization of Workflow and Mechanism
Experimental Workflow
The overall process from setup to final product can be visualized as a logical sequence of steps.
Caption: High-level workflow for the synthesis of 1-methyl-4-(1-propynyl)benzene.
The Sonogashira Catalytic Cycle
Understanding the reaction mechanism is key to troubleshooting and optimizing the synthesis. The process involves two interconnected catalytic cycles.[8]
How to improve reaction yield for Benzene, 1-methyl-4-(1-propynyl)- synthesis
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of Benzene, 1-methyl-4-(1-propynyl)-, a common aryl-alkyne structure. The predominant synt...
Author: BenchChem Technical Support Team. Date: April 2026
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of Benzene, 1-methyl-4-(1-propynyl)-, a common aryl-alkyne structure. The predominant synthetic route is the Sonogashira cross-coupling reaction. This document provides in-depth, experience-based solutions to common experimental challenges, ensuring both high yield and purity.
Troubleshooting Guide: Enhancing Reaction Yield
This section addresses specific issues encountered during the synthesis, providing causal explanations and actionable solutions. The typical reaction involves coupling a 4-substituted toluene (e.g., 4-iodotoluene) with propyne using a palladium catalyst and, commonly, a copper(I) co-catalyst.
Issue 1: Low to Non-Existent Product Yield
A complete failure or disappointingly low yield is the most frequent challenge. A systematic approach is crucial for diagnosis.[1][2]
Initial Checks:
Inert Atmosphere: The Palladium(0) catalyst is highly sensitive to oxygen. The presence of oxygen can cause catalyst decomposition into palladium black and promote the unwanted homocoupling of propyne (Glaser coupling).[2][3]
Solution: Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen). Solvents and liquid reagents (like an amine base) must be rigorously degassed using methods such as freeze-pump-thaw cycles or by bubbling inert gas through them for an extended period.[1][2]
Reagent Quality:
Catalysts: Palladium and copper catalysts can degrade over time. Pd(0) sources like Pd(PPh₃)₄ are particularly sensitive to air and moisture, while Cu(I) salts can oxidize.[1][2][3]
Reagents & Solvents: Impurities in the 4-halotoluene, propyne, or solvents can poison the catalyst.[2][3] Amine bases can also oxidize if not stored properly.[4]
Solution: Use fresh, high-purity catalysts from a reliable source.[1][3] Purify starting materials if their quality is uncertain.[1][3] Use anhydrous, degassed solvents.[1]
Troubleshooting Workflow:
Caption: A workflow for diagnosing low reaction yields.
The formation of 1,3-hexadiyne (the dimer of propyne) is a common side reaction that consumes the alkyne and complicates purification. This is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[2][5]
Solutions:
Minimize Oxygen: As with low yield issues, a strictly inert atmosphere is the first line of defense.[2]
Reduce Copper Loading: High concentrations of the Cu(I) co-catalyst can accelerate homocoupling.[2] Try reducing the amount to the minimum effective concentration (e.g., 1-5 mol%).
Slow Alkyne Addition: Adding the propyne solution slowly via a syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[1]
Switch to a Copper-Free Protocol: Copper-free Sonogashira couplings are well-established and effectively eliminate Glaser coupling.[1][5][6] These protocols often require specific ligands or different bases to proceed efficiently but are highly effective at preventing this side reaction.[1][7]
Issue 3: Catalyst Decomposition (Formation of Palladium Black)
The appearance of a black precipitate is a visual indicator of Pd(0) catalyst decomposition.[1][3] This agglomerated palladium is no longer catalytically active.
Causes and Preventions:
Oxygen: The most common cause. Ensure rigorous degassing and a robust inert atmosphere.[1][2]
High Temperature: While aryl bromides may require heat, excessive temperatures can accelerate catalyst decomposition.[1][8] If using 4-bromotoluene instead of 4-iodotoluene, carefully optimize the temperature.
Solvent Choice: Some solvents may promote the formation of palladium black. While common, THF has been anecdotally reported to sometimes cause this issue.[1][4] Consider alternative solvents like DMF or using the amine base as the solvent.[8]
Ligand Choice: The phosphine ligand stabilizes the palladium center. For challenging substrates, a more robust, electron-rich, and bulky ligand may be required to prevent decomposition.[9]
Frequently Asked Questions (FAQs)
Q1: What is the best halide to use on the toluene ring (I, Br, Cl)?
A1: The reactivity order for the aryl halide in Sonogashira coupling is I > OTf > Br >> Cl.[1][3][10]
4-Iodotoluene: This is the most reactive substrate and is highly recommended. The reaction often proceeds efficiently at room temperature.[1][11]
4-Bromotoluene: Less reactive than the iodide and typically requires higher temperatures (e.g., 80-100 °C) and potentially more robust ligands to achieve good yields.[1][8]
4-Chlorotoluene: Generally unreactive under standard Sonogashira conditions and requires specialized, highly active catalyst systems.[9] For reliable synthesis, 4-iodotoluene is the superior choice.
Q2: How do I choose the right catalyst and ligand?
A2: The choice depends on the halide's reactivity and whether you are using a copper-catalyzed or copper-free system.
Standard Copper-Catalyzed: PdCl₂(PPh₃)₂ and Pd(PPh₃)₄ are the most common and commercially available catalysts.[9] They are typically effective for aryl iodides and bromides.
For Less Reactive Halides (e.g., Bromides): Using more electron-rich and sterically bulky phosphine ligands can increase the rate of the oxidative addition step, which is often rate-limiting.[9][12] Examples include ligands like XPhos or P(t-Bu)₃.[1][13]
Copper-Free Systems: These reactions often rely on highly active, pre-formed palladium catalysts or specific ligands that facilitate the catalytic cycle without copper.[7][13]
Q3: What is the role of the amine base and which one should I use?
A3: The base is crucial for two reasons: it deprotonates the terminal alkyne (propyne) to form the reactive acetylide species, and it neutralizes the hydrohalic acid (e.g., HI) generated during the catalytic cycle.[3][14] Common choices include triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH).[3][8] The base should be anhydrous and is often used in excess, sometimes even as the solvent.[4]
Q4: How should I handle propyne, which is a gas at room temperature?
A4: Propyne has a boiling point of -23.2 °C. It can be handled as a condensed liquid at low temperatures or bubbled directly into the reaction mixture from a cylinder. A convenient and safer laboratory method involves using a commercially available solution of propyne in a solvent like THF.[15][16] When using the gas, a sealed reaction vessel (pressure tube) may be necessary, especially if heating is required.[8] A recently developed procedure describes using only two equivalents of a propyne solution in THF at low temperatures (-78 °C to room temperature), providing a safer and more efficient protocol.[15][17]
Optimization Parameters and Protocols
Table 1: General Reaction Condition Parameters
Parameter
Recommended Range
Rationale & Key Considerations
Aryl Halide
4-Iodotoluene
Highest reactivity, allows for mild conditions (RT).[1][11]
Start at RT for 4-iodotoluene.[1] Heating needed for 4-bromotoluene.[8]
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a general starting point for the synthesis using 4-iodotoluene.
Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add 4-iodotoluene (1.0 eq.), PdCl₂(PPh₃)₂ (0.02 eq.), and CuI (0.04 eq.).
Solvent/Base Addition: Add anhydrous, degassed THF (or another suitable solvent) followed by anhydrous, degassed triethylamine (3.0 eq.) via syringe.
Alkyne Addition: Add a solution of propyne (1.2-1.5 eq.) dropwise via syringe. For gaseous propyne, bubble it through the solution.
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or GC-MS. If no reaction is observed, gentle heating (40-50 °C) may be applied.[3]
Workup: Upon completion, dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with aqueous ammonium chloride to remove copper salts, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle Visualization
The Sonogashira reaction proceeds via two interconnected catalytic cycles.
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
References
Soheili, A., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(22), 4191-4194. Retrieved from [Link]
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
Shafiee, M., et al. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. RSC Advances, 12(12), 7126-7153. Retrieved from [Link]
Li, J.-H., et al. (2004). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 69(25), 8927-8930. Retrieved from [Link]
Fiveable. (2025). Sonogashira Coupling: Organic Chemistry Study Guide. Retrieved from [Link]
Köllhofer, A., et al. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2845-2859. Retrieved from [Link]
Azizi, K., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(52), 32938-32967. Retrieved from [Link]
Bruno, N. C., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 14337-14344. Retrieved from [Link]
Shafiee, M., et al. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. RSC Advances, 12(12), 7126-7153. Retrieved from [Link]
Ramadoss, V., et al. (2022). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 12(43), 28203-28227. Retrieved from [Link]
Reddit. (2020). Sonogashira troubleshooting help needed. Retrieved from [Link]
YouTube. (2020). Sonogashira Coupling. Retrieved from [Link]
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
Zhang, S., et al. (2022). Development of the Inverse Sonogashira Reaction for DEL Synthesis. ACS Medicinal Chemistry Letters, 13(9), 1481-1487. Retrieved from [Link]
ResearchGate. (n.d.). Effect of different bases in the Sonogashira reaction. Retrieved from [Link]
Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
JACS Au. (2024). One-Pot Synthesis of Terminal Alkynes from Alkenes. Retrieved from [Link]
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]
ResearchGate. (n.d.). Optimization of the Carbonylative Sonogashira Coupling Reactions of 4-Iodoanisole (1a) and Phenylacetylene (2a). Retrieved from [Link]
Liang, Y., et al. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379-381. Retrieved from [Link]
Semantic Scholar. (2021). A Convenient Procedure for Sonogashira Reactions Using Propyne. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Retrieved from [Link]
Chen, H., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102900. Retrieved from [Link]
Wang, L., et al. (2018). Synthesis of Aryl Alkynes via Copper Catalyzed Decarboxylative Alkynylation of 2-Nitrobenzoic Acids. The Journal of Organic Chemistry, 83(14), 7512-7521. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Substituted arene synthesis by alkynylation. Retrieved from [Link]
ResearchGate. (2025). A Convenient Procedure for Sonogashira Reactions Using Propyne. Retrieved from [Link]
Chen, H., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102900. Retrieved from [Link]
Technical Support Center: Optimizing Solvent Conditions for 1-Methyl-4-(1-propynyl)benzene Reactions
Welcome to the Technical Support Center for the functionalization of 1-methyl-4-(1-propynyl)benzene (also known as 1-(p-tolyl)propyne). As an unsymmetrical internal alkyne, this substrate presents unique challenges in re...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the functionalization of 1-methyl-4-(1-propynyl)benzene (also known as 1-(p-tolyl)propyne). As an unsymmetrical internal alkyne, this substrate presents unique challenges in regioselectivity and reactivity. This guide provides field-proven troubleshooting strategies, focusing on how solvent microenvironments dictate the thermodynamic and kinetic outcomes of hydration and hydroboration reactions.
Diagnostic Decision Tree
Before beginning your optimization, use the following logic workflow to select the appropriate solvent and catalytic system based on your desired synthetic outcome.
Caption: Decision tree for selecting solvent and catalytic systems for 1-(p-tolyl)propyne reactions.
Troubleshooting & FAQs
Q1: Why am I getting a nearly 1:1 mixture of 1-(p-tolyl)propan-1-one and 1-(p-tolyl)propan-2-one during Gold(I)-catalyzed hydration?Root Cause & Causality: 1-methyl-4-(1-propynyl)benzene is an unsymmetrical internal alkyne. The electronic difference between the p-tolyl group and the methyl group is often insufficient to strongly bias the nucleophilic attack of water on the gold-activated alkyne intermediate.
Solvent Optimization: The solvent heavily dictates the proton transfer step (protodeauration), which is often rate-determining. Using a strictly aqueous/dioxane system leads to poor regioselectivity. Switching to a Methanol/Water mixture allows methanol to act as a transient nucleophile (forming an enol ether intermediate) and a superior proton shuttle through a hydrogen-bonded network[1]. This amplifies the subtle electronic bias of the p-tolyl group, pushing regioselectivity toward the aryl ketone.
Q2: My hydroboration-oxidation of 1-(p-tolyl)propyne is yielding over-reduction products and poor regioselectivity. What is wrong with my solvent?Root Cause & Causality: Using standard borane (
) in ethereal solvents often leads to double hydroboration of internal alkynes. Furthermore, small boranes do not provide enough steric differentiation between the methyl and p-tolyl groups.
Solvent Optimization: You must use a bulky dialkylborane (e.g., 9-BBN or
) in strictly anhydrous Tetrahydrofuran (THF)[2],. THF is critical because it stabilizes the dialkylborane monomer until the alkyne displaces it. Moisture in the solvent will prematurely hydrolyze the borane. Ensure THF is freshly distilled over sodium/benzophenone.
Q3: Can I use acetic acid as a solvent for the hydration of this internal alkyne without noble metals?Root Cause & Causality: Yes, but standard Brønsted acids require harsh conditions that degrade the substrate.
Solvent Optimization: Employ a catalytic
system in glacial acetic acid (0.5 M). Here, acetic acid acts as the solvent, the nucleophile (forming a transient vinyl acetate), and the proton source. The Fe(III) acts as a Lewis acid to enhance the Brønsted acidity of acetic acid, allowing for complete conversion of 1-phenylpropyne derivatives to propiophenone derivatives at moderate temperatures[3].
Quantitative Data: Solvent & Catalyst Effects on Regioselectivity
Table 1: Hydration of 1-Arylpropynes (Model: 1-phenylpropyne / 1-(p-tolyl)propyne)
Catalyst System
Solvent System
Temp (°C)
Regioselectivity (Aryl:Alkyl Ketone)
Yield (%)
/ MeOH
60
~60:40
45
NHC-Au(I) / AgOTf
1,4-Dioxane /
120
55:45
85
Au(III)-CF3 complex
MeOH /
(2 eq)
60
Up to 90:10
>95
Acetic Acid
80
>95:5
78
(Note: Data synthesized from comparative catalytic strategies for internal arylalkynes[4],[3].)
Standard Operating Procedures (SOP)
Protocol A: Regioselective Gold(III)-Catalyzed Hydration in MeOH/H2O
Self-Validating Mechanism: This protocol uses a fluorinated Au(III) complex where the solvent (MeOH) participates directly in the transition state, lowering the activation energy for protodeauration and maximizing regiocontrol[4].
Preparation: In a 10 mL Schlenk tube, add 1-methyl-4-(1-propynyl)benzene (0.5 mmol).
Solvent Addition: Add 0.5 mL of HPLC-grade Methanol, followed by exactly 2.0 equivalents of deionized
(18
). Causality: Limiting water to 2 equivalents forces the methanol to act as the primary hydrogen-bond network coordinator[4].
Catalyst Initiation: Add 1 mol% of the Au(III)-CF3 catalyst.
Reaction: Stir the mixture at 60 °C for 12 hours. Monitor via TLC (Hexanes:EtOAc 9:1).
Workup: Evaporate the methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 5 mL). Dry over anhydrous
, filter, and concentrate.
Validation: Analyze via 1H-NMR. The diagnostic methylene protons of 1-(p-tolyl)propan-1-one will appear as a quartet around 2.9 ppm, confirming successful regioselective hydration.
Protocol B: Anti-Markovnikov Hydroboration with 9-BBN
Preparation: Flame-dry a 25 mL round-bottom flask under an argon atmosphere.
Reagent Mixing: Dissolve 1-methyl-4-(1-propynyl)benzene (1.0 mmol) in 5.0 mL of strictly anhydrous THF.
Hydroboration: Cool the flask to 0 °C. Dropwise, add 0.5 M 9-BBN in THF (1.1 mmol, 2.2 mL). Causality: The bulky 9-BBN approaches the less sterically hindered methyl-bearing carbon, placing the boron anti to the bulky p-tolyl group[2].
Oxidation: After stirring for 2 hours at room temperature, cool back to 0 °C. Carefully add 1.0 mL of 3M NaOH (aq), followed by 1.0 mL of 30%
[2].
Workup: Stir for 1 hour. Extract with diethyl ether, wash with brine, dry over
, and concentrate.
Mechanistic Pathway
Caption: Mechanism of Au-catalyzed hydration highlighting the critical role of solvent in protodeauration.
References
Alkyne Reactions: Hydroboration–Oxidation with R₂BH, H₂O₂/NaOH
Source: OrgoSolver
URL:[Link]
9.4: Hydration of Alkynes
Source: Chemistry LibreTexts
URL:[Link]
Gold Trifluoromethyl Complexes as Efficient Regioselective Catalysts in Alkyne Hydration
Source: ResearchGate
URL:[Link]
Purification techniques for removing unreacted Benzene, 1-methyl-4-(1-propynyl)-
Answering the user's request. Technical Support Center: Purification of Benzene, 1-methyl-4-(1-propynyl)- A Guide for Research and Development Scientists Welcome to the technical support center for the purification of Be...
Author: BenchChem Technical Support Team. Date: April 2026
Answering the user's request.
Technical Support Center: Purification of Benzene, 1-methyl-4-(1-propynyl)-
A Guide for Research and Development Scientists
Welcome to the technical support center for the purification of Benzene, 1-methyl-4-(1-propynyl)-. As a Senior Application Scientist, I understand that isolating a target compound in high purity is paramount for reliable downstream applications, from mechanistic studies to drug development. This guide is structured to address the practical challenges you may encounter, providing not just protocols, but the underlying principles and troubleshooting strategies to empower your experimental success.
The synthesis of aryl alkynes like Benzene, 1-methyl-4-(1-propynyl)- often employs methods like the Sonogashira coupling.[1][2] While powerful, these reactions can yield a mixture containing unreacted starting materials, catalysts, and side-products such as alkyne homocoupled dimers.[3][4] This guide focuses specifically on removing one of the most common and persistent impurities: unreacted benzene.
Part 1: Initial Assessment - Is My Product Pure?
Before attempting any purification, you must accurately assess the purity of your crude product. This initial analysis will dictate the most appropriate purification strategy.
Q1: What analytical techniques should I use to check the purity of my crude Benzene, 1-methyl-4-(1-propynyl)-?
A1: A multi-technique approach is always recommended for a comprehensive purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable. For your specific compound, you should look for the characteristic peaks of the tolyl and propynyl groups. Unreacted benzene will show a distinct singlet at ~7.37 ppm in CDCl₃. Integrating this peak against your product's peaks can give a rough estimate of the impurity level.
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating and identifying volatile components. It can easily separate low-boiling benzene from your higher-boiling product, providing a clear indication of its presence and relative quantity.
Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative tool to visualize the number of components in your mixture.[5] Since both your product and benzene are non-polar, you will need a non-polar solvent system (e.g., hexane or petroleum ether with a very small amount of ethyl acetate) to see separation. The non-polar benzene will have a very high Rf value.[6]
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, reverse-phase HPLC (RP-HPLC) is highly effective. Using a C18 column, the non-polar product will be retained, while more polar impurities will elute earlier.[7]
Based on your initial analysis, select the appropriate purification method. This section provides troubleshooting for the most common techniques in a Q&A format.
Workflow for Purification and Analysis
The following diagram illustrates a typical workflow for purifying a synthesized organic compound.
Caption: General workflow for product purification and analysis.
Guide 1: Vacuum Distillation
Distillation separates components based on differences in boiling points and is ideal for removing volatile solvents like benzene from a high-boiling point product.[9][10]
Q2: My product is contaminated with a significant amount of benzene. Is simple distillation a good choice?
A2: No, simple distillation at atmospheric pressure is likely not the best choice. Your target compound, an aryl alkyne, will have a high boiling point (likely >150-200 °C).[11] Heating it to this temperature at atmospheric pressure risks decomposition. The large difference in boiling points between benzene (80.1 °C) and your product makes vacuum distillation the ideal method.[9][12] By reducing the pressure, you can distill your product at a much lower, safer temperature, after having first removed the lower-boiling benzene.
Q3: How do I perform a vacuum distillation to remove benzene and purify my product?
A3: This is a two-stage process. First, you'll remove the volatile benzene, and then you'll distill your product under a deeper vacuum.
Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is free of star cracks.[9] Use a magnetic stirrer in the distilling flask for smooth boiling.
Stage 1: Benzene Removal:
Begin heating the crude mixture gently with a heating mantle.
Apply a light vacuum (e.g., using a water aspirator).
Benzene will begin to distill at a temperature well below its atmospheric boiling point of 80.1 °C. Collect this first fraction in a receiving flask cooled in an ice bath.
The distillation temperature will plateau while the benzene is removed. Once all the benzene has been distilled, the temperature will drop, and the distillation rate will slow significantly.
Stage 2: Product Distillation:
Stop the distillation and allow the apparatus to cool. Change the receiving flask.
Apply a stronger vacuum using a vacuum pump (e.g., 0.1-1 mmHg).
Gradually increase the temperature of the heating mantle. The mantle temperature should typically be 20-30 °C higher than the expected boiling point of your compound under that vacuum.[11]
Your product, Benzene, 1-methyl-4-(1-propynyl)-, will begin to distill. Collect the fraction that boils over a narrow and stable temperature range. This is your purified product.
Leave a small amount of residue in the distilling flask; do not distill to dryness to avoid concentrating potentially explosive peroxide impurities that can form in some organic compounds.
Guide 2: Flash Column Chromatography
Chromatography is a powerful technique for separating compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (solvent).
Q4: I'm trying to separate my non-polar product from non-polar benzene using a silica gel column, but they are eluting together. What am I doing wrong?
A4: This is a common challenge. Since both compounds are non-polar, they will have a weak affinity for the polar silica gel and a strong affinity for non-polar eluents, causing them to travel quickly down the column. The key is to exploit the small polarity difference provided by the alkyne and aromatic ring system in your product compared to benzene.
Solvent System Selection: Use TLC to find the optimal solvent system. Start with 100% n-hexane or petroleum ether. Your goal is a solvent system where the Rf of your product is ~0.3, and the Rf of benzene is much higher (~0.9 or more).[6] You may not even need a polar co-solvent like ethyl acetate.
Column Packing: Pack a column with silica gel using your chosen non-polar eluent. Ensure the packing is uniform and free of air bubbles.
Sample Loading: For non-polar compounds, "dry loading" is superior. Adsorb your crude product onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (like dichloromethane), adding the silica, and evaporating the solvent completely. Carefully add the resulting free-flowing powder to the top of your packed column.
Elution:
Begin eluting with the highly non-polar solvent (e.g., 100% hexane). Benzene, being less retained, will elute from the column first.
Collect fractions and monitor them by TLC.
Once all the benzene has been eluted, you can either continue with the same solvent to elute your product or slightly increase the polarity (e.g., to 1-2% ethyl acetate in hexane) to speed up the elution of your target compound.
Part 3: Frequently Asked Questions (FAQs)
Q5: Can I use recrystallization to purify my product?
A5: Yes, if Benzene, 1-methyl-4-(1-propynyl)- is a solid at room temperature. Recrystallization is an excellent technique for achieving high purity.[13] You would need to find a solvent or solvent pair in which your product is soluble when hot but sparingly soluble when cold, while the impurities (like benzene) remain in solution upon cooling. A good starting point for a non-polar solid would be a non-polar solvent like hexane or a mixed solvent system like ethanol/water.
Q6: Is a liquid-liquid extraction useful for removing benzene?
A6: Generally, no. Liquid-liquid extraction is most effective at separating compounds with large differences in polarity (e.g., separating an organic compound from inorganic salts by partitioning between an organic solvent and water).[14][15] Since both your product and benzene are non-polar, they will both preferentially partition into the organic layer, and little to no separation will be achieved. However, an aqueous wash is essential during the initial reaction work-up to remove water-soluble materials like amine bases or salts used in the Sonogashira reaction.[1]
Q7: My NMR still shows trace impurities after one round of purification. What should I do?
A7: Achieving >99.9% purity sometimes requires a second purification step using a different technique. If you purified by column chromatography, a subsequent vacuum distillation or recrystallization can often remove the final traces of impurities. The choice depends on the nature of the remaining impurity. If it's residual benzene, a careful vacuum distillation is very effective. If it's a structural isomer or a byproduct with similar polarity, preparative HPLC might be necessary.
References
Cheméo. (n.d.). Chemical Properties of Benzene, 1-methyl-4-(1-propynyl)- (CAS 2749-93-1). Retrieved from [Link]
CK-12 Foundation. (2026, March 2). Methods of Purification of Organic Compounds. Retrieved from [Link]
Meritus Gas Partners. (n.d.). Extraction Grade™ Solvents and Hydrocarbons. Retrieved from [Link]
USA Lab. (2025, April 13). What is Hydrocarbon Extraction. Retrieved from [Link]
NextSDS. (n.d.). Benzene, 1-methyl-4-(1-propynyl)- (9CI) — Chemical Substance Information. Retrieved from [Link]
Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved from [Link]
SafeLeaf.ca. (n.d.). What is Hydrocarbon Extraction?: A Complete Guide. Retrieved from [Link]
University of Colorado Boulder, Department of Chemistry. (n.d.). Distillation. Retrieved from [Link]
Westin, J. (n.d.). Distillation - Organic Chemistry. Retrieved from [Link]
The Journal of Organic Chemistry. (2012, March 6). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ACS Publications. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137703, Benzene, 1-methyl-4-(1-propynyl)-. Retrieved from [Link]
NextSDS. (n.d.). Benzene, 1-(1-methylethyl)-4-(1-propynyl)- (9CI) — Chemical Substance Information. Retrieved from [Link]
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
BVV. (2026, January 21). Chapter 2: Solvent Based Extraction (Part 1: Hydrocarbon Extraction). Retrieved from [Link]
ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound? Retrieved from [Link]
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
Thieme. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation. Retrieved from [Link]
Google Patents. (n.d.). US3173966A - Solvent extraction process for recovery of aromatic hydrocarbons.
Journal of the American Chemical Society. (2024, December 5). Removal of Trace Benzene from Cyclohexane Using a MOF Molecular Sieve. ACS Publications. Retrieved from [Link]
University of California, Los Angeles, Department of Chemistry. (n.d.). Distillation. Retrieved from [Link]
ResearchGate. (2017, July 14). How to remove non-polar impurity from the compound? Retrieved from [Link]
Technical Support Center: Optimizing the Oxidation of p-Tolyl-1-propyne
Welcome to the Technical Support Center for advanced alkyne oxidation. This guide is specifically engineered for researchers and drug development professionals working with p-tolyl-1-propyne (1-(4-methylphenyl)prop-1-yne...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for advanced alkyne oxidation. This guide is specifically engineered for researchers and drug development professionals working with p-tolyl-1-propyne (1-(4-methylphenyl)prop-1-yne).
The oxidation of internal alkynes to 1,2-diketones (e.g., 1-(p-tolyl)propane-1,2-dione) is a critical transformation in the synthesis of bioactive heterocycles like quinoxalines. However, p-tolyl-1-propyne presents a dual chemoselectivity challenge: it contains an electron-rich internal alkyne highly susceptible to oxidative C–C cleavage, and a benzylic methyl group prone to radical or over-oxidation.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you maximize your 1,2-diketone yield while suppressing side reactions.
Part 1: Diagnostic Matrix for Side Reactions
Before diving into the mechanistic FAQs, use this quantitative diagnostic table to identify the root cause of your specific byproduct profile.
Observed Byproduct(s)
Primary Symptom / Observation
Mechanistic Cause
Recommended Solution
p-Toluic Acid + Acetic Acid
Complete consumption of starting material; acidic aqueous workup yields white precipitate.
Oxidative Cleavage: Over-oxidation of the intermediate enediol or diketone by strong oxidants (e.g., hot
KMnO4
,
O3
).
Switch to mild, closed-shell oxidants (e.g., cold/dilute
KMnO4
) or aerobic photoredox catalysis.
4-(1,2-Dioxopropyl)benzoic acid
Mass spec shows +32 Da or +48 Da relative to target; loss of the aromatic methyl singlet in
1H
NMR.
Benzylic Oxidation: Radical-mediated hydrogen abstraction at the p-methyl group.
Avoid radical initiators; switch from transition-metal/peroxide systems to DMSO/NBS or Eosin Y/Air.
Incomplete Oxidation: Insufficient oxidant equivalents or premature quenching.
Increase reaction time; monitor via TLC until the intermediate enediol/alkyne spots disappear.
Part 2: Troubleshooting FAQs & Mechanistic Insights
Q1: Why is my
KMnO4
oxidation yielding mostly p-toluic acid instead of the 1,2-diketone?
A: The causality lies in the temperature and concentration dependence of the manganate ester intermediate.
Potassium permanganate oxidizes alkynes through closed-shell pathways. Under cold, dilute, and neutral conditions,
KMnO4
delivers a syn-addition across the
C≡C
bond, hydrolyzing to an enediol, which then oxidizes to the 1,2-diketone [4]. However, if the reaction is heated or if the
KMnO4
is too concentrated, the fresh
MnO4−
coordinates with the newly formed vicinal diketone. This sets up a surface-bound diolate that organizes into a bis-alkoxide network. Electron density migrates from the central C–C
σ
bond into the Mn–O bond, priming the molecule for oxidative cleavage into p-toluic acid and acetic acid [4].
The Fix: Maintain the reaction strictly between 0°C and 5°C, use a buffered neutral pH, and limit
KMnO4
to exactly 2.0 equivalents. Alternatively, abandon permanganate for highly selective aerobic oxidation methods [2].
Q2: I switched to a Palladium/Copper catalyzed aerobic oxidation, but I am seeing oxidation at the p-methyl group. How do I prevent this?
A: You are triggering competing radical pathways.
While Wacker-type oxidations using
PdBr2/CuBr2
and molecular oxygen are excellent for standard internal alkynes[3], the p-tolyl group introduces a highly reactive benzylic C–H bond. In the presence of oxygen and certain metal catalysts at elevated temperatures, autoxidation can occur via hydrogen atom transfer (HAT), generating a benzylic radical that rapidly reacts with
O2
.
The Fix: To preserve the benzylic methyl group, you must use a transition-metal-free system. We recommend the visible-light-induced aerobic photooxidation using Eosin Y as a photocatalyst. This method relies on singlet oxygen or mild superoxide generation, which selectively attacks the
π
-system of the alkyne without abstracting benzylic protons [1].
Q3: Can I use DMSO-based oxidation for this substrate?
A: Yes, the NBS/DMSO system is highly effective and avoids C–C cleavage.
N-Bromosuccinimide (NBS) in anhydrous DMSO acts as a mild, controlled oxidant. The reaction proceeds via the formation of a bromonium ion intermediate, followed by nucleophilic attack by DMSO. Subsequent elimination of dimethyl sulfide yields the dicarbonyl. Because this avoids high-valent metals entirely, the C–C bond remains intact, and the benzylic methyl group is untouched. Historically, this has shown up to 47-90% yields for similar substrates like 1-phenylpropyne when run at 90°C [5].
Part 3: Mechanistic Pathways Visualization
The following diagram illustrates the divergent oxidation pathways of p-tolyl-1-propyne based on the choice of reagents.
Divergent oxidation pathways of p-tolyl-1-propyne highlighting conditions that lead to side reactions.
Part 4: Self-Validating Experimental Protocols
To ensure absolute scientific integrity and reproducibility, below are two optimized, step-by-step methodologies designed to eliminate side reactions.
This protocol utilizes photoredox catalysis to ensure 100% chemoselectivity for the alkyne over the benzylic methyl group, preventing both C–C cleavage and benzylic oxidation [1].
Reagents:
p-Tolyl-1-propyne: 0.5 mmol
Eosin Y (Photocatalyst): 2 mol %
Solvent: Acetonitrile (
CH3CN
), 5.0 mL
Oxidant: Ambient Air
Step-by-Step Workflow:
Preparation: In a 10 mL transparent glass vial equipped with a magnetic stir bar, dissolve 0.5 mmol of p-tolyl-1-propyne and 2 mol % of Eosin Y in 5.0 mL of
CH3CN
.
Atmosphere Control: Do not purge with inert gas. Attach an ambient air balloon to the vial via a needle through a rubber septum to ensure a constant supply of molecular oxygen.
Irradiation: Place the vial approximately 5 cm away from a 3 W blue LED light source. Stir the mixture vigorously at room temperature.
Self-Validation (Monitoring): Monitor the reaction via TLC (Hexanes:Ethyl Acetate 4:1). The starting alkyne (
Rf≈0.8
) will smoothly convert to a lower-running bright yellow spot (the 1,2-diketone,
Rf≈0.4
). The reaction typically completes in 12–16 hours.
Workup: Once the starting material is consumed, remove the solvent under reduced pressure. Purify the crude residue by silica gel flash chromatography.
Expected Outcome: 1-(p-tolyl)propane-1,2-dione as a yellow oil/solid in >80% yield, with zero detectable p-toluic acid.
Protocol B: NBS-Induced DMSO Oxidation
A robust, transition-metal-free alternative that utilizes DMSO as the stoichiometric oxygen atom source, completely bypassing the risk of over-oxidation to carboxylic acids[5].
Initiation: Dissolve 1.0 mmol of the alkyne in 5.0 mL of anhydrous DMSO in a round-bottom flask.
Reagent Addition: Add 1.0 mmol of dry NBS in one portion. Self-Validation: The solution will immediately turn a yellowish-orange color, and a slight exotherm will be observed, confirming the formation of the active bromonium intermediate.
Heating: Fit the flask with a reflux condenser and a calcium chloride drying tube. Heat the stirred mixture to 90°C for 24–48 hours.
Quenching: Cool the deep yellow solution to room temperature. Pour the mixture into 20 mL of a 1:1 mixture of petroleum ether and benzene, then add 10 mL of water to partition the DMSO.
Extraction & Purification: Extract the aqueous layer twice more with the organic solvent mixture. Wash the combined organics with brine, dry over
MgSO4
, and concentrate. Purify via column chromatography.
Experimental workflow for the metal-free, visible-light-induced aerobic photooxidation.
References
Synthesis of 1,2-Diketones via a Metal-Free, Visible-Light-Induced Aerobic Photooxidation of Alkynes. The Journal of Organic Chemistry, ACS Publications. Available at:[Link]
Catalyst-Free and Transition-Metal-Free Approach to 1,2-Diketones via Aerobic Alkyne Oxidation. ResearchGate. Available at:[Link]
Wacker-Type Oxidation of Alkynes into 1,2-Diketones Using Molecular Oxygen. The Journal of Organic Chemistry, ACS Publications. Available at:[Link]
Alkyne Reactions: Oxidation with KMnO4 (Mild vs Hot). OrgoSolver. Available at:[Link]
N-Bromosuccinimide-Induced Dimethyl Sulfoxide Oxidation of Acetylenes. Canadian Journal of Chemistry, Canadian Science Publishing. Available at:[Link]
Troubleshooting
Alkyne Innovation Hub: Support Center for 1-Methyl-4-(1-propynyl)benzene Derivatives
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and materials researchers struggling with the synthesis and functionalization...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and materials researchers struggling with the synthesis and functionalization of sterically hindered internal alkynes.
Working with Benzene, 1-methyl-4-(1-propynyl)- derivatives (commonly known as 1-(p-tolyl)prop-1-yne derivatives) presents a unique set of challenges. Unlike terminal alkynes, the internal
π
-electron cloud is shielded by both a methyl group and a p-tolyl ring. This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies for overcoming steric hindrance in these specific molecular architectures.
Part 1: Core Diagnostics & FAQs
Q1: Why do 1-methyl-4-(1-propynyl)benzene derivatives exhibit such high resistance to standard addition reactions compared to terminal alkynes?A: The resistance is fundamentally thermodynamic and kinetic. In terminal alkynes, the lack of a substituent on one side allows for unhindered approach by transition metal catalysts. In 1-(p-tolyl)prop-1-yne, the alkyne is internal. The steric bulk of the p-tolyl group and the methyl group creates a congested
π
-cloud. During transition-metal-catalyzed functionalization, such as hydroboration or hydration, the formation of the necessary metallacyclopropene intermediate is kinetically penalized by steric repulsion between the substrate's substituents and the catalyst's ligand sphere 1.
Q2: How do we achieve regioselectivity when the steric difference between the p-tolyl and methyl groups is so subtle?A: This is the most common failure point in downstream functionalization. Standard Palladium or Rhodium catalysts fail to differentiate between a methyl group and a p-tolyl group, resulting in ~1:1 mixtures of regioisomers. To overcome this, we must rely on highly rigid, sterically demanding ligand pockets. Recent breakthroughs demonstrate that Cobalt(II) catalysts paired with cyclopropane-scaffolded chiral diphosphine ligands can accurately distinguish these subtle steric differences, forcing the functional group (e.g., boron) to the less hindered methyl side 2.
Part 2: Troubleshooting Synthesis (Sonogashira Coupling)
Issue: Low yields (<30%) when synthesizing ortho-substituted 1-(p-tolyl)prop-1-yne derivatives via Sonogashira coupling.
Root Cause: Bulky aryl halides (e.g., 2-bromo-4-methyl-1-isopropylbenzene) undergo extremely slow oxidative addition. Furthermore, the resulting Pd(II) complex is too sterically congested to efficiently undergo transmetalation with the copper acetylide of propyne.
Causality & Solution: Switch from standard PPh
3
ligands to Buchwald-type dialkylbiaryl phosphines (e.g., XPhos). The electron-rich nature of XPhos accelerates oxidative addition, while its extreme steric bulk forces the Pd centers apart, paradoxically accelerating the final reductive elimination step to release the hindered internal alkyne.
This protocol is designed as a self-validating system to ensure intermediate formation.
Degassing & Setup: In a glovebox, charge a Schlenk flask with Pd(OAc)
2
(5 mol%), XPhos (10 mol%), and CuI (5 mol%).
Catalyst Maturation (Validation Step): Add anhydrous, degassed THF and Et
3
N (2.0 equiv). Stir at room temperature for 15 minutes.
Self-Validation: The solution must transition from a pale yellow to a deep, clear red/orange. If the solution remains yellow or precipitates black Pd(0), your solvents are wet or oxygen-contaminated. Halt and re-purify.
Substrate Addition: Add the hindered p-tolyl halide derivative (1.0 equiv). Stir for 10 minutes to allow oxidative addition.
Alkyne Introduction: Slowly bubble propyne gas (or add a liquid propyne equivalent like 1-(trimethylsilyl)propyne with a fluoride source) into the mixture. Seal and heat to 70°C for 12 hours.
Reaction Monitoring: Quench a 0.1 mL aliquot in water/EtOAc.
Self-Validation: GC-MS should show complete consumption of the aryl halide mass peak and the appearance of the molecular ion corresponding to the 1-propynylbenzene derivative.
Part 3: Troubleshooting Functionalization (Hydroboration)
Issue: Poor regioselectivity (
α
:
β
mixtures) during the hydroboration of 1-methyl-4-(1-propynyl)benzene.
Root Cause: Lack of steric recognition by the catalyst.
Causality & Solution: Utilize a Cobalt-catalyzed regiodivergent hydroboration system 3. Cobalt complexes have a high affinity for
π
bonds. By using a cyclopropane-scaffolded ligand, the catalyst pocket restricts rotation, forcing the slightly larger p-tolyl group away from the metal center, directing the boron atom exclusively to the carbon adjacent to the methyl group.
Catalyst Activation: In a nitrogen-filled glovebox, mix CoCl
2
(5 mol%) and the cyclopropane-diphosphine ligand (Co-9a) (5 mol%) in THF. Add Zinc dust (15 mol%) as a reductant.
Self-Validation: The suspension will initially appear blue/pink (Co(II)). Upon stirring for 30 minutes, it must turn into a dark, homogeneous brown solution, confirming reduction to the active Co(I) species.
Substrate Addition: Add 1-methyl-4-(1-propynyl)benzene (1.0 equiv) to the active catalyst solution.
Borane Addition: Dropwise add pinacolborane (HBpin, 1.5 equiv) at 25°C.
Self-Validation: A mild exotherm should be felt through the flask. Monitor via TLC (Hexanes:EtOAc 9:1); the UV-active alkyne spot (R
f
~0.8) will disappear, replaced by a highly UV-active alkenylboronate spot (R
f
~0.4).
Quench & Isolate: Filter through a short pad of silica to remove Co/Zn salts, eluting with Et
2
O, and concentrate under reduced pressure.
Part 4: Quantitative Benchmarking Data
To illustrate the critical nature of catalyst selection when overcoming the subtle steric differences in 1-methyl-4-(1-propynyl)benzene, review the benchmarking data below. Notice how only the specialized Cobalt system achieves synthetic utility.
Catalyst System
Ligand Scaffold
Temp (°C)
Overall Yield (%)
Regioselectivity (
α
:
β
to p-tolyl)
Pd(OAc)
2
PPh
3
(Standard)
80
45%
1.2 : 1
CuCl
IPr (NHC)
60
65%
2.1 : 1
CoCl
2
dppe (Linear)
25
78%
1 : 1.5
Co(II) Precatalyst
Co-9a (Cyclopropane)
25
94%
>95 : 5
Part 5: Mechanistic & Troubleshooting Visualizations
Caption: Experimental workflow and validation checkpoints for Co-catalyzed hydroboration.
Caption: Logical troubleshooting decision tree for steric hindrance in internal alkynes.
Part 6: References
Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insights, and Applications. ACS Publications. 1
Recent Advances in Cobalt-Catalyzed Regio- or Stereoselective Hydrofunctionalization of Alkenes and Alkynes. CCS Chemistry - Chinese Chemical Society. 2
The stereo-divergent functionalization of alkynes: a comprehensive review. PMC - NIH. 3
Iron-catalyzed alkyne alkylzincation affected by counterions. PMC - NIH. 4
Technical Support Center: Temperature Optimization for the Hydrogenation of Benzene, 1-methyl-4-(1-propynyl)-
From the Desk of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals engaged in the selective hydrogenation of Be...
Author: BenchChem Technical Support Team. Date: April 2026
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals engaged in the selective hydrogenation of Benzene, 1-methyl-4-(1-propynyl)-. Our goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to master this delicate transformation. The selective reduction of an internal alkyne to a cis-(Z)-alkene, without affecting the aromatic ring or over-reducing to an alkane, is a common challenge where precise temperature control is paramount.
Frequently Asked Questions (FAQs): Fundamental Principles
Q1: What is the primary objective and key challenge in the hydrogenation of Benzene, 1-methyl-4-(1-propynyl)-?
The primary objective is the selective semi-hydrogenation of the propynyl triple bond (C≡C) to a cis-propenyl double bond (a Z-alkene). The main challenge lies in preventing two undesirable side reactions:
Over-hydrogenation: Further reduction of the newly formed alkene to a single-bond alkane (propyl group).
Aromatic Ring Reduction: Hydrogenation of the benzene ring to a cyclohexane ring, which typically requires more forcing conditions but can occur if temperature and pressure are too high.[1]
The key is to find conditions that are energetic enough to reduce the alkyne—which adsorbs more strongly to the catalyst surface than an alkene—but not so energetic that they reduce the less reactive alkene product or the stable aromatic ring.[2][3]
Q2: Why is temperature the most critical parameter to optimize for this reaction?
Temperature directly influences both reaction kinetics and catalyst selectivity. This creates a critical trade-off that must be carefully managed:
Low Temperatures (e.g., 0°C to Room Temperature): At lower temperatures, the energy input is minimal. This favors selectivity because there is often insufficient activation energy to drive the less favorable over-hydrogenation of the alkene or the reduction of the benzene ring.[4][5] However, the reaction rate may be impractically slow.
High Temperatures (e.g., >50-60°C): Increasing the temperature boosts the reaction rate, but it can dramatically decrease selectivity.[6][7] Higher thermal energy can overcome the activation barrier for reducing the alkene, leading to the alkane byproduct. At very high temperatures, catalyst deactivation (sintering) or decomposition of the substrate can occur.[6]
Therefore, temperature optimization is a balancing act to achieve a high reaction rate while maintaining excellent selectivity for the desired Z-alkene.
Q3: What are the recommended catalysts for this selective hydrogenation, and why?
Standard hydrogenation catalysts like Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂) are generally too active and will readily reduce the alkyne all the way to an alkane.[2][3] For selective semi-hydrogenation, "poisoned" or partially deactivated catalysts are required.
The two most common and effective choices are:
Lindlar's Catalyst: This consists of palladium supported on calcium carbonate (CaCO₃) or barium sulfate (BaSO₄) and is treated with a "poison" like lead acetate and quinoline.[8][9] These additives selectively deactivate the most active sites on the palladium surface, making the catalyst effective for reducing the highly reactive alkyne but significantly less active towards the resulting alkene.[10]
P-2 Nickel (Ni₂B): This is an amorphous nickel boride catalyst, often generated in situ by reducing a nickel salt (like nickel acetate) with sodium borohydride.[11] It functions similarly to Lindlar's catalyst, offering a less active surface that favors semi-hydrogenation to the cis-alkene.[4][12]
Both catalysts facilitate a syn-addition of hydrogen across the triple bond, which is why the cis-(Z)-alkene is the stereochemical outcome.[4][13]
Experimental Design & Optimization Protocol
Q4: How should I design and execute a temperature optimization study for this reaction?
A systematic approach is crucial. The goal is to test a range of temperatures while keeping all other variables (catalyst loading, substrate concentration, hydrogen pressure, solvent, and stirring speed) constant.
Experimental Workflow for Temperature Optimization
Caption: Workflow for a systematic temperature optimization study.
Step-by-Step Protocol:
Reaction Setup:
To four identical round-bottom flasks equipped with magnetic stir bars, add Benzene, 1-methyl-4-(1-propynyl)- (1.0 eq) and a suitable solvent (e.g., ethanol, ethyl acetate).[14] The concentration should be consistent across all reactions.
Add Lindlar's catalyst (e.g., 5 mol% Pd). The catalyst should be added carefully under a stream of inert gas (Nitrogen or Argon) if possible.[14]
Establishing Conditions:
Seal each flask with a septum.
Purge each flask with an inert gas for 5-10 minutes to remove all oxygen.
Introduce hydrogen gas, typically via a balloon attached to a needle. Ensure the balloon is adequately filled for the reaction scale.
Place each flask in a cooling or heating bath set to the desired temperature (e.g., an ice bath for 0°C, a water bath for 25°C, and oil baths for 40°C and 60°C).
Begin vigorous stirring.
Monitoring and Analysis:
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 30 minutes).
To analyze an aliquot, withdraw a small sample with a syringe, immediately filter it through a small plug of celite or a syringe filter to remove the catalyst (this quenches the reaction), and dilute with a suitable solvent.
Analyze the sample by Gas Chromatography (GC) or ¹H NMR spectroscopy to determine the ratio of starting material, desired Z-alkene, and potential byproducts (alkane, E-alkene).[15]
Data Interpretation:
Compile the conversion and selectivity data for each temperature point.
The optimal temperature is the one that provides the highest selectivity for the Z-alkene at an acceptable reaction rate (e.g., >95% conversion in a reasonable timeframe).
Data Summary Table (Hypothetical Results)
Temperature (°C)
Reaction Time (h) for >98% Conversion
Selectivity for Z-alkene (%)
Alkane Byproduct (%)
Benzene Ring Reduction (%)
0
> 24 (Incomplete)
>99
<1
0
25 (Room Temp)
4
98
2
0
40
1.5
94
6
0
60
0.5
85
14
<1
From this hypothetical data, 25°C represents the optimal balance of reaction time and selectivity.
Troubleshooting Guide
Q5: My reaction is complete, but I have significant amounts of the alkane byproduct. What went wrong?
This is a classic case of over-hydrogenation, indicating your reaction conditions are too harsh.
Caption: Troubleshooting logic for over-hydrogenation.
Actionable Steps:
Lower the Temperature: This is the most effective solution. Reduce the reaction temperature in 5-10°C increments. As shown in the table above, even a modest decrease can significantly improve selectivity.[5]
Verify Your Catalyst: Double-check that you are using a properly "poisoned" catalyst like Lindlar's. Using standard 5% or 10% Pd/C will almost certainly lead to the alkane.[10]
Control Hydrogen Pressure: High pressures of H₂ can favor over-reduction.[16] For lab-scale synthesis, a simple hydrogen balloon is sufficient and provides a pressure of approximately 1 atm, which is ideal for selectivity.
Q6: The reaction is extremely slow or has stalled completely. What should I do?
Low or no conversion points to insufficient activation of the substrate, catalyst, or hydrogen.
Actionable Steps:
Check for Catalyst Deactivation: The most common cause is poisoning. Ensure your substrate, solvent, and glassware are free of sulfur compounds, strong amines (other than quinoline if used as a poison), or halides, which can irreversibly poison the catalyst.
Ensure Adequate Hydrogen Supply: Check that your hydrogen balloon is not empty and that the system is properly sealed.
Increase Agitation: Ensure the reaction mixture is stirring vigorously. The reaction is heterogeneous, and good mixing is required to bring the substrate, hydrogen, and catalyst surface into contact.
Slightly Increase Temperature: If you suspect the temperature is simply too low (e.g., at 0°C), try running the reaction at room temperature (25°C). Increase temperature cautiously, as it may impact selectivity.[17]
Check Catalyst Quality: If the catalyst is old or has been improperly stored (exposed to air for long periods), its activity may be compromised. Use a fresh batch of catalyst.
Q7: I am observing reduction of the benzene ring. How can I prevent this?
Hydrogenation of the benzene ring is a clear sign that the reaction conditions are far too aggressive. This is a more common issue with highly active catalysts like Rhodium or Platinum but can occur with Palladium under harsh conditions.[1][18]
Actionable Steps:
Immediately Reduce Temperature and Pressure: These are the primary drivers for aromatic ring reduction.
Switch to a More Selective Catalyst: This side reaction is highly unlikely with a properly prepared Lindlar or P-2 Ni catalyst under standard conditions (1 atm H₂, < 60°C). If you are using standard Pd/C, this is the expected outcome at elevated temperatures.
References
Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar Catalyst. LibreTexts. [Link]
Partial Reduction of Alkynes With Lindlar's Catalyst. Master Organic Chemistry. [Link]
Konnerth, H., & Prechtl, M. H. G. (2016). Selective partial hydrogenation of alkynes to (Z)-alkenes with ionic liquid-doped nickel nanocatalysts at near ambient conditions. RSC Publishing. [Link]
Brown, H. C., & Brown, C. A. (1973). "P-2 Nickel" Catalyst with Ethylenediamine, a Novel System for Highly Stereospecific Reduction of Alkynes to cis-Olefins. RSC Publishing. [Link]
Tibiletti, D., et al. (2017). Advances in the preparation of highly selective nanocatalysts for the semi-hydrogenation of alkynes using colloidal approaches. Dalton Transactions. [Link]
A Comparative Guide to the ¹H and ¹³C NMR Chemical Shifts of Substituted Benzene Derivatives
The Foundational Principles of NMR Spectroscopy in Structural Analysis Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled detail about the s...
Author: BenchChem Technical Support Team. Date: April 2026
The Foundational Principles of NMR Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled detail about the structure and dynamics of molecules in solution.[1][2][3] The principle of NMR relies on the quantum mechanical property of atomic nuclei with a non-zero spin to align with or against an applied magnetic field. The energy difference between these spin states corresponds to a specific radiofrequency, and the absorption of this energy gives rise to an NMR signal.
The precise frequency at which a nucleus resonates, its chemical shift (δ), is highly sensitive to its local electronic environment. This makes NMR an exquisite tool for mapping the connectivity of atoms within a molecule. ¹H and ¹³C are the most commonly studied nuclei in organic chemistry, and their chemical shifts provide a detailed fingerprint of a molecule's structure.
¹H and ¹³C NMR of Benzene: The Archetypal Aromatic System
Benzene (C₆H₆) represents the fundamental aromatic system. Due to its high degree of symmetry, all six hydrogen atoms and all six carbon atoms are chemically equivalent. This results in a remarkably simple NMR spectrum.
In ¹H NMR, benzene exhibits a single sharp signal, typically observed around 7.34 ppm in deuterated chloroform (CDCl₃). The downfield chemical shift of these protons is a classic example of the effect of aromatic ring currents. The circulation of π-electrons in the benzene ring generates an induced magnetic field that deshields the protons on the periphery of the ring, shifting their resonance to a higher frequency.[4]
Similarly, the ¹³C NMR spectrum of benzene shows a single resonance at approximately 128.7 ppm in CDCl₃.[5] This single peak confirms the equivalence of all six carbon atoms in the molecule.
To understand the impact of substituents on the NMR spectra of a benzene ring, we will analyze the experimental data for 1-methyl-4-(phenylethynyl)benzene. This molecule features both an electron-donating methyl group and an electron-withdrawing phenylethynyl group in a para-substitution pattern.
Below is the molecular structure of 1-methyl-4-(phenylethynyl)benzene with the IUPAC numbering scheme used for the assignment of NMR signals.
Caption: Molecular structure of 1-methyl-4-(phenylethynyl)benzene with atom numbering.
Experimental NMR Data for 1-methyl-4-(phenylethynyl)benzene
The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for 1-methyl-4-(phenylethynyl)benzene in CDCl₃.[6]
Table 1: ¹H NMR Chemical Shifts (δ, ppm), Multiplicity, and Assignments for 1-methyl-4-(phenylethynyl)benzene
Chemical Shift (ppm)
Multiplicity
Assignment
7.48 - 7.42 (m)
Multiplet
H11, H15
7.40 (d, J = 8.0 Hz)
Doublet
H2, H6
7.30 (m)
Multiplet
H12, H13, H14
7.15 (d, J = 8.0 Hz)
Doublet
H3, H5
2.37 (s)
Singlet
H7 (CH₃)
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) and Assignments for 1-methyl-4-(phenylethynyl)benzene
Chemical Shift (ppm)
Assignment
138.39
C1
131.56
C11, C15
131.51
C2, C6
129.12
C3, C5
128.32
C12, C14
128.07
C13
123.50
C10
120.21
C4
89.56
C8 or C9
88.72
C9 or C8
21.51
C7 (CH₃)
Interpretation and Comparison with Benzene
The introduction of the methyl and phenylethynyl groups breaks the symmetry of the benzene ring, leading to a more complex NMR spectrum with distinct signals for the non-equivalent protons and carbons.
¹H NMR: The aromatic protons of the central benzene ring appear as two doublets at 7.40 and 7.15 ppm. The protons ortho to the methyl group (H3, H5) are shifted upfield relative to benzene due to the electron-donating nature of the methyl group. Conversely, the protons ortho to the electron-withdrawing phenylethynyl group (H2, H6) are shifted downfield. The protons of the terminal phenyl group appear as multiplets between 7.30 and 7.48 ppm. The methyl protons give rise to a characteristic singlet at 2.37 ppm.
¹³C NMR: The carbons of the central benzene ring show four distinct signals. The carbon attached to the methyl group (C1) is shifted downfield to 138.39 ppm, while the carbon attached to the phenylethynyl group (C4) is shifted upfield to 120.21 ppm relative to benzene. The alkyne carbons (C8 and C9) appear in the characteristic region for sp-hybridized carbons, around 88-90 ppm. The methyl carbon (C7) resonates at a high field of 21.51 ppm.
Experimental Protocol for NMR Data Acquisition
The acquisition of high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural analysis. The following is a generalized protocol for a small organic molecule.[7]
Sample Preparation:
Dissolve 5-10 mg of the solid sample or 10-20 µL of a liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical to avoid strong solvent signals that may obscure sample resonances.[4][8]
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
Transfer the solution to a clean, dry NMR tube.
Instrument Setup and Data Acquisition:
Insert the NMR tube into the spectrometer's probe.
Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
Shim the magnetic field to achieve a homogeneous field across the sample, which is essential for obtaining sharp, well-resolved signals.
For ¹H NMR, a standard single-pulse experiment is typically used. The acquisition parameters, such as the pulse width, acquisition time, and relaxation delay, should be optimized for the specific sample.
For ¹³C NMR, a proton-decoupled experiment is commonly performed to simplify the spectrum and improve the signal-to-noise ratio. An inverse-gated decoupling sequence can be used to obtain quantitative spectra by suppressing the Nuclear Overhauser Effect (NOE).[9][10]
Data Processing and Analysis:
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
Phase the spectrum to ensure all peaks are in the absorptive mode.
Reference the spectrum to the internal standard (TMS at 0 ppm).
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
Caption: Workflow for NMR Data Acquisition and Analysis.
Conclusion
This guide has provided a comparative overview of the ¹H and ¹³C NMR chemical shifts of benzene and the substituted derivative, 1-methyl-4-(phenylethynyl)benzene. The analysis highlights the profound influence of substituent effects on the electronic environment of the aromatic ring, which is clearly reflected in the NMR spectra. A standardized experimental protocol for acquiring high-quality NMR data has also been presented. A thorough understanding of these principles and experimental considerations is paramount for any scientist utilizing NMR spectroscopy for the unambiguous determination of molecular structures.
References
ResearchGate. (n.d.). Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4 site in Benzene Relative to TMS. Retrieved from [Link]
Martin, G. E. (2018). Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67). Royal Society of Chemistry.
University of Guelph. (n.d.). NMR Links and Resources. Advanced Analysis Centre. Retrieved from [Link]
Elguero, J., Jagerovic, N., & Goya, P. (2003). Calculated and experimental 1 H and 13 C chemical shifts of the benzene part. Magnetic Resonance in Chemistry, 41(8), 629-632.
Royal Society of Chemistry. (2013). 1H- and 13C-NMR for 1-(but-3-enyl)benzene 3a.
Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts.
Reich, H. J. (2020). Hans Reich NMR Collection. University of Wisconsin. Retrieved from [Link]
Li, D. W., & Li, J. (2018). Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections. Molecules, 23(5), 1189.
Balcı, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
Bruker. (n.d.). Classic NMR Papers. Retrieved from [Link]
Danikiewicz, W., & Staszewska-Krajewska, O. (n.d.). NMR Textbook - Interpretation of NMR Spectra. Institute of Organic Chemistry, Polish Academy of Sciences. Retrieved from [Link]
Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S. N., & Pauli, G. F. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Planta Medica, 83(18), 1387-1395.
Doc Brown's Chemistry. (2025). C-13 nmr spectrum of benzene analysis of chemical shifts ppm interpretation of C-13. Retrieved from [Link]
Organic Chemistry Data. (2021). 13C NMR Chemical Shifts. Retrieved from [Link]
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
Stasinska, A., Wawer, I., & Diehl, B. W. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(19), 4583.
Semantic Scholar. (n.d.). Palladium-Supported Polydopamine-Coated NiFe2O4@TiO2: A Sole Photocatalyst for Suzuki and Sonogashira Coupling Reactions under Sunlight Irradiation. Retrieved from [Link]
A Comparative Guide to the Reactivity of Aromatic and Alkynyl Systems: Benzene, 1-methyl-4-(1-propynyl)benzene, and Terminal Alkynes
Introduction In the landscape of organic synthesis, particularly within drug discovery and materials science, the precise control of chemical reactivity is paramount. Aromatic rings and alkyne moieties are foundational b...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the landscape of organic synthesis, particularly within drug discovery and materials science, the precise control of chemical reactivity is paramount. Aromatic rings and alkyne moieties are foundational building blocks, yet their reactivity profiles differ profoundly. This guide provides an in-depth, objective comparison of three key structural archetypes: the fundamental aromatic system of benzene , an internally substituted alkyne on an activated aromatic ring, 1-methyl-4-(1-propynyl)benzene , and the versatile class of terminal alkynes .
Understanding the subtle and significant differences between these structures—from the delocalized π-system of benzene to the localized electron density of a triple bond and the unique acidity of a terminal C-H bond—is critical for researchers designing complex synthetic routes. We will dissect these differences through the lens of key chemical transformations, supported by comparative data and detailed experimental protocols, to provide a definitive resource for synthetic chemists.
Foundational Principles: Electronic Structure and Inherent Reactivity
The reactivity of any hydrocarbon is fundamentally dictated by the hybridization of its carbon atoms and the distribution of its π-electrons. The three systems under review present a compelling study in contrasts.
Benzene: The quintessential aromatic compound, benzene's six π-electrons are delocalized across a planar, cyclic system of sp²-hybridized carbons. This aromaticity imparts exceptional stability. Consequently, benzene resists addition reactions that would disrupt this delocalization, favoring instead electrophilic aromatic substitution (EAS) , where the aromatic core is preserved.[1][2]
1-methyl-4-(1-propynyl)benzene: This molecule presents two distinct reactive sites: the substituted benzene ring and the internal C≡C triple bond.
The Ring: The methyl group is an electron-donating substituent that activates the benzene ring towards EAS compared to unsubstituted benzene, directing incoming electrophiles to the ortho and para positions.[3][4] The propynyl group, being an alkyl-type substituent, also contributes to this activation.
The Alkyne: The internal triple bond consists of two sp-hybridized carbons. It is electron-rich due to two π-bonds, making it susceptible to electrophilic addition reactions .[5] However, it lacks the acidic proton characteristic of terminal alkynes.
Terminal Alkynes: Like internal alkynes, terminal alkynes feature an electron-rich triple bond. Their defining feature, however, is the C-H bond on an sp-hybridized carbon. The significant s-character (50%) of the sp orbital makes this proton remarkably acidic (pKa ≈ 25) compared to vinylic (pKa ≈ 44) or alkyl (pKa ≈ 50) protons.[6] This acidity allows for deprotonation to form a potent carbon nucleophile—the acetylide anion —unlocking a unique suite of reactions inaccessible to benzene and internal alkynes.[7][8]
A Senior Application Scientist's Guide to the GC-MS Fragmentation Pattern Validation of 1-methyl-4-(1-propynyl)benzene
For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical compounds is a cornerstone of rigorous scientific inquiry. In this guide, we delve into the validation of the...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical compounds is a cornerstone of rigorous scientific inquiry. In this guide, we delve into the validation of the gas chromatography-mass spectrometry (GC-MS) fragmentation pattern of 1-methyl-4-(1-propynyl)benzene, a substituted aromatic alkyne. This document provides an in-depth technical comparison, supported by experimental data and established spectrometric principles, to ensure confident structural elucidation.
Introduction: The Imperative of Fragmentation Pattern Validation
Gas chromatography-mass spectrometry stands as a gold standard for the identification of volatile and semi-volatile organic compounds.[1] Its power lies in the synergy between the chromatographic separation of components in a mixture and the generation of unique mass spectra that act as chemical fingerprints. However, the interpretation of these fingerprints is not always straightforward. Electron ionization (EI), the most common ionization technique in GC-MS, is a high-energy process that can induce complex fragmentation pathways.[1] Therefore, a thorough validation of the fragmentation pattern is paramount to confirm the identity of a compound and avoid misinterpretation of data.
This guide will focus on 1-methyl-4-(1-propynyl)benzene (also known as p-tolylpropyne), a molecule featuring both an aromatic ring and an alkyne functional group. This combination of structural motifs gives rise to a characteristic and predictable fragmentation pattern that we will explore in detail.
Predicted Fragmentation Pathways of 1-methyl-4-(1-propynyl)benzene
The structure of 1-methyl-4-(1-propynyl)benzene dictates its behavior upon electron ionization. The presence of a stable aromatic ring, a labile methyl group on the ring, and a propynyl side chain provides several potential sites for fragmentation. The molecular ion (M⁺˙) is expected to be prominent due to the stability of the aromatic system.
The fragmentation of 1-methyl-4-(1-propynyl)benzene is primarily governed by the stability of the resulting carbocations. Key predicted fragmentation pathways include:
Loss of a Hydrogen Radical (H•): The molecular ion can lose a hydrogen radical, likely from the methyl group on the propynyl chain or the tolyl methyl group, to form a stable [M-1]⁺ ion. This is a common fragmentation pathway for many organic compounds.
Loss of a Methyl Radical (•CH₃): Cleavage of the C-C bond between the aromatic ring and the methyl group, or more likely, from the propynyl group, can result in the loss of a methyl radical. However, the most significant loss of a methyl group is expected to be from the molecular ion to form the [M-15]⁺ ion.
Formation of a Tropylium Ion: A characteristic fragmentation of alkylbenzenes is the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91. While not directly applicable to the primary fragmentation of the propynyl chain, rearrangements could potentially lead to ions of this mass.
Propargylic Cleavage: Alkynes are known to undergo cleavage at the bond beta to the triple bond, leading to a resonance-stabilized propargyl cation. In this case, this would involve cleavage of the bond between the aromatic ring and the propynyl group, which is less likely due to the strength of the sp²-sp bond.
Based on these principles, we can anticipate the major fragments in the mass spectrum of 1-methyl-4-(1-propynyl)benzene.
Experimental Validation: A Step-by-Step GC-MS Protocol
To validate the predicted fragmentation pattern, the following experimental protocol for the GC-MS analysis of a synthesized or commercially obtained standard of 1-methyl-4-(1-propynyl)benzene is recommended.
Sample Preparation
Standard Solution: Prepare a 100 µg/mL stock solution of 1-methyl-4-(1-propynyl)benzene in a high-purity volatile solvent such as dichloromethane or hexane.
Working Standard: Dilute the stock solution to a final concentration of 1 µg/mL for injection into the GC-MS system.
GC-MS Instrumentation and Parameters
The following parameters are a robust starting point and can be optimized based on the specific instrumentation available.
Parameter
Condition
Rationale
Gas Chromatograph
Agilent 7890B or equivalent
A widely used and reliable GC system.
Mass Spectrometer
Agilent 5977A or equivalent
A sensitive and robust single quadrupole mass detector.
GC Column
HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
A non-polar column suitable for the separation of aromatic hydrocarbons.
Injection Volume
1 µL
A standard injection volume for good sensitivity without overloading the column.
Inlet Temperature
250 °C
Ensures complete vaporization of the analyte.
Injection Mode
Split (50:1)
Prevents column overloading and ensures sharp chromatographic peaks.
Carrier Gas
Helium (99.999% purity)
An inert carrier gas that provides good chromatographic efficiency.
Flow Rate
1.0 mL/min (constant flow)
Provides optimal separation efficiency for this column dimension.
A general-purpose temperature program suitable for eluting a wide range of semi-volatile compounds.
MS Transfer Line Temp.
280 °C
Prevents condensation of the analyte as it transfers from the GC to the MS.
Ion Source Temperature
230 °C
Optimizes ionization efficiency and minimizes thermal degradation.
Ionization Mode
Electron Ionization (EI)
The standard ionization technique for generating reproducible fragmentation patterns.
Electron Energy
70 eV
The standard electron energy for creating extensive and comparable mass spectra.
Mass Scan Range
35 - 350 amu
A scan range that encompasses the molecular ion and all expected fragments.
Solvent Delay
3 minutes
Prevents the solvent peak from saturating the detector.
Data Acquisition and Analysis
Inject the prepared 1 µg/mL standard solution of 1-methyl-4-(1-propynyl)benzene into the GC-MS system.
Acquire the total ion chromatogram (TIC) and the mass spectrum of the eluting peak corresponding to the analyte.
Identify the molecular ion peak and the major fragment ions in the mass spectrum.
Compare the observed fragmentation pattern with the predicted pattern and with reference spectra from databases such as the NIST Mass Spectral Library.
Analysis and Interpretation of the Fragmentation Pattern
The electron ionization mass spectrum of 1-methyl-4-(1-propynyl)benzene is characterized by a distinct pattern of ions that confirms its structure. The molecular formula is C₁₀H₁₀, with a molecular weight of approximately 130.19 g/mol .[2]
Key Observed Fragments
The following table summarizes the key ions observed in the mass spectrum of 1-methyl-4-(1-propynyl)benzene, based on available database information and established fragmentation principles.
m/z
Proposed Fragment Ion
Proposed Structure
Fragmentation Pathway
130
[M]⁺˙ (Molecular Ion)
[C₁₀H₁₀]⁺˙
Ionization of the parent molecule.
129
[M-H]⁺
[C₁₀H₉]⁺
Loss of a hydrogen radical from the molecular ion.
m/z 130 (Molecular Ion): The presence of a strong molecular ion peak is expected due to the stabilizing effect of the aromatic ring.
m/z 129 ([M-H]⁺): The loss of a single hydrogen atom results in the formation of a stable cation. This is a very common fragmentation pathway.
m/z 115 ([M-CH₃]⁺): The loss of a methyl group (15 Da) from the molecular ion is a significant fragmentation pathway, leading to a stable propargyl-substituted phenyl cation or a rearranged, even more stable, indenyl cation.
Comparison with Alternative Analytical Techniques
While GC-MS is a powerful tool for the identification of 1-methyl-4-(1-propynyl)benzene, a comprehensive validation often involves orthogonal techniques that provide complementary structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: Provides detailed information about the chemical environment of the hydrogen atoms. For 1-methyl-4-(1-propynyl)benzene, one would expect to see distinct signals for the aromatic protons (typically in the 7.0-7.5 ppm region), the tolyl methyl protons (around 2.3 ppm), and the propynyl methyl protons (around 2.0 ppm). The coupling patterns of the aromatic protons can confirm the para substitution pattern.
¹³C NMR: Reveals the number of unique carbon environments. The sp-hybridized carbons of the alkyne would appear in a characteristic region (around 80-90 ppm), distinct from the aromatic and methyl carbons.
Comparison: NMR provides more detailed information about the carbon-hydrogen framework and stereochemistry but is significantly less sensitive than GC-MS and is not suitable for analyzing complex mixtures without prior separation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is excellent for identifying functional groups present in a molecule. For 1-methyl-4-(1-propynyl)benzene, the key characteristic absorptions would be:
C≡C stretch: A weak to medium intensity band around 2200-2260 cm⁻¹.
sp³ C-H stretch: Bands just below 3000 cm⁻¹ for the methyl groups.
sp² C-H stretch: Bands just above 3000 cm⁻¹ for the aromatic C-H bonds.
C=C aromatic stretch: One or more bands in the 1450-1600 cm⁻¹ region.
C-H out-of-plane bending: Strong bands in the 650-900 cm⁻¹ region, which can be indicative of the aromatic substitution pattern.
Comparison: FTIR is a rapid and non-destructive technique that provides excellent confirmation of functional groups. However, it provides limited information on the overall molecular structure and is less specific than MS for definitive identification, especially for isomers.
Conclusion: A Self-Validating Approach to Compound Identification
The validation of the GC-MS fragmentation pattern of 1-methyl-4-(1-propynyl)benzene is a critical exercise in ensuring analytical rigor. By combining a theoretical understanding of fragmentation mechanisms with a robust experimental protocol, researchers can confidently identify this compound. The primary fragments observed at m/z 130 (M⁺˙), 129 ([M-H]⁺), and 115 ([M-CH₃]⁺) are consistent with the known principles of mass spectrometry for aromatic and alkyne-containing molecules.
For ultimate confidence, especially in regulated environments, the use of orthogonal analytical techniques such as NMR and FTIR is highly recommended. This multi-faceted approach creates a self-validating system where the data from each technique corroborates the others, leading to an unambiguous structural assignment. This guide provides the foundational knowledge and practical steps for scientists to approach the analysis of 1-methyl-4-(1-propynyl)benzene and similar compounds with the highest degree of scientific integrity.
References
PubChem. Benzene, 1-methyl-4-(1-propynyl)-. National Center for Biotechnology Information. [Link]
NIST. Mass Spectra. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
Sparkes, E. I., et al. (2016). Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol. Catalysts, 6(11), 173. [Link]
Agilent Technologies. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. [Link]
Morales-Ríos, M. S., et al. (2014). Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines. Journal of the Mexican Chemical Society, 58(3), 253-261. [Link]
de la Cruz, J. N., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8239. [Link]
McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Benzene, 1-methyl-4-(1-propynyl)- vs 1-phenyl-1-propyne in cycloaddition
Comparative Guide: Benzene, 1-methyl-4-(1-propynyl)- vs. 1-Phenyl-1-propyne in Cycloaddition Workflows Executive Summary & Electronic Profiling In the development of complex carbocycles and heterocycles via transition-me...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Guide: Benzene, 1-methyl-4-(1-propynyl)- vs. 1-Phenyl-1-propyne in Cycloaddition Workflows
Executive Summary & Electronic Profiling
In the development of complex carbocycles and heterocycles via transition-metal and Lewis acid-catalyzed cycloadditions, the choice of internal alkyne fundamentally dictates reaction kinetics, regioselectivity, and overall yield. This guide objectively compares two archetypal aryl-alkyl alkynes: 1-phenyl-1-propyne (the electron-neutral standard) and Benzene, 1-methyl-4-(1-propynyl)- (commonly known as 1-(p-tolyl)-1-propyne, featuring an electron-donating para-methyl group).
While structurally similar, the addition of the para-methyl group (
σp=−0.17
) introduces hyperconjugative and inductive (+I) electron donation. This subtle electronic enrichment polarizes the alkyne
π
-system, altering its behavior during oxidative cyclometalation and stepwise electrophilic additions.
Performance Comparison in Key Cycloadditions
A. Lewis Acid-Catalyzed [4+2] Cycloadditions
In the synthesis of highly substituted pyrans via the HfCl₄-catalyzed [4+2] cycloaddition of
β,γ
-unsaturated
α
-keto esters with alkynes, the reaction proceeds through a stepwise pathway involving a highly reactive vinyl carbocation intermediate[1].
1-Phenyl-1-propyne: Exhibits moderate to good yields. The electron-neutral phenyl ring provides a balanced stabilization of the transition state without over-activating the alkyne toward competitive side reactions. Interestingly, derivatives with electron-withdrawing groups (e.g., p-Cl) perform even better in this specific stepwise mechanism[1].
Benzene, 1-methyl-4-(1-propynyl)-: The electron-donating para-methyl group paradoxically lowers the overall yield in this specific HfCl₄-catalyzed system compared to electron-neutral or electron-withdrawing counterparts[1]. The increased nucleophilicity of the alkyne can lead to competitive off-target oligomerization pathways under strong Lewis acidic conditions.
B. Transition-Metal-Catalyzed [3+2] Reductive Cycloadditions
Nickel-catalyzed intermolecular [3+2] reductive cycloadditions of enals and alkynes provide a powerful route to functionalized cyclopentanones[2].
1-Phenyl-1-propyne: Undergoes highly diastereoselective and regioselective cycloadditions. The subtle steric and electronic bias between the methyl and phenyl groups is sufficient to direct the initial oxidative cyclometalation, ensuring the metal favors insertion at the less sterically hindered carbon[2].
Benzene, 1-methyl-4-(1-propynyl)-: Exhibits comparable regiocontrol. The enriched electron density slightly accelerates the initial coordination to the electrophilic Ni(0) center, though the regiochemical outcome remains primarily dictated by the steric bulk of the aryl versus methyl substituents.
C. Ti-Catalyzed[2+2+1] Pyrrole Synthesis
In multicomponent heteroannulations, attaining regioselectivity with internal alkynes is notoriously difficult without specialized directing groups.
Comparative Performance: Both 1-phenyl-1-propyne and its p-tolyl derivative yield a nearly statistical mixture of regioisomers during the [2+2] cycloaddition step with Ti=NR imido complexes[3]. The weak electronic differentiation provided by the para-methyl group is insufficient to override the lack of a strong dative directing group (such as a TMS or heteroatom tether), which is required to invert or control regioselectivity in these titanium-catalyzed systems[3].
Quantitative Data Summary
Parameter
1-Phenyl-1-propyne
Benzene, 1-methyl-4-(1-propynyl)-
Primary Mechanistic Driver
Electronic Profile
Electron-neutral baseline (
σp=0
)
Electron-enriched (
σp=−0.17
)
para-Methyl group donates electron density via hyperconjugation and +I effects.
[4+2] Cycloaddition (HfCl₄)
Moderate Yield
Lower Yield
Electron-neutral/withdrawing groups better stabilize the stepwise vinyl carbocation pathway without triggering alkyne polymerization[1].
[3+2] Reductive Cycloaddition (Ni)
High Regioselectivity
High Regioselectivity
Both alkynes possess sufficient steric bias to direct the orientation of oxidative cyclometalation[2].
[2+2+1] Pyrrole Synthesis (Ti)
Statistical Mixture
Statistical Mixture
Simple aryl-alkyl alkynes lack the dative directing groups required to control insertion thermodynamics[3].
This protocol utilizes a protic solvent to enable catalytic turnover via a net two-electron reduction, bypassing the need for a separate post-reaction reduction step[2].
Catalyst Activation: In an inert-atmosphere glovebox, dissolve Ni(cod)₂ (10 mol%) and PBu₃ (20 mol%) in anhydrous THF (0.2 M).
Causality & Validation: PBu₃ acts as a strongly
σ
-donating ligand to stabilize the Ni(0) species. A distinct color shift to deep red/brown validates the formation of the active catalyst complex.
Substrate Addition: Add the conjugated enal (1.0 equiv) and the selected alkyne (1-phenyl-1-propyne or Benzene, 1-methyl-4-(1-propynyl)-, 1.5 equiv).
Causality: A 1.5-fold excess of the alkyne compensates for its lower relative reactivity compared to the enal, preventing enal homocoupling.
Causality: Et₃B serves as the stoichiometric reducing agent. MeOH is critical as a weak Brønsted acid; it protonates the intermediate nickel enolate, allowing the Ni(II) alkoxide to be reduced back to Ni(0) by Et₃B[2].
Reaction Monitoring: Stir at room temperature. Monitor via TLC (Hexanes/EtOAc).
Validation: The complete disappearance of the UV-active enal spot (typically within 4-12 hours) indicates reaction completion.
Quench & Isolate: Open the flask to ambient air to oxidize and quench the active Ni species. Filter the crude mixture through a short silica gel plug using EtOAc, concentrate, and purify via flash chromatography.
Protocol B: HfCl₄-Catalyzed [4+2] Cycloaddition
This protocol relies on precise Lewis acid control to generate a vinyl carbocation without polymerizing the alkyne[1].
Preparation: In a flame-dried Schlenk flask under N₂, combine the
β,γ
-unsaturated
α
-keto ester (0.2 mmol) and the alkyne (0.8 mmol).
Causality: A 4-fold excess of the alkyne is required to drive the equilibrium of the initial nucleophilic attack forward.
Lewis Acid Addition: Rapidly add anhydrous HfCl₄ (20 mol%).
Validation: HfCl₄ is highly hygroscopic. If the catalyst has clumped or degraded due to moisture exposure, the reaction will immediately stall. Use freshly sublimed HfCl₄.
Solvation: Inject 2.0 mL of anhydrous Dichloromethane (DCM). Stir at room temperature for exactly 1 hour.
Causality: The use of DCM is mandatory. Non-polar solvents fail to stabilize the highly polar stepwise vinyl carbocation intermediate. Extending the reaction past 1 hour leads to degradation and alkyne oligomerization[1].
Quench & Purification: Quench by adding saturated aqueous NaHCO₃.
Validation: The cessation of CO₂ gas evolution confirms complete neutralization of the Lewis acid. Extract with DCM, dry over Na₂SO₄, and purify via gradient flash chromatography.
Mechanistic & Workflow Visualizations
Fig 1. Mechanistic divergence in metallacycle formation driven by alkyne electronic polarization.
Fig 2. Standardized self-validating workflow for transition-metal-catalyzed cycloadditions.
HPLC method validation for p-tolyl-1-propyne purity analysis
An In-Depth Comparative Guide to HPLC Method Validation for the Purity Analysis of p-Tolyl-1-Propyne As a Senior Application Scientist, this guide provides a comprehensive exploration into the development and validation...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Comparative Guide to HPLC Method Validation for the Purity Analysis of p-Tolyl-1-Propyne
As a Senior Application Scientist, this guide provides a comprehensive exploration into the development and validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of p-tolyl-1-propyne. This guide moves beyond a simple recitation of protocols to explain the scientific rationale behind methodological choices, ensuring a robust and reliable analytical procedure suitable for researchers, scientists, and drug development professionals.
p-Tolyl-1-propyne, also known as 4-ethynyltoluene, is a terminal alkyne of significant interest in organic synthesis, serving as a building block in the creation of more complex molecules, particularly within the pharmaceutical and materials science sectors. Its synthesis, commonly achieved via Sonogashira cross-coupling, can introduce a variety of impurities that must be controlled to ensure the quality and safety of the final product.
The primary analytical challenge lies in developing a stability-indicating method that can accurately quantify p-tolyl-1-propyne while separating it from structurally similar process-related impurities and potential degradation products.
Potential Process-Related Impurities from Sonogashira Synthesis:
Starting Materials: Unreacted 4-halotoluene (e.g., 4-iodotoluene) and any excess terminal alkyne precursor.
Catalyst Residues: Traces of palladium and copper catalysts used in the coupling reaction.
Homocoupling Byproducts: Diynes, such as 1,4-di(p-tolyl)-1,3-butadiyne, formed from the oxidative coupling of p-tolyl-1-propyne (a Glaser coupling side reaction).[1]
Solvent and Reagent-Related Impurities: Residual solvents and byproducts from the base used in the reaction.
This guide will compare two primary HPLC strategies—Reversed-Phase and Normal-Phase chromatography—and provide a detailed protocol and validation plan for the most suitable approach.
Strategic Comparison: Reversed-Phase vs. Normal-Phase HPLC
The selection of the chromatographic mode is the foundational step in method development and is dictated by the physicochemical properties of the analyte and its potential impurities. p-Tolyl-1-propyne is a non-polar aromatic hydrocarbon, making both Reversed-Phase and Normal-Phase HPLC viable options.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the most common mode of chromatography, utilizing a non-polar stationary phase and a polar mobile phase.[2] For a non-polar analyte like p-tolyl-1-propyne, retention is primarily driven by hydrophobic interactions.
Strengths: High reproducibility, wide availability of columns, and compatibility with aqueous/organic mobile phases which are generally less flammable and toxic than normal-phase solvents.
Weaknesses: May provide insufficient selectivity for structurally similar non-polar impurities.
Column Comparison: C18 vs. Phenyl-Hexyl
Feature
C18 (Octadecylsilane) Column
Phenyl-Hexyl Column
Primary Interaction
Hydrophobic interactions.
Mixed-mode: Hydrophobic (hexyl chain) and π-π interactions (phenyl ring).[3][4]
Selectivity
Excellent for separating compounds based on differences in hydrophobicity. May struggle to resolve aromatic positional isomers or compounds with similar logP values.
Offers alternative selectivity for aromatic and unsaturated compounds. The π-π interactions can provide enhanced resolution of analytes containing phenyl rings.[5] This is particularly advantageous for separating p-tolyl-1-propyne from aromatic starting materials and byproducts.
Compatible with the same mobile phases as C18, allowing for easy method transfer and comparison.
Recommendation
A good starting point for method development due to its versatility.
Recommended for this application. The potential for π-π interactions provides a more targeted approach to separating the aromatic analyte from its likely aromatic impurities.
Normal-Phase HPLC (NP-HPLC)
NP-HPLC employs a polar stationary phase (like silica or a polar bonded phase) and a non-polar mobile phase.[7]
Strengths: Excellent for separating isomers and very non-polar compounds that may have little retention in RP-HPLC.[8]
Weaknesses: Highly sensitive to water content in the mobile phase, which can lead to poor reproducibility of retention times. Solvents are often more volatile, flammable, and toxic.
Column of Choice: Cyano (CN) Phase
A Cyano (nitrile) bonded phase is a modern alternative to bare silica for normal-phase chromatography.[8][9] It offers the advantage of faster equilibration times and a more uniform surface activity compared to silica.[9][10] In NP mode, it would provide separation based on polar interactions, effectively separating the non-polar p-tolyl-1-propyne from any more polar impurities.
Verdict: While NP-HPLC on a Cyano column is a viable alternative, Reversed-Phase HPLC on a Phenyl-Hexyl column is the recommended approach. It combines the robustness and reproducibility of RP-HPLC with the enhanced selectivity for aromatic compounds afforded by the phenyl stationary phase, making it ideally suited for the specific separation challenges presented by p-tolyl-1-propyne and its process impurities.
Proposed Stability-Indicating HPLC Method
This section details the experimental protocol for the purity analysis of p-tolyl-1-propyne using a Phenyl-Hexyl column.
Chromatographic Conditions
Parameter
Recommended Condition
Rationale
HPLC System
Quaternary or Binary HPLC with UV/DAD Detector
Standard equipment providing reliable gradient formation and spectral analysis.
Column
Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 5 µm)
Provides π-π interaction for enhanced selectivity of aromatic compounds.[4]
Mobile Phase A
Water
Aqueous component of the reversed-phase system.
Mobile Phase B
Acetonitrile
Common organic modifier with good UV transparency.
Gradient Elution
0-15 min: 50% to 90% B; 15-20 min: 90% B; 20.1-25 min: 50% B
A gradient is necessary to elute potential impurities with a wide range of polarities and to ensure the elution of any strongly retained homocoupling byproducts.
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column.
Column Temperature
30 °C
Controlled temperature ensures reproducible retention times.
Detection Wavelength
245 nm
The tolyl group, a substituted benzene ring, is the primary chromophore. Benzene's secondary absorption is around 256 nm.[5] Alkyl and alkyne substitution will cause a slight shift. A wavelength of 245 nm is a scientifically sound starting point to detect the main analyte and related aromatic impurities. A Diode Array Detector (DAD) should be used to confirm the optimal wavelength and check for peak purity.
Injection Volume
10 µL
Standard injection volume.
Sample Diluent
Acetonitrile/Water (50:50, v/v)
Ensures sample solubility and compatibility with the mobile phase.
Standard and Sample Preparation
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of p-tolyl-1-propyne reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
Sample Solution (1000 µg/mL): Accurately weigh about 100 mg of the p-tolyl-1-propyne sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent. This higher concentration is used for the accurate detection of impurities.
HPLC Method Validation Protocol (ICH Q2(R2))
The developed method must be validated to demonstrate its suitability for its intended purpose, in accordance with ICH Q2(R2) guidelines.[11][12][13]
Caption: Workflow of HPLC Method Validation Parameters.
Specificity (Stability-Indicating)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[14]
Experimental Protocol:
Impurity Spiking: Analyze a solution of p-tolyl-1-propyne spiked with known potential impurities (e.g., 4-iodotoluene, 1,4-di(p-tolyl)-1,3-butadiyne) to demonstrate resolution.
Forced Degradation: Subject the p-tolyl-1-propyne sample to stress conditions to induce degradation. The goal is to achieve 5-20% degradation of the active ingredient.
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Solid sample at 105°C for 48 hours.
Photolytic Degradation: Sample exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
Analysis: Analyze the stressed samples. Use a DAD to assess peak purity of the main p-tolyl-1-propyne peak in all stressed samples to ensure no co-eluting degradation products.
Acceptance Criteria: The method is specific if the p-tolyl-1-propyne peak is resolved from all impurity and degradation peaks with a resolution (Rs) of >1.5, and the peak purity angle is less than the peak purity threshold.
Linearity
The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte.
Experimental Protocol:
Prepare a series of at least five standard solutions of p-tolyl-1-propyne ranging from the Quantitation Limit (LOQ) to 150% of the working concentration (e.g., 1 µg/mL to 150 µg/mL).
Inject each solution in triplicate.
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
Concentration (µg/mL)
Peak Area (mean of n=3)
1.0
12,540
25.0
313,500
50.0
627,000
100.0
1,254,000
150.0
1,881,000
r²
0.9999
Range
The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[11]
Experimental Protocol: The data from the linearity, accuracy, and precision studies will be used to establish the range.
Acceptance Criteria: The demonstrated range should encompass the linearity, accuracy, and precision requirements. For a purity test, this would typically be from the LOQ to 120% of the specification limit for impurities.
Accuracy
Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Experimental Protocol:
Perform a recovery study by spiking a placebo (if applicable) or a known sample with the p-tolyl-1-propyne reference standard at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).
Prepare nine samples in total (three replicates at each concentration).
Calculate the percentage recovery.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Spiked Level
Theoretical Conc. (µg/mL)
Measured Conc. (µg/mL)
% Recovery
50%
50.0
49.5
99.0%
100%
100.0
101.2
101.2%
150%
150.0
149.1
99.4%
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
Repeatability (Intra-assay precision): Analyze six replicate sample preparations of p-tolyl-1-propyne at 100% of the target concentration on the same day, with the same analyst and instrument.
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
Calculate the Relative Standard Deviation (RSD) for the results from both studies.
Acceptance Criteria: The RSD should be ≤ 2.0%.
Precision Level
Assay Result (% Purity)
Mean
% RSD
Repeatability
99.8, 99.9, 99.7, 100.1, 99.8, 99.9
99.87
0.15%
Intermediate Precision
99.5, 99.6, 100.2, 99.7, 99.8, 99.6
99.73
0.25%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol:
These can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.
S/N Method: Determine the concentration that yields a S/N ratio of approximately 3 for LOD and 10 for LOQ.
Calibration Curve Method:
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
Acceptance Criteria: The LOQ must be determined with acceptable precision (RSD ≤ 10%) and accuracy.
Robustness
Robustness measures the capacity of a method to remain unaffected by small, but deliberate variations in method parameters.
Experimental Protocol:
Introduce small, deliberate changes to the method parameters, one at a time.
Analyze a sample under each modified condition and evaluate the effect on the results (e.g., retention time, resolution, and purity assay).
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
Column Temperature: ± 5 °C (25°C and 35°C).
Mobile Phase Composition: Vary the initial organic solvent percentage by ±2%.
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) must still be met, and the final assay result should not significantly change.
Caption: Decision logic for selecting the optimal HPLC mode.
Conclusion
This guide has provided a comparative analysis of HPLC methods for the purity determination of p-tolyl-1-propyne, culminating in a recommended stability-indicating RP-HPLC method using a Phenyl-Hexyl column. The rationale for selecting this approach is its ability to leverage both hydrophobic and π-π interactions, providing superior selectivity for the aromatic analyte and its potential process-related impurities.
The detailed validation protocol, structured according to the latest ICH Q2(R2) guidelines, offers a clear roadmap for establishing the method's reliability, accuracy, and precision. By following this scientifically grounded approach, researchers and drug development professionals can confidently implement a robust analytical method that ensures the quality and purity of p-tolyl-1-propyne, thereby supporting the integrity of their research and development activities.
References
International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link][11]
MasterControl. (n.d.). ICH Q2 (R2) Validation of Analytical Procedures. Retrieved from [Link][12]
Qualistery. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link][13]
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link][1][14]
Amerigo Scientific. (n.d.). 4-Ethynyltoluene (97%). Retrieved from [Link]
Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. [Link]
ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
Alsante, K. M., et al. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International. [Link][6]
Labtech. (n.d.). Reverse Phase vs Normal Phase in HPLC. Retrieved from [Link]
Structural Elucidation of Benzene, 1-methyl-4-(1-propynyl)-: A Comparative Guide to ATR-FTIR vs. FT-Raman Spectroscopy
Benzene, 1-methyl-4-(1-propynyl)- (also known as p-tolyl-1-propyne) is a classic example of an unsymmetrical internal aryl-alkyne. For researchers in synthetic chemistry, materials science, and drug development, verifyin...
Author: BenchChem Technical Support Team. Date: April 2026
Benzene, 1-methyl-4-(1-propynyl)- (also known as p-tolyl-1-propyne) is a classic example of an unsymmetrical internal aryl-alkyne. For researchers in synthetic chemistry, materials science, and drug development, verifying the formation of the internal C≡C bond is a critical quality control step. However, relying solely on traditional Infrared (IR) spectroscopy can lead to ambiguous results due to the fundamental quantum mechanics governing molecular vibrations.
This guide objectively compares the performance of Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy with Fourier Transform Raman (FT-Raman) spectroscopy . By analyzing the causality behind their distinct spectral outputs, this guide provides a self-validating analytical workflow for the definitive structural elucidation of internal alkynes.
The Mechanistic Challenge: Dipole Moment vs. Polarizability
To understand why a dual-spectroscopy approach is necessary for Benzene, 1-methyl-4-(1-propynyl)-, we must examine the physics of vibrational spectroscopy:
The ATR-FTIR Limitation (Dipole Moment): A vibrational mode is IR-active only if it results in a net change in the molecular dipole moment[1]. Because Benzene, 1-methyl-4-(1-propynyl)- is an internal alkyne, the electron density across the C≡C bond is relatively symmetric, despite the slight electronic difference between the methyl and p-tolyl substituents. Consequently, the dipole moment change during the C≡C stretch is minimal. This results in a notoriously weak, and sometimes entirely absent, IR absorption band in the 2100–2260 cm⁻¹ region[2],[3].
The FT-Raman Advantage (Polarizability): Raman spectroscopy, conversely, relies on a change in the polarizability of the electron cloud during a vibration. The dense, highly polarizable π-electron cloud of the internal triple bond undergoes a massive change in volume and shape during stretching. Therefore, the C≡C stretch yields an intensely strong Raman signal, often producing peaks up to 40 times stronger than their corresponding IR counterparts[4].
Comparative Performance Data
To achieve comprehensive structural elucidation, these two techniques must be used orthogonally. ATR-FTIR excels at identifying the highly polar functional groups and the distinct aromatic substitution patterns, while FT-Raman provides definitive proof of the internal alkyne core.
Table 1: Vibrational Mode Comparison for Benzene, 1-methyl-4-(1-propynyl)-
Vibrational Mode
Structural Origin
ATR-FTIR Performance
FT-Raman Performance
Expected Wavenumber (cm⁻¹)
C≡C Stretch
Internal Alkyne Core
Weak / Absent
Very Strong
2220 – 2250
C-H Stretch (sp²)
Aromatic Ring
Medium
Weak
3020 – 3080
C-H Stretch (sp³)
Methyl Groups
Medium / Strong
Medium
2860 – 2960
C=C Stretch
Aromatic Ring
Strong
Strong
1500, 1605
C-H Out-of-Plane Bend
Para-Disubstituted Ring
Very Strong
Weak
810 – 820
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. Every step includes a causal explanation to ensure high-fidelity data acquisition.
Protocol A: ATR-FTIR Analysis Workflow
System Validation (Background Scan): Before sample analysis, perform a background scan using the clean, dry diamond ATR crystal. Causality: The energy throughput must be >70% with a flat baseline to validate instrument readiness and eliminate atmospheric interference (H₂O/CO₂).
Sample Application: Deposit 2-3 μL of the neat liquid sample (or ~5 mg if crystallized) directly onto the ATR crystal. If the sample is solid, apply consistent pressure using the anvil. Causality: Intimate physical contact between the sample and the crystal is strictly required for the evanescent wave to penetrate the sample and yield reproducible absorbance values.
Spectral Acquisition: Collect 32 scans at 4 cm⁻¹ resolution from 4000 to 400 cm⁻¹.
Data Validation Step: Before confirming the spectrum, verify the presence of the strong out-of-plane C-H bending mode at ~810 cm⁻¹. Causality: This peak is the definitive marker for a para-disubstituted benzene ring. If this peak is absent or shifted, the structural integrity of the p-tolyl group is compromised, invalidating the sample.
Protocol B: FT-Raman Analysis Workflow
System Calibration: Calibrate the Raman shift using a standard polystyrene or cyclohexane reference sample to ensure wavelength accuracy within ±1 cm⁻¹.
Laser Selection: Utilize a 1064 nm Nd:YAG laser. Causality: Shorter wavelength lasers (e.g., 532 nm or 785 nm) frequently induce strong fluorescence in conjugated aromatic compounds like Benzene, 1-methyl-4-(1-propynyl)-, which overwhelms the weak Raman scattering signal. The 1064 nm laser bypasses these electronic transitions, yielding a clean, flat baseline[4].
Acquisition & Thermal Management: Place the sample in a standard glass NMR tube (glass is Raman-inactive at 1064 nm). Acquire 128 scans at 50–100 mW laser power.
Data Validation Step: Monitor the first 10 scans for baseline drift. Causality: Alkynes can be susceptible to localized thermal degradation under focused laser irradiation. If the baseline begins to slope upward (indicating thermal emission or degradation), immediately reduce the laser power by 50% and restart the acquisition.
Orthogonal Decision Workflow
Orthogonal workflow for internal alkyne structural elucidation.
A Comparative Guide to the Regioselectivity of Hydroboration: Benzene vs. 1-methyl-4-(1-propynyl)benzene
This guide provides an in-depth technical comparison of the hydroboration reaction applied to two distinct unsaturated hydrocarbons: the aromatic benzene ring and the internal alkyne of 1-methyl-4-(1-propynyl)benzene. We...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth technical comparison of the hydroboration reaction applied to two distinct unsaturated hydrocarbons: the aromatic benzene ring and the internal alkyne of 1-methyl-4-(1-propynyl)benzene. We will explore the profound impact of molecular structure—specifically aromaticity versus a localized triple bond—on reactivity and regiochemical outcomes. This analysis is supported by established mechanistic principles and provides a detailed experimental protocol for researchers in organic synthesis and drug development.
Foundational Principles of Hydroboration-Oxidation
Hydroboration is a cornerstone reaction in organic synthesis, involving the addition of a hydrogen-boron bond across a carbon-carbon double or triple bond.[1] The reaction is renowned for its stereospecificity (typically syn-addition) and, crucially for this discussion, its regioselectivity.[2][3] In the hydroboration of unsymmetrical substrates, the boron atom preferentially adds to the less sterically hindered carbon atom, a principle often referred to as anti-Markovnikov selectivity.[2][4][5] Subsequent oxidation of the resulting organoborane intermediate, commonly with alkaline hydrogen peroxide, replaces the carbon-boron bond with a carbon-hydroxyl group, yielding alcohols from alkenes, and aldehydes or ketones from alkynes.[6]
Case Study 1: The Inert Nature of Benzene
The hydroboration of a benzenoid aromatic ring is, under standard laboratory conditions, essentially unknown.[7][8] This profound lack of reactivity is a direct consequence of benzene's aromaticity. The delocalized π-system of benzene confers a significant resonance stabilization energy (approximately 150 kJ/mol). A hydroboration reaction would necessitate the breaking of this aromaticity, a process that is energetically prohibitive as the strength of the new C-B and C-H bonds formed cannot compensate for this substantial energy loss.[7][8]
Consequently, molecules with high aromatic resonance energy are widely considered to be inert to hydroboration.[8] While recent advancements in photoredox catalysis using N-heterocyclic carbene (NHC) boranes have enabled formal 1,4-hydroboration of electron-poor aromatic rings, these are highly specialized conditions and do not represent the classical hydroboration methodology.[7][8][9]
Case Study 2: Regioselective Hydroboration of 1-methyl-4-(1-propynyl)benzene
In stark contrast to benzene, the substrate 1-methyl-4-(1-propynyl)benzene contains a highly reactive functional group: an internal alkyne. The reaction will selectively occur at this triple bond, leaving the p-tolyl aromatic ring untouched.
The critical scientific question here is one of regioselectivity. The internal alkyne is unsymmetrical, flanked by a small methyl group on one side and a significantly bulkier p-tolyl group on the other. This steric disparity is the primary determinant of the reaction's outcome.
Steric Hindrance: The boron atom of the hydroborating agent will preferentially add to the carbon atom that is less sterically encumbered. In this case, the carbon adjacent to the methyl group is far more accessible than the carbon adjacent to the bulky p-tolyl group.
Choice of Reagent: While borane (BH₃) can be used, it is capable of a second addition to the resulting vinylborane.[6] To prevent this and to maximize regioselectivity, bulky dialkylboranes (R₂BH) such as disiamylborane (Sia₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN) are the reagents of choice for alkyne hydroboration.[4][10] These large reagents amplify the steric bias, ensuring the boron adds almost exclusively to the less hindered position.
The mechanism proceeds via a concerted, four-centered transition state where the boron adds to the carbon adjacent to the methyl group (C-2 of the propynyl chain), and the hydrogen adds to the carbon adjacent to the aromatic ring (C-1). Subsequent oxidation replaces the boron with a hydroxyl group, forming an enol intermediate. This enol rapidly tautomerizes to the more stable keto form.
Major Product: Boron addition to the C-2 position leads to the formation of 4-(p-tolyl)butan-2-one .
Minor Product: Boron addition to the C-1 position would yield 1-(p-tolyl)propan-1-one .
Due to the significant steric difference between the methyl and p-tolyl groups, the formation of the major product is overwhelmingly favored.
Comparative Summary
Feature
Benzene
1-methyl-4-(1-propynyl)benzene
Reactive Site
Aromatic π-system
Alkyne triple bond
Reactivity
Inert under standard conditions due to high aromatic stabilization energy.[7][8]
Highly reactive at the alkyne π-bond.
Regioselectivity
Not applicable.
Highly regioselective.
Governing Factor
Aromaticity prevents reaction.
Steric hindrance dictates the site of boron addition.[4][11]
Predicted Major Product
No reaction.
4-(p-tolyl)butan-2-one
Visualization of the Regioselective Hydroboration
The following diagram illustrates the preferential attack of a bulky borane reagent (represented as R₂BH) on the less sterically hindered carbon of the alkyne in 1-methyl-4-(1-propynyl)benzene.
Caption: Regioselectivity in the hydroboration of 1-methyl-4-(1-propynyl)benzene.
Experimental Protocol: Hydroboration-Oxidation of 1-methyl-4-(1-propynyl)benzene with 9-BBN
This protocol describes a representative procedure for the highly regioselective synthesis of 4-(p-tolyl)butan-2-one.
Safety Precautions: All operations must be conducted in a well-ventilated fume hood under a dry, inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents and oven-dried glassware are required.[12] Personal protective equipment (lab coat, safety goggles, chemical-resistant gloves) must be worn.
Materials:
1-methyl-4-(1-propynyl)benzene
9-Borabicyclo[3.3.1]nonane (9-BBN) dimer or 0.5 M solution in THF
Anhydrous Tetrahydrofuran (THF)
Ethanol (95%)
Sodium hydroxide (NaOH), 3 M aqueous solution
Hydrogen peroxide (H₂O₂), 30% aqueous solution
Diethyl ether
Saturated aqueous sodium chloride (brine)
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Apparatus Setup: Assemble an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum. Purge the entire system with dry nitrogen or argon gas.
Reaction Initiation: To the flask, add 1-methyl-4-(1-propynyl)benzene (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).
Hydroboration: Cool the solution to 0 °C in an ice-water bath. Slowly add a 0.5 M solution of 9-BBN in THF (1.1 eq) dropwise via syringe over 15-20 minutes. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting material.
Oxidation: Once the hydroboration is complete, cool the flask back to 0 °C. Cautiously and slowly add ethanol (to quench any excess borane), followed by the 3 M NaOH solution.
Peroxide Addition: While maintaining the temperature at or below 20 °C (use the ice bath as needed), add the 30% H₂O₂ solution dropwise. The addition is exothermic; control the rate to prevent excessive temperature increase.
Work-up: After the peroxide addition is complete, stir the mixture vigorously at room temperature for 1-2 hours. Transfer the mixture to a separatory funnel. Add diethyl ether to extract the product.
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with water (2x) and then with brine (1x).
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
Purification: The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-(p-tolyl)butan-2-one.
Conclusion
The comparison between benzene and 1-methyl-4-(1-propynyl)benzene powerfully illustrates the hierarchy of reactivity and the principles of regioselectivity in hydroboration. The exceptional stability of the aromatic ring renders benzene unreactive under conventional conditions. In contrast, the localized π-system of the alkyne in 1-methyl-4-(1-propynyl)benzene serves as a highly reactive site. The regiochemical outcome of its hydroboration is decisively controlled by steric factors, enabling the synthesis of a specific ketone with high predictability and yield. This understanding is fundamental for synthetic chemists designing complex molecular architectures.
References
Aakash Institute. (n.d.). Hydroboration, Oxidation Reaction of Alkyne, Mechanism. Aakash Institute. Retrieved from [Link]
Ashenhurst, J. (2024, January 23). Alkyne Hydroboration With "R2BH". Master Organic Chemistry. Retrieved from [Link]
Curran, D. P., & Wang, X. (2020). 1,4-Hydroboration Reactions of Electron-Poor Aromatic Rings by N-Heterocyclic Carbene Boranes. Journal of the American Chemical Society, 142(10), 4553–4557. Retrieved from [Link]
JoVE. (2023, April 30). Alkynes to Aldehydes and Ketones: Hydroboration-Oxidation. Journal of Visualized Experiments. Retrieved from [Link]
Brown, H. C., & Sharp, R. L. (1966). Hydroboration. XXIV. Directive Effects in the Hydroboration of Some Substituted Styrenes. Journal of the American Chemical Society, 88(24), 5851–5854. Retrieved from [Link]
Chemistry Steps. (2020, March 15). Hydroboration-Oxidation of Alkynes with Practice Problems. Chemistry Steps. Retrieved from [Link]
OrgoSolver. (n.d.). Alkyne Reactions: Hydroboration–Oxidation with R₂BH, H₂O₂/NaOH. OrgoSolver. Retrieved from [Link]
Zhu, S., et al. (2022). Highly Regioselective Cobalt-Catalyzed Hydroboration of Internal Alkynes. Angewandte Chemie International Edition, 61(42), e202209139. Retrieved from [Link]
Wang, X., & Curran, D. P. (2020). 1,4-Hydroboration Reactions of Electron-Poor Aromatic Rings by N-Heterocyclic Carbene Boranes. Journal of the American Chemical Society, 142(10), 4553-4557. Retrieved from [Link]
van der Lee, A., et al. (2020). Hydroboration of internal alkynes catalyzed by FeH(CO)(NO)(PPh3)2: a case of boron-source controlled regioselectivity. Catalysis Science & Technology, 10, 786-793. Retrieved from [Link]
Wang, X., & Curran, D. P. (2020). 1,4-Hydroboration Reactions of Electron-Poor Aromatic Rings by N-Heterocyclic Carbene Boranes. Request PDF on ResearchGate. Retrieved from [Link]
ResearchGate. (n.d.). Stereo‐ and regioselective hydroboration of internal and terminal alkynes. ResearchGate. Retrieved from [Link]
Ashenhurst, J. (2025, December 8). Hydroboration Oxidation of Alkenes. Master Organic Chemistry. Retrieved from [Link]
Brown, H. C., & Sharp, R. L. (1966). Hydroboration. XXIV. Directive Effects in the Hydroboration of Some Substituted Styrenes. Journal of the American Chemical Society, 88(24), 5851-5854. Retrieved from [Link]
Castillo, J. (2020). HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES. Revista Boliviana de Química, 37(2), 80-99. Retrieved from [Link]
Chen, Z., et al. (2024). Ligand-controlled regiodivergent Ni-catalyzed trans-hydroboration/carboboration of internal alkynes with B2pin2. Chemical Science, 15, 1234-1241. Retrieved from [Link]
Meher, N. K., & Suryavansi, M. (2024). Regioselective Hydroboration of Unsymmetrical Internal Alkynes Catalyzed by a Cobalt Pincer-NHC Complex. Organic Letters. Retrieved from [Link]
ResearchGate. (n.d.). 1,4‐Hydroboration of electron‐poor (hetero)aromatic rings and homolytic substitution of hydrogen. ResearchGate. Retrieved from [Link]
Castillo, J. (2020). hydroboration, a brief historical review through mechanistic views, part i: alkyl- and aryl-substituted olefins, as addition-substrates. Revista Boliviana de Química, 37(2), 80-99. Retrieved from [Link]
Pinson, J., et al. (2020). Electrochemical Hydroboration of Alkynes. Angewandte Chemie International Edition, 59(32), 13214-13218. Retrieved from [Link]
Pinson, J., et al. (2020). Electrochemical Hydroboration of Alkynes. PMC. Retrieved from [Link]
Pearson+. (n.d.). Styrene (vinylbenzene) undergoes electrophilic aromatic substitution.... Study Prep in Pearson+. Retrieved from [Link]
Khan Academy. (n.d.). Hydroboration-oxidation of alkynes. Khan Academy. Retrieved from [Link]
Chirik, P. J., et al. (2018). Ligand Control in Co-Catalyzed Regio- and Enantioselective Hydroboration. Homoallyl Secondary Boronates via Uncommon 4,3-Hydroboration of 1,3-Dienes. Journal of the American Chemical Society, 140(40), 12944-12953. Retrieved from [Link]
Chemistry Steps. (n.d.). Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems. Chemistry Steps. Retrieved from [Link]
Wipf, P. (2007, February 27). I-M. Hydroboration I. Basic Principles. University of Pittsburgh. Retrieved from [Link]
Cui, C., et al. (2020). Hydroboration and hydrosilylation of alkenes catalyzed by an unsymmetrical magnesium methyl complex. Organic & Biomolecular Chemistry, 18, 5904-5913. Retrieved from [Link]
Wrackmeyer, B., & Koster, R. (1998). Hydroboration and Haloboration of Propyne and 1-Butyne. ResearchGate. Retrieved from [Link]
Wang, Z., et al. (2020). Site-Fixed Hydroboration of Alkenes under Metal-Free Conditions: Scope and Mechanistic Studies. ChemRxiv. Retrieved from [Link]
Operational Protocol: Safe Handling and Disposal of Benzene, 1-methyl-4-(1-propynyl)- As laboratory workflows increasingly prioritize both safety and environmental stewardship, the proper management of organic chemical w...
Author: BenchChem Technical Support Team. Date: April 2026
Operational Protocol: Safe Handling and Disposal of Benzene, 1-methyl-4-(1-propynyl)-
As laboratory workflows increasingly prioritize both safety and environmental stewardship, the proper management of organic chemical waste is paramount. Benzene, 1-methyl-4-(1-propynyl)- (also known as 1-(p-Tolyl)-1-propyne) is a specialized internal alkyne used in advanced organic synthesis and drug development. Because it is a purely hydrocarbon-based molecule, its disposal requires strict adherence to non-halogenated organic waste protocols to prevent dangerous cross-reactions and optimize institutional waste management costs.
This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of this compound, grounded in mechanistic chemistry and federal environmental regulations.
Executive Summary & Chemical Identity
Before initiating any disposal protocol, it is critical to verify the physical and chemical properties of the substance. This ensures that the waste stream is compatible with the compound's thermodynamic profile.
Table 1: Quantitative Data & Chemical Identity
Property
Value
Causality / Operational Impact
Chemical Name
Benzene, 1-methyl-4-(1-propynyl)-
Internal alkyne; reactive towards strong oxidizers.
| Waste Classification | Non-Halogenated Organic | Must be segregated from halogens to prevent dioxin formation during incineration. |
Mechanistic Toxicology & Hazard Assessment
Do not simply treat chemical disposal as a logistical chore; understanding the why behind the protocol prevents catastrophic laboratory accidents.
Reactivity & Segregation: Benzene, 1-methyl-4-(1-propynyl)- features an electron-rich internal triple bond. If this compound is mistakenly disposed of in a waste carboy containing strong liquid oxidizers (such as nitric acid, perchlorates, or peroxides), it can undergo rapid oxidative cleavage. This exothermic reaction generates heat and gas, which can over-pressurize a sealed waste container and lead to an explosion[3].
Halogenated vs. Non-Halogenated Streams: Because this compound lacks fluorine, chlorine, bromine, or iodine, it must be routed to the non-halogenated waste stream[4]. Mixing non-halogenated waste with halogenated waste forces the entire mixture to be treated as halogenated. Halogenated waste requires highly specialized, expensive, high-temperature incineration to prevent the atmospheric release of toxic dioxins[5].
Environmental Persistence: With a LogP of 2.36[2], this compound is highly lipophilic. If poured down the drain, it will not dissolve in aqueous wastewater but will instead partition into lipid-rich biological tissues, causing aquatic toxicity and violating EPA Resource Conservation and Recovery Act (RCRA) regulations[6].
Waste Routing Workflow
The following diagram illustrates the logical decision tree for routing Benzene, 1-methyl-4-(1-propynyl)- from the point of generation to final thermal destruction.
Logical workflow for the segregation and disposal of Benzene, 1-methyl-4-(1-propynyl)-.
Step-by-Step Disposal Methodology
This protocol provides a self-validating system. Each step includes a verification check to ensure compliance with standard prudent laboratory practices[3].
Phase 1: Workspace & Reagent Preparation
Ventilation Verification: Ensure the chemical fume hood is operational (face velocity between 80-120 fpm). Benzene derivatives can act as respiratory irritants.
PPE Assembly: Don standard laboratory PPE: nitrile gloves (double-gloving recommended for extended handling of lipophilic organics), a flame-resistant lab coat, and ANSI-approved safety goggles.
Container Selection: Locate a high-density polyethylene (HDPE) or glass waste carboy specifically designated for Non-Halogenated Organic Solvents [4].
Self-Validation Check: Visually inspect the waste log attached to the carboy. Ensure no oxidizers (e.g., KMnO4, HNO3) or halogenated solvents (e.g., Dichloromethane, Chloroform) have been added to this specific container.
Phase 2: Waste Transfer & Containment
Liquid/Solid Transfer: Using a dedicated glass pipette or funnel, carefully transfer the residual Benzene, 1-methyl-4-(1-propynyl)- into the non-halogenated waste carboy.
Vessel Rinsing: To ensure complete removal of the chemical from the original reaction flask, rinse the flask 2-3 times with a compatible non-halogenated solvent (e.g., Acetone or Ethanol)[4].
Rinsate Disposal: Pour the rinsate into the same non-halogenated waste carboy.
Seal the Container: Immediately cap the waste carboy tightly. EPA regulations strictly prohibit leaving hazardous waste containers open unless actively adding waste[4].
Phase 3: Labeling & Institutional Handoff
RCRA Labeling: Fill out a hazardous waste tag immediately. You must write out the full chemical name: "Benzene, 1-methyl-4-(1-propynyl)-" and the rinsing solvent (e.g., "Acetone"). Do not use abbreviations or chemical formulas (like C10H10), as this violates EPA hazard communication standards[6].
Hazard Indication: Check the boxes for "Flammable" and "Irritant" on the waste tag.
Secondary Containment: Place the waste carboy in a secondary containment tray to capture any potential leaks, ensuring it is stored away from heat sources and incompatible chemicals.
EHS Pickup: Once the carboy is 80% full, submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department for final incineration[4].
Emergency Spill Response
In the event of an accidental spill outside the fume hood:
Evacuate & Isolate: Clear personnel from the immediate area and eliminate all ignition sources.
Containment: Cover the spill with a compatible, non-combustible absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels for large spills of flammable organics.
Collection: Sweep the saturated absorbent into a dedicated solid hazardous waste container using non-sparking tools.
Decontamination: Wash the spill area with soap and water to remove lipophilic residues, capturing the wash water for hazardous disposal if heavily contaminated.
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press. URL: [Link]
University of Louisville DEHS. "Chemical Waste Management: Combining Compatible Used Organic Solvents." URL: [Link]
Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." US EPA. URL: [Link]
Hazardous Waste Experts. "Guidelines for Solvent Waste Recycling and Disposal." URL: [Link]
Personal protective equipment for handling Benzene, 1-methyl-4-(1-propynyl)-
As a Senior Application Scientist, I recognize that in advanced drug development, the integrity of your organic synthesis is only as robust as your safety and handling protocols. Benzene, 1-methyl-4-(1-propynyl)- (CAS: 2...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I recognize that in advanced drug development, the integrity of your organic synthesis is only as robust as your safety and handling protocols. Benzene, 1-methyl-4-(1-propynyl)- (CAS: 2749-93-1), also known as 1-(4-methylphenyl)propyne, is a highly valuable alkyne-substituted aromatic intermediate[1].
However, its physical properties present unique logistical challenges. Because it hovers near a phase transition at elevated room temperatures, operators must employ dynamic Personal Protective Equipment (PPE) strategies. This guide provides a self-validating, causality-driven framework for handling this compound safely and efficiently.
Executive Summary: Physicochemical Profile
To design an effective safety protocol, we must first understand the quantitative data that dictates the chemical's behavior.
Primary identifier for rigorous SDS cross-referencing and inventory tracking[1].
Molecular Formula
C10H10
Highly carbon-dense; indicates significant flammability and soot generation upon ignition[2].
Molecular Weight
130.19 g/mol
Low molecular weight allows for rapid permeation through standard porous materials[2].
Melting Point
70 °C
Exists as a solid at room temperature but easily melts with mild heating or friction[1].
Boiling Point
70-75 °C (at 2 Torr)
High volatility under vacuum; necessitates rigorous cold trapping during solvent removal[1].
Part 1: Causality-Driven PPE Selection (E-E-A-T)
In strict compliance with OSHA 29 CFR 1910.132[3], PPE selection cannot be arbitrary; it must be dictated by a rigorous hazard assessment[4]. The structural motif of Benzene, 1-methyl-4-(1-propynyl)- combines a lipophilic aromatic ring with a reactive alkyne moiety, meaning it can easily absorb through the skin and degrade standard elastomers.
Hand Protection (The Elastomer Degradation Factor):
Solid State: When weighing the pure solid at room temperature, standard 5-mil Nitrile gloves provide an adequate barrier against incidental dust contact.
Solution State (Causality): In synthesis, this compound is typically dissolved in non-polar organic solvents (e.g., Toluene, Dichloromethane). These solvents rapidly swell and degrade nitrile. Mandatory Upgrade: When handling the compound in solution, operators must wear Viton or SilverShield laminate gloves over a nitrile inner glove to prevent breakthrough.
Eye & Face Protection: ANSI Z87.1-compliant indirectly vented safety goggles are required[5]. Indirect venting is critical; it prevents fine crystalline dust generated during powder transfer from bypassing the seal.
Body Protection: A Flame-Resistant (FR) lab coat (e.g., Nomex) is essential. Alkynes are inherently energy-rich. Static discharge during the transfer of dry powders can ignite localized dust clouds.
Respiratory & Engineering Controls: All handling must occur inside a chemical fume hood.
Self-Validating System: Before opening the chemical, tape a small Kimwipe to the bottom of the fume hood sash. A steady inward deflection visually validates the required face velocity (80-100 feet per minute) required to capture volatile organics[6].
Figure 1: Causality-driven PPE gowning workflow based on physical state and solvent usage.
Part 2: Operational Workflows & Methodologies
Protocol: Precision Weighing and Transfer
Objective: Transfer the solid chemical without generating airborne particulates, static discharge, or introducing moisture.
Preparation & Acclimation: If the chemical is stored in a refrigerator, allow the sealed primary container to acclimate to room temperature for 30 minutes. Causality: Opening a cold container condenses ambient moisture onto the chemical, which can violently disrupt downstream anhydrous reactions (e.g., Sonogashira couplings).
Static Mitigation (Self-Validation): Pass an anti-static zero-ionizer over the weighing boat and the metal spatula. Validation Step: Slowly bring the spatula near the powder. If the powder "jumps" or clings to the metal, static is still present; re-ionize the field before proceeding.
Transfer: Carefully dispense the required mass using a non-sparking tool. Immediately cap the primary container to prevent sublimation or environmental contamination.
Solubilization: Transfer the weighing boat into the reaction fume hood. Add the solvent to the solid slowly down the side of the flask to minimize aerosolization of the alkyne powder.
Part 3: Disposal & Spill Management
Following guidelines from Prudent Practices in the Laboratory[6], spill response must dynamically account for the physical state of Benzene, 1-methyl-4-(1-propynyl)- at the time of the breach.
Step-by-Step Spill Response:
Evacuate & Assess: Step back and determine if the spill is a solid powder (<70 °C) or dissolved in a solvent/melted (>70 °C)[1].
Ventilation Verification: Ensure the fume hood or room exhaust is operating at maximum capacity to clear potential aromatic vapors.
Solid Spill Containment: Do not dry sweep, as this generates highly inhalable and combustible dust. Lightly mist the powder with a compatible high-boiling inert solvent (like mineral oil) to bind the dust, then scoop it into a hazardous waste container using a non-sparking tool.
Liquid/Solution Spill Containment: Deploy an inert, non-combustible absorbent pad (e.g., diatomaceous earth). Causality: Do not use paper towels. The high surface area of a paper towel soaked in an aromatic alkyne creates a massive flammability risk; diatomaceous earth absorbs the liquid without adding combustible fuel.
Decontamination: Wash the affected surface with a detergent solution, followed by a wipe-down with isopropanol to remove residual lipophilic traces.
Waste Disposal Plan:
Segregation: Collect all contaminated materials in a designated "Halogen-Free Organic Waste" container.
Labeling: Clearly label the waste with its full chemical name and CAS: 2749-93-1. Do not use shorthand or abbreviations.
Storage: Store waste in a cool, well-ventilated secondary containment tray away from strong oxidizers, which can react violently with alkynes.
Figure 2: Logical workflow for spill response, adapting to the chemical's temperature-dependent state.
References
PubChem, National Institutes of Health. "Benzene, 1-methyl-4-(1-propynyl)- | C10H10 | CID 137703". Available at: [Link]
Occupational Safety and Health Administration (OSHA). "1910.132 - Personal Protective Equipment General Requirements". Available at: [Link]
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". National Academies Press (2011). Available at: [Link]